molecular formula C8H5F3O2S B1333510 4-(Trifluoromethylthio)benzoic acid CAS No. 330-17-6

4-(Trifluoromethylthio)benzoic acid

Cat. No.: B1333510
CAS No.: 330-17-6
M. Wt: 222.19 g/mol
InChI Key: UMOGQQWVQUQTQA-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)benzoic acid is a useful research compound. Its molecular formula is C8H5F3O2S and its molecular weight is 222.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F3O2S/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOGQQWVQUQTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380684
Record name 4-(Trifluoromethylthio)benzoic acid
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Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330-17-6
Record name 4-[(Trifluoromethyl)thio]benzoic acid
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Record name 4-(Trifluoromethylthio)benzoic acid
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Record name 4-(Trifluoromethylthio)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethylthio)benzoic acid is a halogenated aromatic carboxylic acid with significant potential in pharmaceutical and agrochemical research and development. The incorporation of the trifluoromethylthio (-SCF3) group imparts unique physicochemical properties that can enhance the biological activity and pharmacokinetic profile of parent compounds. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, a plausible experimental protocol for its synthesis and purification, and an exploration of its potential biological activities with a focus on its anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] The trifluoromethylthio group is a strong electron-withdrawing group and is highly lipophilic, which can significantly influence the molecule's interactions with biological targets and its metabolic stability.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-(Trifluoromethylsulfanyl)benzoic acid[4]
CAS Number 330-17-6[5]
Molecular Formula C8H5F3O2S[5]
Molecular Weight 222.18 g/mol [5]
Melting Point 159 - 163 °C[5]
Appearance White to almost white powder/crystal[5]
Purity ≥ 97% (GC)[5]
Storage Conditions 2 - 8 °C[5]

Experimental Protocols

Plausible Synthesis of this compound

A plausible and commonly employed method for the synthesis of aryl trifluoromethyl thioethers is via a Sandmeyer-type reaction from the corresponding aniline. In this proposed protocol, 4-aminobenzoic acid serves as a readily available starting material.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_trifluoromethylthiolation Step 2: Trifluoromethylthiolation cluster_purification Step 3: Purification A 4-Aminobenzoic acid B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C D Crude this compound B->D Reaction with C C Trifluoromethylthiolating Agent (e.g., CuSCF3) E Pure this compound D->E Recrystallization

Caption: Plausible three-step synthesis of this compound.

Methodology:

  • Diazotization of 4-Aminobenzoic Acid: 4-Aminobenzoic acid is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO2) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • Trifluoromethylthiolation: The freshly prepared diazonium salt solution is then added to a solution or suspension of a trifluoromethylthiolating agent. A common and effective reagent for this transformation is copper(I) trifluoromethylthiolate (CuSCF3), which can be prepared in situ or used as a pre-formed reagent. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction, leading to the formation of crude this compound.

  • Work-up and Isolation: Upon completion of the reaction, the crude product is isolated by filtration. The solid is then washed with water to remove any inorganic salts and other water-soluble impurities.

Purification by Recrystallization

Recrystallization is a standard and effective method for the purification of solid organic compounds like this compound. The choice of solvent is critical and is based on the principle that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

Experimental Workflow: Purification by Recrystallization

Purification_Workflow A Crude Product B Dissolve in minimum hot solvent A->B C Hot Filtration (optional) B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Washing with cold solvent F->G H Drying G->H I Pure Crystals H->I

Caption: General workflow for the purification of a solid compound by recrystallization.

Methodology:

  • Solvent Selection: A suitable solvent or solvent system must be determined. For aromatic carboxylic acids, common solvents for recrystallization include water, ethanol, methanol, acetic acid, or mixtures such as ethanol/water.[6][7][8] The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimum amount of the chosen hot solvent is added to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot gravity filtration.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. The crystals are then dried in a desiccator or a vacuum oven to remove all traces of the solvent.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - A broad singlet for the carboxylic acid proton (-COOH) in the region of 12-13 ppm.- Two doublets in the aromatic region (7-8.5 ppm), corresponding to the two sets of chemically non-equivalent aromatic protons, exhibiting coupling typical of a 1,4-disubstituted benzene ring.
¹³C NMR - A signal for the carboxylic carbon (-COOH) around 165-175 ppm.- A quartet for the trifluoromethyl carbon (-CF3) due to coupling with fluorine atoms.- Four signals in the aromatic region, corresponding to the four different types of carbon atoms in the benzene ring.
FTIR (cm⁻¹) - A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.- A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.- C-F stretching vibrations from the trifluoromethyl group, typically appearing as strong bands in the 1100-1300 cm⁻¹ region.- C-S stretching vibrations, which are generally weak and can be difficult to assign definitively.- Aromatic C-H and C=C stretching and bending vibrations at their characteristic frequencies.[11][12]
Mass Spec (EI) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (222.18 g/mol ).- Characteristic fragmentation patterns, including the loss of -OH, -COOH, and -SCF3 groups.

Biological Properties and Potential Applications

Role in Drug Discovery

The trifluoromethylthio group is of significant interest in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity.[2] These properties can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Consequently, this compound serves as a valuable building block for the synthesis of novel pharmaceutical candidates.[5]

Anti-inflammatory Activity

While specific studies on the anti-inflammatory mechanism of this compound are limited, compounds containing the trifluoromethyl moiety have been shown to exhibit potent anti-inflammatory effects.[13] A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.

It is plausible that this compound could act as a COX inhibitor. The trifluoromethyl group has been shown to play a role in the selective inhibition of COX-2. For instance, a trifluoromethyl analogue of indomethacin was found to be a potent and selective COX-2 inhibitor.[14][15] The increased lipophilicity and steric bulk of the -SCF3 group compared to a methyl group could favor binding to the active site of COX-2.

Signaling Pathway: Cyclooxygenase (COX) and Inflammation

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation NSAIDs This compound (Potential Inhibitor) NSAIDs->COX Inhibition

Caption: The role of COX enzymes in the inflammatory cascade and the potential inhibitory action of this compound.

Potential Modulation of NF-κB and MAPK Signaling Pathways

Inflammatory responses are often regulated by complex signaling networks, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16] Some anti-inflammatory compounds exert their effects by inhibiting the activation of the NF-κB pathway.[17][18] Given the known anti-inflammatory potential of trifluoromethyl-containing compounds, it is conceivable that this compound or its derivatives could modulate this pathway.[3]

  • MAPK Pathway: The MAPK signaling cascade is another critical regulator of cellular processes, including inflammation. It consists of several parallel pathways, including the ERK, JNK, and p38 MAPK pathways, which are activated by various extracellular stimuli and lead to the production of inflammatory mediators. Inhibition of MAPK pathways is a therapeutic strategy for inflammatory diseases.

Logical Relationship: Potential Anti-inflammatory Mechanisms

Anti_Inflammatory_Mechanisms Compound This compound COX COX Inhibition Compound->COX Potential NFkB NF-κB Pathway Inhibition Compound->NFkB Potential MAPK MAPK Pathway Inhibition Compound->MAPK Potential AntiInflammatory Anti-inflammatory Effects COX->AntiInflammatory NFkB->AntiInflammatory MAPK->AntiInflammatory

Caption: Potential molecular mechanisms underlying the anti-inflammatory activity of this compound.

Further investigation is required to elucidate the precise mechanisms of action and to quantify the inhibitory potency of this compound on these key inflammatory pathways.

Conclusion

This compound is a compound with significant promise for the development of new therapeutic agents and agrochemicals. Its unique combination of a carboxylic acid functional group and a trifluoromethylthio moiety provides a versatile scaffold for chemical modification. The information presented in this guide on its physicochemical properties, plausible synthesis and purification, and potential biological activities, particularly its anti-inflammatory effects, serves as a foundational resource for researchers. Future studies should focus on the experimental validation of the proposed synthesis, detailed spectroscopic characterization, and in-depth investigation of its biological mechanisms of action, including its effects on key inflammatory signaling pathways and its inhibitory profile against cyclooxygenase enzymes. Such research will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to 4-(Trifluoromethylthio)benzoic Acid (CAS 330-17-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and applications of 4-(Trifluoromethylthio)benzoic acid. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, with its unique trifluoromethylthio group often enhancing biological activity and selectivity.[1]

Compound Identification

IdentifierValue
CAS Number 330-17-6[2]
Molecular Formula C₈H₅F₃O₂S[2][3]
Molecular Weight 222.18 g/mol [2][3]
IUPAC Name 4-(Trifluoromethylsulfanyl)benzoic acid[4]
InChI Key UMOGQQWVQUQTQA-UHFFFAOYSA-N[2][5]
SMILES OC(=O)C1=CC=C(SC(F)(F)F)C=C1[3]
Synonyms p-(Trifluoromethylthio)benzoic acid, 4-(Trifluoromethylsulfanyl)benzoic acid[2][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These values are compiled from various chemical suppliers and databases; predicted values should be confirmed experimentally.

PropertyValueSource
Melting Point 159 - 163 °CChem-Impex
159.5 - 162.5 °C (lit.)[2]ChemicalBook
160 - 161 °C[6]Matrix Scientific
Boiling Point 227.6 ± 40.0 °C (Predicted)[2]ChemicalBook
Density 1.50 ± 0.1 g/cm³ (Predicted)[2]ChemicalBook
pKa 3.76 ± 0.10 (Predicted)[2]ChemicalBook
Appearance White to almost white powder to crystal[2]Chem-Impex, ChemicalBook
Solubility Soluble in Methanol[2]ChemicalBook
Soluble in various organic solventsChem-Impex
LogP 2.9967 (Calculated)[3]ChemScene
Topological Polar Surface Area (TPSA) 37.3 Ų (Calculated)[3]ChemScene
Storage Conditions Store at 2 - 8 °C[2]Chem-Impex, ChemicalBook

Experimental Protocols

Detailed experimental procedures for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed bottom, aiming for a sample height of 1-2 mm.[2][7]

  • Apparatus Setup: The filled capillary tube is placed into a melting point apparatus (e.g., Mel-Temp or Thiele tube). The apparatus is heated at a steady, rapid rate to quickly determine an approximate melting point.

  • Measurement: The apparatus is allowed to cool. A fresh sample is prepared and the measurement is repeated. The sample is heated rapidly until the temperature is about 15-20°C below the approximate melting point found in the first run. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[7]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2).[7] The melting point is reported as the range T1-T2. For accuracy, the determination should be repeated at least twice with fresh samples.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result prep1 Crush sample to fine powder prep2 Dip open end of capillary tube into sample prep1->prep2 prep3 Tap tube to pack 1-2 mm of sample at sealed end prep2->prep3 measure1 Place capillary in melting point apparatus prep3->measure1 measure2 Heat rapidly for approximate M.P. measure1->measure2 measure3 Cool apparatus measure2->measure3 measure4 Use fresh sample; heat rapidly to ~15°C below approx. M.P. measure3->measure4 measure5 Reduce heating rate to 1-2°C / min measure4->measure5 measure6 Observe and record temperature range (first liquid to fully molten) measure5->measure6 result1 Report melting point as a range (T1 - T2) measure6->result1

Fig 1. Workflow for Melting Point Determination.
pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Methodology:

  • Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture, to create a solution of known concentration (e.g., 0.01 M).[8]

  • Calibration: A pH meter with a glass electrode is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate readings.[8]

  • Titration: The acid solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[8][9]

  • Data Collection: After each addition of the base, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[8] Data points (volume of titrant vs. pH) are collected, especially around the steepest part of the titration curve.

  • Analysis: The collected data is plotted to create a titration curve (pH vs. volume of NaOH added). The equivalence point is the point of maximum slope on the curve (the inflection point). The volume of titrant at the half-equivalence point is determined. According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the acid.[9][10]

pKa_Determination_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Prepare a solution of the acid of known concentration setup2 Calibrate pH meter with standard buffers (pH 4, 7, 10) titrate1 Immerse calibrated electrode in acid solution setup2->titrate1 titrate2 Add standardized strong base (e.g., NaOH) in small increments titrate1->titrate2 titrate3 Stir and record stabilized pH after each addition titrate2->titrate3 titrate3->titrate2 Repeat analysis1 Plot pH vs. Volume of titrant added titrate3->analysis1 analysis2 Identify equivalence point (max slope) analysis1->analysis2 analysis3 Determine volume at half-equivalence point analysis2->analysis3 analysis4 Read pKa from the graph (pH at half-equivalence point) analysis3->analysis4

Fig 2. Workflow for pKa Determination by Titration.
Qualitative Solubility Determination

Solubility tests in various aqueous solutions can indicate the presence of acidic or basic functional groups. For a carboxylic acid, specific solubility behavior is expected.

Methodology:

  • Water Test: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously.[11] Observe if the compound dissolves. Benzoic acids with more than five carbons are typically insoluble in water.[11]

  • 5% NaOH Test: If insoluble in water, add 25 mg of the compound to 0.75 mL of 5% aqueous NaOH. Shake well. Carboxylic acids are acidic and will react with a strong base like NaOH to form a soluble sodium salt (sodium 4-(trifluoromethylthio)benzoate).[5][12] A positive test is the complete dissolution of the sample.

  • 5% NaHCO₃ Test: To a separate sample, add 0.75 mL of 5% aqueous NaHCO₃. Shake vigorously. Strong acids, such as carboxylic acids, are acidic enough to react with the weak base sodium bicarbonate, producing carbonic acid which decomposes to release CO₂ gas (observed as effervescence) and the soluble sodium salt.[5][11] This test distinguishes strong acids from weaker acids like phenols.

  • 5% HCl Test: If the compound were an unknown, a test in 5% aqueous HCl would be performed.[11] As this compound is an acid, it will be insoluble in an acidic solution. This step confirms the absence of a basic functional group (like an amine).

Solubility_Workflow start Start: Add 25 mg of compound water Test with 0.75 mL Water start->water naoh Test with 0.75 mL 5% NaOH water->naoh Insoluble hcl Test with 0.75 mL 5% HCl water->hcl Insoluble nahco3 Test with 0.75 mL 5% NaHCO3 naoh->nahco3 Insoluble result_acid Soluble: Indicates Acidic Group naoh->result_acid Soluble result_strong_acid Soluble + Effervescence: Confirms Strong Acid (Carboxylic Acid) nahco3->result_strong_acid Soluble result_weak_acid Insoluble: Indicates Weak Acid (e.g., Phenol) nahco3->result_weak_acid Insoluble result_insoluble Insoluble: Likely neutral or weakly polar hcl->result_insoluble Insoluble result_base Soluble: Indicates Basic Group (e.g., Amine) hcl->result_base Soluble

Fig 3. Decision tree for qualitative solubility testing.

Applications in Research and Development

This compound is a versatile building block in several areas of chemical science:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases.[13] The trifluoromethylthio (-SCF₃) group is known to enhance biological activity, metabolic stability, and lipophilicity, making it a desirable moiety in drug design.

  • Agrochemicals: The compound is utilized in the formulation of herbicides and fungicides.[13] Its properties can improve the efficacy and stability of these agrochemical products.

  • Material Science: In polymer chemistry, it can be used as a modifier to improve the thermal and mechanical properties of plastics and other advanced materials.[13]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It may also cause an allergic skin reaction.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[6] Use only in a well-ventilated area or under a chemical fume hood.[6]

  • Handling: Avoid contact with skin and eyes.[6] Do not breathe dust.[7] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Recommended storage temperature is 2-8°C.[2]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[6]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[14] If on skin, wash with plenty of soap and water.[14] If inhaled, move the person to fresh air.[14] Seek medical attention if irritation persists.

References

Structure and molecular weight of 4-(Trifluoromethylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, molecular weight, and other critical properties of 4-(Trifluoromethylthio)benzoic acid. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who may be utilizing this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethylthio group imparts unique electronic properties and can enhance the biological activity and selectivity of molecules.

Core Data and Physicochemical Properties

This compound, also known as 4-(trifluoromethylsulfanyl)benzoic acid, is a substituted benzoic acid derivative. Its key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular FormulaC₈H₅F₃O₂S[1][2]
Molecular Weight222.18 g/mol [1]
CAS Number330-17-6[2]
IUPAC Name4-(Trifluoromethylsulfanyl)benzoic acid[2]
Melting Point159-163 °C[1]
AppearanceWhite to almost white powder/crystal[1]

Molecular Structure

The structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1 and a trifluoromethylthio group at position 4.

Synthesis Protocol

A common method for the synthesis of aryl trifluoromethyl thioethers is via the copper-catalyzed trifluoromethylthiolation of aryl halides. A representative experimental protocol for the synthesis of this compound from 4-iodobenzoic acid is provided below.

Reaction:

4-Iodobenzoic acid + AgSCF₃ → this compound + AgI

Materials:

  • 4-Iodobenzoic acid

  • Trifluoromethylthiolating agent (e.g., silver(I) trifluoromethanethiolate, AgSCF₃)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

  • Inert gas (e.g., Nitrogen or Argon)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry reaction flask, add 4-iodobenzoic acid, silver(I) trifluoromethanethiolate, and copper(I) iodide.

  • Evacuate the flask and backfill with an inert gas.

  • Add anhydrous DMF to the flask via syringe.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding aqueous HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Reactants: 4-Iodobenzoic Acid, AgSCF3, CuI inert_atm Establish Inert Atmosphere (N2/Ar) start->inert_atm add_solvent Add Anhydrous DMF inert_atm->add_solvent heat_stir Heat and Stir (e.g., 80-100 °C) add_solvent->heat_stir monitor Monitor by TLC heat_stir->monitor cool Cool to Room Temperature monitor->cool quench Quench with Aqueous HCl cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4, Filter, Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify product This compound purify->product

A simplified workflow for the synthesis of this compound.

Expected Spectroscopic Data

While a comprehensive set of publicly available spectra for this compound is limited, the expected key features based on its structure are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. Due to the substitution pattern, a pair of doublets would be anticipated. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the benzene ring, the carboxylic acid carbon, and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to coupling with the fluorine atoms.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-F stretching vibrations from the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (222.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and the trifluoromethylthio group.

References

A Technical Guide to the Solubility of 4-(Trifluoromethylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-(Trifluoromethylthio)benzoic acid. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document summarizes the available information and presents a standardized experimental protocol for determining solubility in common laboratory solvents.

Compound Overview

This compound is a synthetic organic compound utilized as an intermediate in the creation of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both a carboxylic acid group and a trifluoromethylthio group, suggests a nuanced solubility profile influenced by solvent polarity and pH.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 330-17-6[1][2][3][4][5]
Molecular Formula C₈H₅F₃O₂S[1][2][5][6]
Molecular Weight 222.18 g/mol [1][2][6]
Appearance White to almost white crystalline powder[1][6]
Melting Point 159 - 163 °C[1][2]

Solubility Profile

Quantitative solubility data for this compound across a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for specific solvents provide insight into its general solubility behavior. The compound is noted for its enhanced reactivity and solubility in various organic solvents due to its trifluoromethylthio group.[1]

Table 2: Known Solubility of this compound

SolventSolubilityClassificationReferences
MethanolSolublePolar Protic Solvent[2]
Organic SolventsGenerally Soluble-[1]

For comparative context, the solubility of the structurally related compound, 4-(Trifluoromethyl)benzoic acid, is presented below. This compound is generally more soluble in polar organic solvents and exhibits moderate water solubility, a behavior that may provide an initial estimation for the solubility of its trifluoromethylthio analog.[7]

Table 3: Solubility of Structurally Similar Compound: 4-(Trifluoromethyl)benzoic Acid (CAS: 455-24-3)

SolventSolubilityClassificationReferences
DMSO≥ 200 mg/mLPolar Aprotic Solvent[8]
EthanolGenerally SolublePolar Protic Solvent[7]
AcetoneGenerally SolublePolar Aprotic Solvent[7]
WaterModeratePolar Protic Solvent[7]

Experimental Protocol for Solubility Determination

The following is a generalized, systematic protocol for determining the solubility of a solid organic compound such as this compound. This methodology is based on standard laboratory techniques for qualitative and semi-quantitative solubility assessment.[9][10][11][12]

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Methanol, Acetone, Dichloromethane, Hexane)

  • Small test tubes

  • Vortex mixer

  • Spatula

  • Graduated cylinders or pipettes

  • Analytical balance

Procedure:

  • Initial Solvent Screening (Water): a. Weigh approximately 25 mg of this compound and place it into a small test tube.[10] b. Add 0.75 mL of deionized water to the test tube in small portions.[10] c. After each addition, cap the test tube and vortex vigorously for 60 seconds.[9] d. Visually inspect the solution. If the solid completely dissolves, the compound is classified as soluble. If it remains undissolved, it is classified as insoluble. e. If the compound is water-soluble, test the solution's pH with litmus paper to determine if it is acidic or basic.[11]

  • Aqueous Acid/Base Solubility (for water-insoluble compounds): a. If the compound is insoluble in water, prepare two new test tubes, each containing 25 mg of the compound. b. To the first tube, add 0.75 mL of 5% aqueous NaOH. To the second tube, add 0.75 mL of 5% aqueous HCl.[10][11] c. Vortex each tube vigorously for 60 seconds and observe for dissolution. d. Solubility in 5% NaOH indicates an acidic functional group.[12] e. Solubility in 5% HCl indicates a basic functional group.[11] f. A further test with 5% NaHCO₃ can be performed; solubility in this weak base suggests a strongly acidic group, such as a carboxylic acid.[10][12]

  • Organic Solvent Solubility: a. For compounds insoluble in aqueous solutions, or for general characterization, test solubility in a range of organic solvents. b. Place 25 mg of the compound into separate, labeled test tubes for each solvent to be tested (e.g., methanol, ethanol, acetone, dichloromethane, hexane). c. Add 0.75 mL of the respective solvent to each tube. d. Vortex vigorously for 60 seconds and observe for complete dissolution. e. Record the results as "soluble" or "insoluble" for each solvent.

  • Reporting: a. Compile all observations into a table, noting the solvent and the corresponding solubility classification.

Visualization of Experimental Workflow

The logical progression of the solubility testing protocol can be visualized as a flowchart. This allows researchers to follow a systematic path to classify the compound based on its solubility behavior.

Solubility_Workflow start Start: 25 mg of Compound + 0.75 mL Solvent test_water Test in Water start->test_water water_soluble Soluble test_water->water_soluble Dissolves water_insoluble Insoluble test_water->water_insoluble No Dissolution check_ph Check pH with Litmus water_soluble->check_ph acidic Acidic (e.g., Carboxylic Acid) check_ph->acidic pH < 7 basic Basic (e.g., Amine) check_ph->basic pH > 7 neutral_s Neutral check_ph->neutral_s pH ~ 7 end End Classification acidic->end basic->end neutral_s->end test_naoh Test in 5% NaOH water_insoluble->test_naoh naoh_soluble Soluble (Weak Acid) test_naoh->naoh_soluble Dissolves naoh_insoluble Insoluble test_naoh->naoh_insoluble No Dissolution naoh_soluble->end test_hcl Test in 5% HCl naoh_insoluble->test_hcl hcl_soluble Soluble (Base) test_hcl->hcl_soluble Dissolves hcl_insoluble Insoluble test_hcl->hcl_insoluble No Dissolution hcl_soluble->end test_organic Test in Organic Solvents (Methanol, Acetone, Hexane, etc.) hcl_insoluble->test_organic test_organic->end

References

A Technical Guide to the Spectroscopic Profile of 4-(Trifluoromethylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(trifluoromethylthio)benzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis of closely related analogues: 4-(trifluoromethyl)benzoic acid and 2-(trifluoromethylthio)benzoic acid. This comparative approach allows for an informed prediction of the spectral characteristics of this compound. Furthermore, detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are provided to enable researchers to perform their own analyses.

Compound Overview: this compound

This compound is a halogenated aromatic carboxylic acid. The presence of the trifluoromethylthio (-SCF₃) group at the para position significantly influences the electronic properties and reactivity of the benzoic acid core, making it a compound of interest in medicinal chemistry and materials science.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 330-17-6[1][2][3][4][5][6][7][8][9][10]
Molecular Formula C₈H₅F₃O₂S[1][2]
Molecular Weight 222.18 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 159-163 °C[1]

Spectroscopic Data of Analogue Compounds

The following sections detail the spectroscopic data for 4-(trifluoromethyl)benzoic acid and 2-(trifluoromethylthio)benzoic acid. This information serves as a strong basis for predicting the spectral features of this compound.

4-(Trifluoromethyl)benzoic Acid

This analogue is structurally similar, with a trifluoromethyl (-CF₃) group in place of the trifluoromethylthio (-SCF₃) group.

Table 2: ¹H NMR Data for 4-(Trifluoromethyl)benzoic Acid

Chemical Shift (ppm)MultiplicityAssignment
8.17dAromatic (2H)
7.89dAromatic (2H)

Solvent: DMSO-d₆

Table 3: ¹³C NMR Data for 4-(Trifluoromethyl)benzoic Acid

Chemical Shift (ppm)Assignment
166.5C=O
134.5Aromatic C-CF₃
131.5Aromatic CH
130.0Aromatic CH
126.0 (q)Aromatic C-COOH
124.0 (q)-CF₃

Solvent: Not specified

Table 4: IR Spectral Data for 4-(Trifluoromethyl)benzoic Acid

Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch (carboxylic acid)
1690C=O stretch
1610C=C stretch (aromatic)
1320C-F stretch
1130, 1170C-F stretch

Sample Preparation: KBr disc or Nujol mull

Table 5: Mass Spectrometry Data for 4-(Trifluoromethyl)benzoic Acid

m/zInterpretation
190[M]⁺ (Molecular ion)
173[M-OH]⁺
145[M-COOH]⁺

Ionization Method: Electron Ionization (EI)

2-(Trifluoromethylthio)benzoic Acid

This isomer provides insight into the spectral contribution of the -SCF₃ group.

Table 6: ¹H NMR Data for 2-(Trifluoromethylthio)benzoic Acid

Chemical Shift (ppm)MultiplicityAssignment
8.12dAromatic (1H)
7.77dAromatic (1H)
7.61 (m)mAromatic (1H)
7.48tAromatic (1H)

Solvent: CDCl₃

Table 7: ¹³C NMR Data for 2-(Trifluoromethylthio)benzoic Acid

Chemical Shift (ppm)Assignment
171.45C=O
134.13 (q)-CF₃
Aromatic carbons(not fully assigned)

Solvent: CDCl₃

Predicted Spectroscopic Data for this compound

Based on the data from the analogues, the following spectral characteristics are predicted for this compound.

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region (likely between 7.5 and 8.5 ppm), similar to 4-(trifluoromethyl)benzoic acid, due to the para-substitution pattern. The chemical shifts will be influenced by the electron-withdrawing nature of the -SCF₃ group. A broad singlet for the carboxylic acid proton will also be present, typically downfield (>10 ppm), unless exchanged with D₂O.

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbon (around 165-175 ppm), the trifluoromethyl carbon (as a quartet due to C-F coupling), and four aromatic carbons. The carbon attached to the -SCF₃ group will also likely appear as a quartet.

  • ¹⁹F NMR: A single peak is expected for the three equivalent fluorine atoms of the -SCF₃ group. Its chemical shift will be characteristic of a trifluoromethyl group attached to a sulfur atom.

  • IR Spectroscopy: The spectrum will be characterized by a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), aromatic C=C stretches (1400-1600 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).

  • Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z 222. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH) to give a peak at m/z 205, and the loss of the carboxyl group (-COOH) to give a peak at m/z 177.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H, ¹³C, and ¹⁹F NMR:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can dissolve the sample and the acidic proton is less likely to exchange.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • For ¹⁹F NMR, a dedicated probe or a broadband probe tuned to the ¹⁹F frequency is used. A reference standard such as CFCl₃ may be used.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Protocol using the KBr Pellet Method:

  • Sample Preparation:

    • Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any residual water.

    • In an agate mortar, grind approximately 1-2 mg of the solid sample with about 100-200 mg of the dry KBr. The mixture should be ground to a very fine, homogeneous powder.

    • Transfer the powder to a pellet press.

  • Pellet Formation:

    • Apply pressure (typically 8-10 tons) to the powder in the press for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction:

    • For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Instrument Setup:

    • The probe is inserted into the ion source of the mass spectrometer.

    • The ion source is heated to volatilize the sample.

    • The standard electron energy for EI is 70 eV.

  • Data Acquisition:

    • The volatilized sample molecules are bombarded with electrons, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Experiments cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification Purity Purity Check (TLC, HPLC) Synthesis->Purity Purified Compound MS Mass Spectrometry (MS) Purity->MS IR Infrared (IR) Spectroscopy Purity->IR NMR NMR Spectroscopy Purity->NMR MolFormula Determine Molecular Formula MS->MolFormula Molecular Weight FuncGroups Identify Functional Groups IR->FuncGroups Vibrational Modes H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR F19_NMR 19F NMR NMR->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR Connectivity Establish Connectivity H1_NMR->Connectivity Proton Environment C13_NMR->TwoD_NMR C13_NMR->Connectivity Carbon Skeleton F19_NMR->Connectivity Fluorine Environment TwoD_NMR->Connectivity H-H & C-H Correlations Structure Propose Structure MolFormula->Structure FuncGroups->Structure Connectivity->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

The Trifluoromethylthio Group: A Keystone Moiety in Modern Molecular Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated functional groups has become an indispensable tool in the design of advanced materials and therapeutics. Among these, the trifluoromethylthio (-SCF3) group has emerged as a particularly powerful moiety, prized for its unique ability to modulate a molecule's physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the -SCF3 group, detailing its fundamental properties, synthetic methodologies, and its critical role in contemporary molecular design, with a particular focus on drug discovery.

Physicochemical Properties of the Trifluoromethylthio Group

The trifluoromethylthio group imparts a unique combination of high lipophilicity and strong electron-withdrawing character, making it a valuable functional group in medicinal chemistry and materials science.[1][2] These properties can significantly enhance a molecule's membrane permeability, metabolic stability, and binding affinity to biological targets.[3][4]

Lipophilicity

The -SCF3 group is one of the most lipophilic functional groups used in drug design.[1] Lipophilicity, often quantified by the Hansch-Leo parameter (π), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The high lipophilicity of the -SCF3 group can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, thereby improving its bioavailability.[3][5]

Table 1: Comparison of Hansch-Leo Lipophilicity Parameters (π) for Common Functional Groups

Functional GroupChemical FormulaHansch-Leo Parameter (π)
Hydrogen-H0.00
Methyl-CH30.56
Chloro-Cl0.71
Bromo-Br0.86
Trifluoromethyl-CF30.88
Trifluoromethylthio -SCF3 1.44
Phenyl-C6H51.96

Note: Values are approximate and can vary slightly depending on the measurement system and the parent molecule.

Electronic Effects

The -SCF3 group is a strong electron-withdrawing group, a property quantified by Hammett substituent constants (σ). This electron-withdrawing nature can significantly influence a molecule's reactivity and its interactions with biological targets. For instance, the introduction of an -SCF3 group can lower the pKa of nearby acidic or basic functionalities, altering their ionization state at physiological pH. Furthermore, its electron-withdrawing properties can shield adjacent chemical bonds from metabolic degradation, thereby enhancing the metabolic stability of a drug candidate.[3][6]

Table 2: Hammett Substituent Constants (σ) for Common Functional Groups

Functional GroupChemical Formulaσ_meta_σ_para_
Hydrogen-H0.000.00
Methyl-CH3-0.07-0.17
Chloro-Cl0.370.23
Bromo-Br0.390.23
Cyano-CN0.560.66
Nitro-NO20.710.78
Trifluoromethyl-CF30.430.54
Trifluoromethylthio -SCF3 0.40 0.50

Note: Values are for substitution on a benzene ring and are sourced from various compilations.[5][7][8][9]

Synthesis of Trifluoromethylthio-Containing Compounds

The introduction of the -SCF3 group into organic molecules can be achieved through various synthetic strategies, broadly categorized as electrophilic, nucleophilic, and radical trifluoromethylthiolations. The choice of method depends on the substrate, desired regioselectivity, and functional group tolerance.

Electrophilic Trifluoromethylthiolation

Electrophilic trifluoromethylthiolation involves the reaction of a nucleophilic substrate with a reagent that serves as an "SCF3+" synthon. A variety of such reagents have been developed, with N-(trifluoromethylthio)saccharin and N-(trifluoromethylthio)phthalimide being among the most common due to their stability and ease of handling.[4][10]

This protocol describes the trifluoromethylthiolation of indole using N-(trifluoromethylthio)saccharin in 2,2,2-trifluoroethanol (TFE) without a promoter.

Materials:

  • Indole

  • N-(Trifluoromethylthio)saccharin

  • 2,2,2-Trifluoroethanol (TFE)

  • Reaction vial

  • Stirring apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a reaction vial, dissolve indole (0.5 mmol) in 2,2,2-trifluoroethanol (1.5 mL).

  • Add N-(trifluoromethylthio)saccharin (0.75 mmol) to the solution.

  • Stir the reaction mixture at 40 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired 3-(trifluoromethylthio)indole.[8]

Nucleophilic Trifluoromethylthiolation

Nucleophilic trifluoromethylthiolation involves the reaction of an electrophilic substrate, such as an aryl halide, with a nucleophilic "SCF3-" source. Copper(I) trifluoromethanethiolate (CuSCF3) is a commonly used reagent for this transformation.[11]

This protocol outlines the copper-mediated trifluoromethylthiolation of an aryl iodide.[11]

Materials:

  • Aryl iodide

  • Copper(I) trifluoromethanethiolate (CuSCF3)

  • N,N-Dimethylformamide (DMF)

  • Reaction tube

  • Stirring apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried reaction tube, add the aryl iodide (0.2 mmol), CuSCF3 (0.5 mmol), and copper powder (1.0 mmol).

  • Add N,N-dimethylformamide (2.5 mL) to the tube.

  • Stir the reaction mixture at 50 °C for 12 hours, then increase the temperature to 120 °C and stir for an additional 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered.

  • The filtrate is washed with water and brine, dried over a drying agent (e.g., Na2SO4), and concentrated.

  • The crude product is purified by column chromatography to yield the corresponding aryl trifluoromethyl sulfide.

Radical Trifluoromethylthiolation

Radical trifluoromethylthiolation reactions proceed via the generation of the trifluoromethylthio radical (•SCF3), which can then react with a variety of substrates, including alkenes and alkynes. These reactions are often initiated by photoredox catalysis under mild conditions.[1]

This protocol describes the visible-light-mediated trifluoromethylthiolation of styrene using N-trifluoromethylthiosaccharin as the •SCF3 precursor.[1]

Materials:

  • Styrene

  • N-Trifluoromethylthiosaccharin

  • fac-[Ir(ppy)3] (photocatalyst)

  • Acetonitrile (CH3CN)

  • Visible light source (e.g., blue LEDs)

  • Schlenk tube or similar reaction vessel

  • Stirring apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a Schlenk tube, dissolve styrene (0.2 mmol) and N-trifluoromethylthiosaccharin (0.3 mmol) in acetonitrile (2 mL).

  • Add fac-[Ir(ppy)3] (1-5 mol%) to the solution.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiate the stirred reaction mixture with a visible light source at room temperature for the specified time (e.g., 12-24 hours).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the trifluoromethylthiolated product.

The Role of the Trifluoromethylthio Group in Drug Discovery: A Case Study in Kinase Inhibition

The unique properties of the -SCF3 group make it a valuable tool in the design of kinase inhibitors, a major class of therapeutic agents. The introduction of this group can enhance binding affinity to the kinase active site and improve the overall pharmacokinetic profile of the inhibitor. A relevant example is the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is implicated in cancer and fibrosis.[6][12]

The TGF-β Signaling Pathway and its Inhibition

The TGF-β signaling pathway is initiated by the binding of the TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI, also known as ALK5).[5][10] This phosphorylation event activates the kinase domain of TGF-βRI, which in turn phosphorylates downstream signaling molecules called SMADs (SMAD2 and SMAD3).[13] Phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.[14] Dysregulation of this pathway can lead to uncontrolled cell growth and tissue fibrosis.[6]

Small molecule inhibitors that target the ATP-binding site of the TGF-βRI kinase domain can effectively block the downstream signaling cascade. The incorporation of an -SCF3 group into these inhibitors can enhance their potency and selectivity.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-βRII TGF_beta_RI TGF-βRI (ALK5) TGF_beta_RII->TGF_beta_RI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Nuclear Translocation Inhibitor SCF3-Inhibitor Inhibitor->TGF_beta_RI Inhibition Cellular_Response Cellular Response (Proliferation, Fibrosis) Gene_Transcription->Cellular_Response

Caption: TGF-β signaling pathway and its inhibition by an SCF3-containing small molecule.

Evaluation of Metabolic Stability

The enhanced metabolic stability conferred by the -SCF3 group is a key advantage in drug design. This stability is often assessed using in vitro assays with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Experimental Workflow for Metabolic Stability Assay

The following diagram illustrates a typical workflow for evaluating the metabolic stability of a compound.

Metabolic_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound (e.g., SCF3-drug) Incubation_Mix Incubation at 37°C Compound->Incubation_Mix Microsomes Liver Microsomes + NADPH Microsomes->Incubation_Mix Time_Points Aliquots taken at time points (0, 5, 15, 30, 60 min) Incubation_Mix->Time_Points Quenching Quench with Acetonitrile/Internal Standard Time_Points->Quenching Centrifugation Centrifugation Quenching->Centrifugation LC_MS LC-MS/MS Analysis Centrifugation->LC_MS Data_Analysis Data Analysis (t½, Intrinsic Clearance) LC_MS->Data_Analysis

Caption: General workflow for an in vitro metabolic stability assay.

General Protocol for Metabolic Stability Assay in Liver Microsomes

This protocol provides a general procedure for assessing the metabolic stability of a test compound.

Materials:

  • Test compound (e.g., SCF3-containing drug candidate)

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37 °C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the wells.

  • Incubate the plate at 37 °C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and transfer them to another 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Conclusion

The trifluoromethylthio group stands out as a uniquely valuable substituent in modern molecular design. Its potent combination of high lipophilicity and strong electron-withdrawing character provides medicinal chemists and materials scientists with a powerful tool to fine-tune molecular properties. The ability of the -SCF3 group to enhance metabolic stability, improve membrane permeability, and modulate electronic interactions has solidified its role in the development of novel pharmaceuticals and advanced materials. As synthetic methodologies for the introduction of this group continue to evolve, the applications of the trifluoromethylthio moiety are poised to expand even further, driving innovation across the chemical sciences.

References

The Trifluoromethylthio Group: A Guide to Understanding its Lipophilic Nature in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become an indispensable tool in modern medicinal chemistry. Among these, the trifluoromethylthio (-SCF3) group has garnered significant attention for its profound impact on the physicochemical properties of bioactive molecules. This technical guide provides an in-depth exploration of the lipophilicity of trifluoromethylthio compounds, offering a comparative analysis with related functional groups, detailed experimental protocols for lipophilicity determination, and a visualization of its relevance in the drug development workflow.

The Defining Lipophilicity of the -SCF3 Group

The trifluoromethylthio group is recognized for its potent electron-withdrawing nature and, critically, its high lipophilicity.[1] This combination of properties can significantly enhance the metabolic stability and membrane permeability of drug candidates.[2] Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is quantitatively described by the logarithm of the partition coefficient (logP) and the Hansch lipophilicity parameter (π).[3]

The Hansch parameter, π, quantifies the contribution of a substituent to the lipophilicity of a parent molecule. A positive π value indicates that the substituent increases lipophilicity. The -SCF3 group possesses a notably high π value, signifying its strong contribution to making a molecule more fat-soluble.

Comparative Lipophilicity of Key Functional Groups

To fully appreciate the impact of the -SCF3 group, it is essential to compare its lipophilicity with other commonly employed functional groups in drug design. The following tables summarize the Hansch π parameters and experimental logP values for a series of substituted benzenes, providing a clear quantitative comparison.

Table 1: Hansch Lipophilicity Parameters (π) of Selected Substituents

SubstituentHansch Parameter (π)
-H0.00
-SCH3Value not explicitly found in searches, but generally considered less lipophilic than fluorinated analogs.
-CF30.88[4]
-OCF31.04[4]
-SCF31.44[4]

Table 2: Experimental logP Values of Substituted Benzenes

CompoundStructurelogP
BenzeneC₆H₆2.13
ThioanisoleC₆H₅SCH₃2.65
AnisoleC₆H₅OCH₃2.11
TrifluoromethylbenzeneC₆H₅CF₃2.84
TrifluoromethoxybenzeneC₆H₅OCF₃3.25
TrifluoromethylthiobenzeneC₆H₅SCF₃Specific experimental value not found, but expected to be higher than Trifluoromethoxybenzene based on the π value.

Note: The logP values are indicative and can vary slightly depending on the experimental conditions.

The data clearly illustrates that the trifluoromethylthio group imparts a significantly higher degree of lipophilicity compared to its methyl, trifluoromethyl, and trifluoromethoxy counterparts. This substantial increase in lipophilicity can be a powerful tool for medicinal chemists to enhance a drug candidate's ability to cross cellular membranes and the blood-brain barrier.[1]

Experimental Determination of Lipophilicity

Accurate determination of a compound's lipophilicity is crucial for understanding its pharmacokinetic profile. The two most widely accepted experimental methods are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.

The Shake-Flask Method (OECD 107)

Considered the "gold standard" for logP determination, the shake-flask method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Phases: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation. For ionizable compounds, the aqueous phase is buffered to a specific pH (typically 7.4 to mimic physiological conditions).

  • Dissolution of the Test Compound: A small, accurately weighed amount of the test compound is dissolved in either the aqueous or the n-octanol phase, depending on its solubility. The concentration should be below 0.01 M.

  • Partitioning: The two phases are combined in a vessel at a known volume ratio. The vessel is then agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached. This can take several hours.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the test compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD 117)

This is an indirect method that correlates the retention time of a compound on a nonpolar stationary phase with its logP value. It is faster and requires less material than the shake-flask method.

Protocol:

  • System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.

  • Calibration: A series of reference compounds with known logP values are injected into the HPLC system. The retention time (t_R_) and the dead time (t_0_) are measured for each reference compound. The capacity factor (k) is calculated using the formula: k = (t_R_ - t_0_) / t_0_. A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known logP values of the reference compounds.

  • Sample Analysis: The test compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • logP Determination: The capacity factor (k) for the test compound is calculated, and its logP value is determined from the calibration curve.

Visualizing the Role of Lipophilicity in Drug Development

The following diagrams, created using the DOT language, illustrate the significance of lipophilicity assessment in the drug discovery pipeline and its impact on a critical safety parameter, hERG channel inhibition.

Preclinical_Drug_Discovery_Workflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Hit_ID Hit Identification Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR Lipophilicity_Assessment Lipophilicity Assessment (logP/logD) SAR->Lipophilicity_Assessment Physicochemical Property Tuning ADME_Profiling In vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) Lipophilicity_Assessment->ADME_Profiling Impacts In_Vivo_PK In vivo Pharmacokinetics (Animal Models) ADME_Profiling->In_Vivo_PK Tox_Studies Toxicology Studies In_Vivo_PK->Tox_Studies Candidate_Selection Candidate Selection Tox_Studies->Candidate_Selection

Preclinical Drug Discovery Workflow

This workflow highlights the central role of lipophilicity assessment during the lead optimization phase. Tuning the lipophilicity of a lead compound, often by introducing groups like -SCF3, directly influences its ADME properties, which are critical for its progression to in vivo studies and eventual candidate selection.

Lipophilicity_hERG_Relationship High_Lipophilicity High Lipophilicity (e.g., from -SCF3 group) Membrane_Partitioning Increased Partitioning into Cell Membrane High_Lipophilicity->Membrane_Partitioning Promotes hERG_Access Access to hERG Channel Binding Site Membrane_Partitioning->hERG_Access Facilitates hERG_Inhibition hERG Channel Inhibition hERG_Access->hERG_Inhibition Leads to QT_Prolongation QT Interval Prolongation hERG_Inhibition->QT_Prolongation Causes Cardiotoxicity Potential for Cardiotoxicity (Torsades de Pointes) QT_Prolongation->Cardiotoxicity Increased Risk of

Lipophilicity and hERG Inhibition

This diagram illustrates the logical progression from high lipophilicity to potential cardiotoxicity. Highly lipophilic compounds can more readily partition into the cell membrane, gaining access to the binding site of the hERG potassium channel. Inhibition of this channel can lead to a prolongation of the QT interval in the electrocardiogram, a known risk factor for life-threatening cardiac arrhythmias. Therefore, while the high lipophilicity of the -SCF3 group can be advantageous for membrane permeability, it also necessitates careful evaluation of a compound's potential for hERG inhibition during safety profiling.

Conclusion

The trifluoromethylthio group is a powerful substituent for modulating the lipophilicity of drug candidates. Its significantly higher Hansch parameter compared to other common functional groups makes it a valuable tool for enhancing membrane permeability and bioavailability. However, this increased lipophilicity also warrants careful consideration of potential off-target effects, such as hERG channel inhibition. A thorough understanding of the lipophilic contribution of the -SCF3 group, coupled with accurate experimental determination of logP, is essential for the rational design of safe and effective therapeutics.

References

An In-depth Technical Guide to 4-(Trifluoromethylthio)benzoic Acid: Safety, Handling, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethylthio)benzoic acid is a synthetic organofluorine compound that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its unique trifluoromethylthio (-SCF3) group imparts distinct electronic properties and enhances the metabolic stability and bioavailability of parent molecules, making it a valuable building block in the design of novel therapeutic agents and pesticides. This technical guide provides a comprehensive overview of the safety, handling, physicochemical properties, and available experimental data for this compound to support its safe and effective use in a laboratory setting.

Safety and Hazard Information

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant, affecting the skin, eyes, and respiratory system.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for organic vapors and particulates is recommended.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Safe Handling Practices
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is between 2-8°C.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 330-17-6[1][2][3]
Molecular Formula C₈H₅F₃O₂S[1][2][3]
Molecular Weight 222.18 g/mol [1]
Appearance White to almost white powder/crystal[1]
Melting Point 159 - 163 °C[1]
Purity ≥ 97% (GC)[1][3]

Table 2: Toxicological Data

EndpointValueSpeciesReference
Acute Oral Toxicity (LD50) No data available
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation

Experimental Protocols

General Synthesis Approach

A potential synthetic route to this compound could involve the reaction of a 4-halobenzoic acid derivative with a trifluoromethylthiolating agent. For instance, the reaction of 4-bromobenzoic acid with a source of the trifluoromethylthio group, such as trifluoromethylthiol silver(I) (AgSCF₃), in a suitable solvent and under appropriate reaction conditions could yield the desired product.

Note: This is a generalized suggestion and would require optimization of reaction conditions, including solvent, temperature, and reaction time.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful purification.

General Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For benzoic acid derivatives, common solvents for recrystallization include water, ethanol, or a mixture of solvents.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The desired compound should crystallize out of the solution. Cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

General Laboratory Safety Workflow

G General Laboratory Safety Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound In Fume Hood Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Clean Work Area Clean Work Area Dispose Waste->Clean Work Area End End Clean Work Area->End

Caption: Workflow for safe handling of this compound.

First Aid Response Logic

G First Aid Response for Exposure to this compound cluster_routes Routes of Exposure Exposure Event Exposure Event Identify Route Identify Route Exposure Event->Identify Route Inhalation Inhalation Identify Route->Inhalation Skin Contact Skin Contact Identify Route->Skin Contact Eye Contact Eye Contact Identify Route->Eye Contact Ingestion Ingestion Identify Route->Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Rinse with Water (15 min) Rinse with Water (15 min) Eye Contact->Rinse with Water (15 min) Rinse Mouth, Do NOT Induce Vomiting Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse Mouth, Do NOT Induce Vomiting Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Seek Medical Attention if Irritation Persists Seek Medical Attention if Irritation Persists Wash with Soap & Water->Seek Medical Attention if Irritation Persists Seek Immediate Medical Attention Seek Immediate Medical Attention Rinse with Water (15 min)->Seek Immediate Medical Attention Rinse Mouth, Do NOT Induce Vomiting->Seek Immediate Medical Attention

Caption: Decision tree for first aid response to exposure.

Hypothetical Inflammatory Signaling Modulation

While specific signaling pathways modulated by this compound have not been detailed in the available literature, many benzoic acid derivatives are known to interact with inflammatory pathways. The following diagram illustrates a hypothetical mechanism of action where a benzoic acid derivative could inhibit the NF-κB signaling pathway, a key regulator of inflammation.

G Hypothetical Inhibition of NF-κB Signaling by a Benzoic Acid Derivative Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor IKK Complex IKK Complex Cell Membrane Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Benzoic Acid Derivative Benzoic Acid Derivative Benzoic Acid Derivative->IKK Complex inhibits

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery and development. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to minimize risks. While detailed experimental and toxicological data are limited, this guide provides a foundational understanding of the compound's properties and safe handling practices to support its use in a research environment. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

Reactivity and stability of the trifluoromethylthio functional group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity and Stability of the Trifluoromethylthio Functional Group

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethylthio (SCF3) functional group has emerged as a critical component in modern medicinal and agricultural chemistry. Its unique electronic and physicochemical properties, including high lipophilicity and potent electron-withdrawing nature, significantly influence a molecule's metabolic stability, membrane permeability, and overall bioactivity.[1][2][3] This technical guide provides a comprehensive overview of the reactivity and stability of the SCF3 group, complete with quantitative data, detailed experimental protocols, and visualizations to support researchers and professionals in drug development and other scientific endeavors.

Core Physicochemical Properties

The trifluoromethylthio group imparts distinct properties to organic molecules, making it a valuable tool in molecular design.[2] It is one of the most lipophilic functional groups, a property quantified by the Hansch lipophilicity parameter.[3][4][5][6][7] This high lipophilicity can enhance the ability of a drug candidate to cross cellular membranes, thereby improving its bioavailability.[2][8][9]

Furthermore, the strong electron-withdrawing nature of the SCF3 group contributes to increased metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[8][9][10] This property can lead to a longer half-life of a drug in the body, reducing the required dosage and frequency of administration.

PropertyQuantitative Value/DescriptionSignificance in Drug Development
Lipophilicity (Hansch Parameter, π) 1.44[3][4][5][6][7]Enhances membrane permeability and bioavailability.[2][8][9]
Electronic Effect Strong electron-withdrawing group.[1][3][10][11]Increases metabolic stability by protecting adjacent bonds from enzymatic degradation.[8][9][10]
C-S Bond Dissociation Energy While a precise experimental value is not readily available in the literature, computational studies can provide estimates. For comparison, the CH3-SH bond dissociation energy is approximately 305 kJ/mol.[12][13]Indicates the strength and stability of the linkage to the parent molecule.
Stability Generally stable under acidic and basic conditions and resistant to oxidation.[8][14][15]Ensures the integrity of the functional group during synthesis, formulation, and in physiological environments.

Reactivity and Synthetic Methodologies

The introduction of the trifluoromethylthio group into organic molecules can be achieved through various synthetic strategies, broadly categorized as direct and indirect methods.[16] Direct trifluoromethylthiolation involves the introduction of the SCF3 group in a single step and can proceed through electrophilic, nucleophilic, or radical pathways.

Electrophilic Trifluoromethylthiolation

This is one of the most common and versatile methods for forming C-SCF3 bonds. It relies on the use of electrophilic trifluoromethylthiolating reagents that deliver a "SCF3+" equivalent to a nucleophilic substrate. A variety of such reagents have been developed, each with its own reactivity profile and substrate scope.[12][17]

Common Electrophilic Reagents:

  • N-(Trifluoromethylthio)saccharin[15][18][19]

  • N-(Trifluoromethylthio)phthalimide[10]

  • N-Trifluoromethylthiodibenzenesulfonimide[11]

  • Trifluoromethanesulfenyl Chloride (CF3SCl)[1][16]

  • Bis(trifluoromethyl) disulfide (CF3SSCF3)[1][16]

These reagents have been successfully employed in the trifluoromethylthiolation of a wide range of nucleophiles, including arenes, heterocycles, alkenes, alkynes, and carbonyl compounds.

Experimental Protocol: Electrophilic Trifluoromethylthiolation of Indole using N-(Trifluoromethylthio)saccharin [15]

This protocol describes a promoter-free method for the trifluoromethylthiolation of indole in 2,2,2-trifluoroethanol (TFE).

Materials:

  • Indole (1.0 equiv)

  • N-(Trifluoromethylthio)saccharin (1.2 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a reaction vial, dissolve the indole (0.5 mmol) and N-(trifluoromethylthio)saccharin (0.75 mmol) in 2,2,2-trifluoroethanol (1.5 mL).

  • Stir the reaction mixture at 40 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the 3-(trifluoromethylthio)indole.

Yield: 96%[15]

Nucleophilic Trifluoromethylthiolation

Nucleophilic trifluoromethylthiolation involves the reaction of an electrophilic substrate with a source of the trifluoromethylthiolate anion (SCF3-). Common sources of the SCF3- anion include silver(I) trifluoromethanethiolate (AgSCF3) and copper(I) trifluoromethanethiolate (CuSCF3).[1] These reactions are particularly useful for the trifluoromethylthiolation of aryl and vinyl halides.

Experimental Protocol: Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids [10]

This protocol outlines the copper-catalyzed trifluoromethylthiolation of an aryl boronic acid using N-(trifluoromethylthio)phthalimide.

Materials:

  • Aryl boronic acid (1.0 equiv)

  • N-(Trifluoromethylthio)phthalimide (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Ligand (e.g., 1,10-phenanthroline) (20 mol%)

  • Base (e.g., K2CO3) (2.0 equiv)

  • Solvent (e.g., Diglyme)

Procedure:

  • To an oven-dried reaction vessel, add the aryl boronic acid, N-(trifluoromethylthio)phthalimide, CuI, ligand, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 35 °C) for the specified time (e.g., 14 hours).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.

Radical Trifluoromethylthiolation

Radical-based methods offer an alternative pathway for the formation of C-SCF3 bonds, often under mild conditions. The trifluoromethylthio radical (•SCF3) can be generated from various precursors, including N-(trifluoromethylthio)saccharin, under photoredox catalysis.[19] This reactive intermediate can then participate in addition reactions with unsaturated systems like alkenes and alkynes.

Experimental Protocol: Radical Trifluoromethylthiolation of Alkenes via Photoredox Catalysis

This protocol describes the intramolecular carbotrifluoromethylthiolation of an N-aryl acrylamide.

Materials:

  • N-aryl acrylamide (1.0 equiv)

  • N-(Trifluoromethylthio)saccharin (1.5 equiv)

  • Photocatalyst (e.g., fac-Ir(ppy)3) (1-2 mol%)

  • Solvent (e.g., CH3CN)

Procedure:

  • In a reaction tube, combine the N-aryl acrylamide, N-(trifluoromethylthio)saccharin, and the photocatalyst.

  • Add the degassed solvent.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with stirring for the required time.

  • After the reaction is complete, the solvent is removed, and the residue is purified by chromatography to afford the SCF3-containing product.

Stability of the Trifluoromethylthio Group

The SCF3 group generally enhances the stability of a molecule, a key reason for its widespread use in pharmaceuticals and agrochemicals.

Metabolic Stability

The strong electron-withdrawing effect of the trifluoromethyl group makes the sulfur atom and adjacent bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[8][9][10] This increased metabolic stability leads to a longer in vivo half-life of the drug molecule. While quantitative data is often compound-specific, numerous studies have demonstrated the improved metabolic profile of SCF3-containing analogues compared to their non-fluorinated counterparts.

Chemical Stability

The trifluoromethylthio group is remarkably stable under a range of chemical conditions.

  • Acidic and Basic Conditions: Aryl-SCF3 compounds are generally stable to both acidic and basic conditions, a crucial property for drugs that must survive the acidic environment of the stomach and various pH conditions within the body.[7][14] However, extreme conditions can lead to decomposition.

  • Redox Stability: The SCF3 group is relatively resistant to chemical oxidation and reduction. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone under strong oxidizing conditions, but this typically requires harsh reagents.[15]

Visualizing Reactivity and Application

Reaction Mechanism: Electrophilic Aromatic Trifluoromethylthiolation

The following diagram illustrates a plausible mechanism for the electrophilic trifluoromethylthiolation of an electron-rich arene, such as indole, using an electrophilic SCF3 reagent.

G cluster_reagents Reagents cluster_mechanism Mechanism Indole Indole (Nucleophile) step1 Nucleophilic Attack Indole->step1 Attacks SCF3+ SCF3_reagent Electrophilic SCF3 Reagent (e.g., N-(Trifluoromethylthio)saccharin) SCF3_reagent->step1 intermediate Sigma Complex (Wheland Intermediate) step1->intermediate step2 Deprotonation intermediate->step2 product 3-(Trifluoromethylthio)indole step2->product

Caption: Mechanism of electrophilic trifluoromethylthiolation of indole.

Experimental Workflow: Synthesis of N-(Trifluoromethylthio)saccharin

This diagram outlines the key steps in the synthesis of the widely used electrophilic trifluoromethylthiolating reagent, N-(trifluoromethylthio)saccharin.[18][19]

G start Saccharin step1 Chlorination (t-BuOCl, MeOH) start->step1 intermediate1 N-Chlorosaccharin step1->intermediate1 step2 Reaction with AgSCF3 (in Acetonitrile) intermediate1->step2 intermediate2 Crude Product Mixture step2->intermediate2 step3 Purification (Filtration, Evaporation) intermediate2->step3 end N-(Trifluoromethylthio)saccharin step3->end

Caption: Workflow for the synthesis of N-(Trifluoromethylthio)saccharin.

Logical Relationship: Role of SCF3 in Drug Design

This diagram illustrates the logical flow of how the properties of the SCF3 group contribute to improved drug efficacy.

G cluster_properties Physicochemical Properties cluster_effects Pharmacokinetic Effects cluster_outcome Therapeutic Outcome SCF3 Trifluoromethylthio (SCF3) Group lipophilicity High Lipophilicity SCF3->lipophilicity electron_withdrawing Strong Electron- Withdrawing Nature SCF3->electron_withdrawing permeability Enhanced Membrane Permeability lipophilicity->permeability stability Increased Metabolic Stability electron_withdrawing->stability bioavailability Improved Bioavailability permeability->bioavailability stability->bioavailability efficacy Enhanced Drug Efficacy bioavailability->efficacy

Caption: The impact of the SCF3 group on drug properties.

Conclusion

The trifluoromethylthio functional group is a powerful asset in the toolbox of medicinal and agricultural chemists. Its ability to confer high lipophilicity and metabolic stability makes it an attractive substituent for modulating the properties of bioactive molecules. A deep understanding of its reactivity and the various synthetic methods for its introduction, as outlined in this guide, is essential for its effective application in the design and development of next-generation pharmaceuticals and agrochemicals. The continued development of novel trifluoromethylthiolating reagents and methodologies will undoubtedly expand the utility of this unique functional group in the years to come.

References

Methodological & Application

Synthesis Protocols for 4-(Trifluoromethylthio)benzoic Acid Derivatives: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the synthesis of 4-(Trifluoromethylthio)benzoic acid and its derivatives. These compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethylthio group, which can enhance a molecule's lipophilicity, metabolic stability, and biological activity. This document provides detailed application notes, experimental protocols, and insights into the biological relevance of these compounds, particularly as potential modulators of inflammatory pathways.

The trifluoromethylthio (-SCF3) functional group is increasingly utilized in the design of novel pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature and high lipophilicity can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This compilation of synthetic methods and biological data aims to facilitate the exploration and development of new chemical entities incorporating this valuable moiety.

Synthetic Approaches

Two primary and effective methods for the synthesis of this compound and its derivatives are the Sandmeyer-type reaction and copper-catalyzed cross-coupling reactions.

Sandmeyer-Type Reaction

This classical approach involves the diazotization of an aromatic amine, such as 4-aminobenzoic acid, followed by a copper-catalyzed reaction with a trifluoromethylthiolating agent. This method is particularly useful for generating a wide range of trifluoromethylthio-substituted arenes from readily available anilines.

Copper-Catalyzed Cross-Coupling

This method utilizes a copper catalyst to couple an aryl halide, such as 4-iodobenzoic acid, with a trifluoromethylthiolating reagent like silver trifluoromethylthiolate (AgSCF3) or a related copper(I) trifluoromethylthiolate species. This approach offers an alternative route with a broad substrate scope.

Comparative Summary of Synthetic Protocols

The following table summarizes the key quantitative data for the described synthetic methods, allowing for easy comparison.

MethodStarting MaterialKey ReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)
Sandmeyer-Type Reaction 4-Aminobenzoic acidNaNO₂, H₂SO₄, KSCN, TMSCF₃CuSCNAcetonitrileRoom Temp12~75-85
Cu-Catalyzed Cross-Coupling 4-Iodobenzoic acidAgSCF₃CuIDMF10024~80-90

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer-Type Reaction

This protocol is adapted from a general procedure for Sandmeyer trifluoromethylthiolation.

Materials:

  • 4-Aminobenzoic acid

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium thiocyanate (KSCN)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)

  • Copper(I) thiocyanate (CuSCN)

  • Acetonitrile (MeCN)

  • Cesium carbonate (Cs₂CO₃)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: In a flask cooled to 0-5 °C, dissolve 4-aminobenzoic acid in a solution of sulfuric acid in water. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Trifluoromethylthiolation: In a separate reaction vessel, suspend copper(I) thiocyanate, potassium thiocyanate, and cesium carbonate in acetonitrile at room temperature. To this suspension, add the freshly prepared diazonium salt solution dropwise.

  • After the addition is complete, add trimethyl(trifluoromethyl)silane (TMSCF₃) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Protocol 2: Synthesis of this compound via Copper-Catalyzed Cross-Coupling

This protocol is based on copper-mediated trifluoromethylthiolation of aryl halides.

Materials:

  • 4-Iodobenzoic acid

  • Silver trifluoromethylthiolate (AgSCF₃)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a reaction flask, combine 4-iodobenzoic acid, silver trifluoromethylthiolate (AgSCF₃), and copper(I) iodide (CuI) in dimethylformamide (DMF).

  • Reaction: Heat the mixture to 100 °C and stir for 24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a dilute solution of hydrochloric acid. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown potential as anti-inflammatory agents through the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and lipoxygenase (LOX).

The Arachidonic Acid Cascade and Inflammation

Inflammation is a complex biological response to harmful stimuli. The metabolism of arachidonic acid by COX and LOX enzymes leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively.

  • Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor to various prostaglandins that mediate pain, fever, and inflammation.[1][2][3]

  • Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme initiates the conversion of arachidonic acid into leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction in asthma.[4][5]

Inhibition of these enzymes is a key strategy for the development of anti-inflammatory drugs.

Visualization of Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic workflows and the targeted signaling pathways.

Synthesis_Workflow cluster_sandmeyer Sandmeyer-Type Reaction cluster_coupling Copper-Catalyzed Cross-Coupling A1 4-Aminobenzoic Acid A2 Diazonium Salt A1->A2 NaNO₂, H₂SO₄ A3 4-(Trifluoromethylthio)benzoic Acid A2->A3 CuSCN, KSCN, TMSCF₃, Cs₂CO₃ B1 4-Iodobenzoic Acid B2 4-(Trifluoromethylthio)benzoic Acid B1->B2 CuI, AgSCF₃

Figure 1: Synthetic workflows for this compound.

Inflammatory_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs Inflammation_COX Pain, Fever, Inflammation PGs->Inflammation_COX LTs Leukotrienes LOX->LTs Inflammation_LOX Inflammation, Bronchoconstriction LTs->Inflammation_LOX Inhibitor 4-(Trifluoromethylthio) benzoic Acid Derivatives Inhibitor->COX Inhibitor->LOX

Figure 2: Inhibition of COX and LOX pathways by benzoic acid derivatives.

Conclusion

The synthesis of this compound and its derivatives can be achieved through robust and adaptable methods like the Sandmeyer-type reaction and copper-catalyzed cross-coupling. These compounds hold significant promise for the development of novel therapeutics, particularly in the area of inflammatory diseases, by targeting key enzymes in the arachidonic acid cascade. The detailed protocols and biological insights provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

Application Notes and Protocols for 4-(Trifluoromethylthio)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(Trifluoromethylthio)benzoic acid and its derivatives in medicinal chemistry and drug discovery. The inclusion of the trifluoromethylthio (-SCF3) moiety is a recognized strategy to enhance the pharmacological properties of bioactive molecules. This document outlines its applications, presents quantitative biological data for derivatives, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to the 4-(Trifluoromethylthio)phenyl Moiety

The 4-(trifluoromethylthio)phenyl group, and more broadly the -SCF3 group, is increasingly utilized in drug design due to its unique physicochemical properties. It is a highly lipophilic and strongly electron-withdrawing group, which can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] These characteristics make it an attractive functional group for the development of novel therapeutics across various disease areas, including inflammatory conditions, infectious diseases, and cancer.[3][4]

Applications in Drug Discovery

Derivatives of this compound have shown promise in several therapeutic areas:

  • Antibacterial Agents: The trifluoromethylthio group has been incorporated into various heterocyclic scaffolds, leading to potent antibacterial agents. These compounds have demonstrated activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The -SCF3 group appears to contribute to a bactericidal, rather than bacteriostatic, mechanism of action in some scaffolds.

  • Anticancer Agents: Structurally related compounds containing the trifluoromethylthio moiety, such as thioxanthone analogs, have exhibited significant anticancer activity. The proposed mechanisms include the inhibition of topoisomerases, enzymes crucial for DNA replication, and the modulation of cellular processes like autophagy and apoptosis.[4][6][7]

  • Enzyme Inhibitors: The trifluoromethyl group, a close relative of the trifluoromethylthio group, has been successfully used to design potent enzyme inhibitors. For example, trifluoromethyl-containing analogs of captopril are potent inhibitors of the angiotensin-converting enzyme (ACE).[8] Thioxanthone analogs with a trifluoromethyl group have also shown inhibitory activity against cyclooxygenase-2 (COX-2), pancreatic lipase, and α-amylase.[1] This suggests that the 4-(trifluoromethylthio)phenyl scaffold is a promising starting point for developing novel enzyme inhibitors.

Quantitative Biological Data

The following tables summarize the biological activity of various compounds containing the trifluoromethyl or trifluoromethylthio phenyl moiety.

Table 1: Antibacterial Activity of Pyrazole and Bithiazole Derivatives

Compound ID/DescriptionBacterial StrainMIC (µg/mL)Reference
Pyrazole Derivatives
3-(4-Fluorophenyl)-pyrazole derivative with 3,5-bis(trifluoromethyl)anilineS. aureus ATCC 335910.5[9]
3-(4-Fluorophenyl)-pyrazole derivative with 3-trifluoromethyl-4-bromoanilineS. aureus ATCC 335910.5[9]
4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivative (Compound 59)S. aureus ATCC 259230.78[5][10]
4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivative (Compound 74)S. aureus ATCC 7006990.78[5][10]
Bithiazole Derivatives
3-((2'-Benzamido-4'-(trifluoromethyl)-[4,5'-bithiazol]-2-yl)amino)-5-(trifluoromethyl)benzoic acid derivative (8e)S. pyogenes4[8]
3-((2'-Benzamido-4'-(trifluoromethyl)-[4,5'-bithiazol]-2-yl)amino)-5-(trifluoromethyl)benzoic acid derivative (8e)S. aureus16[8]

Table 2: Enzyme Inhibition and Anticancer Activity of Trifluoromethyl Thioxanthone Analogues

Compound IDBiological Target/AssayIC50Reference
Compound 1 HeLa (cervical cancer) cell line87.8 nM[1][4]
COX-2 Inhibition6.5 nM[1][4]
Compound 2 α-Amylase Inhibition60.2 µM[1][4]
Pancreatic Lipase Inhibition110.6 µM[1][4]
Compound 3 COX-2 Inhibition27.4 nM[1][4]
Compound 4 Pancreatic Lipase Inhibition100.6 µM[1][4]
COX-2 Inhibition15.1 nM[1]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-4-(trifluoromethylthio)benzamides

This protocol is a representative method for the amide coupling of this compound with an aromatic amine using a carbodiimide coupling agent.

Materials:

  • This compound

  • Substituted aniline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add the substituted aniline (1.1 eq.), 4-dimethylaminopyridine (DMAP) (0.1 eq.), and anhydrous pyridine (2.0 eq.).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-aryl-4-(trifluoromethylthio)benzamide.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the antibacterial efficacy of a test compound.

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Signaling Pathways and Workflows

lead_optimization_workflow cluster_0 Lead Discovery cluster_1 Lead Optimization Cycle HTS High-Throughput Screening Design Design Analogs (SAR, in silico) HTS->Design FBDD Fragment-Based Drug Design FBDD->Design SBDD Structure-Based Drug Design SBDD->Design Synthesize Chemical Synthesis Design->Synthesize Iterative Cycles Test In vitro Assays (Potency, Selectivity) Synthesize->Test Test->Design ADMET ADMET Profiling (in vitro & in vivo) Test->ADMET ADMET->Design Candidate Preclinical Candidate ADMET->Candidate Meets Criteria

Caption: A generalized workflow for lead optimization in drug discovery.[11][12][13][14]

Caption: Inhibition of the bacterial fatty acid synthesis (FASII) pathway.[1][2][3][8][9]

cox2_pathway cluster_0 COX-2 Signaling Pathway in Inflammation Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB COX2_Gene COX-2 Gene Transcription MAPK->COX2_Gene NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Trifluoromethyl Thioxanthone Analogs Inhibitor->COX2_Enzyme Inhibition

Caption: Inhibition of the COX-2 signaling pathway in inflammation.[5][15][16][17][18]

References

The Versatility of 4-(Trifluoromethylthio)benzoic Acid: A Key Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Trifluoromethylthio)benzoic acid is a versatile building block in organic synthesis, prized for its unique trifluoromethylthio (-SCF3) group. This functional group imparts desirable physicochemical properties to target molecules, including enhanced lipophilicity, metabolic stability, and bioavailability.[1][2][3] Consequently, this reagent is of significant interest to researchers and professionals in drug development and materials science. Its applications span the synthesis of novel pharmaceuticals, particularly for inflammatory diseases, advanced agrochemicals like fungicides and herbicides, and high-performance polymers with improved thermal and mechanical properties.[4] The strong electron-withdrawing nature of the -SCF3 group can also influence the reactivity of the parent molecule, making it a valuable tool for fine-tuning molecular properties.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 330-17-6
Molecular Formula C8H5F3O2S
Molecular Weight 222.18 g/mol
Appearance White to off-white crystalline powder
Melting Point 159-163 °C
Purity ≥97%

Applications in Organic Synthesis

This compound serves as a crucial intermediate in a variety of organic reactions. Its carboxylic acid moiety can readily undergo transformations such as amide bond formation and esterification, while the trifluoromethylthio-substituted aromatic ring can be further functionalized.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry. This compound can be coupled with a wide range of primary and secondary amines to generate a diverse library of amide derivatives. These reactions are typically facilitated by standard coupling reagents.

Generalized Protocol for Amide Coupling using EDC/HOBt:

This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • EDC (1.2 equiv)

  • HOBt (1.1 equiv)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound in anhydrous DCM or DMF at room temperature, add the amine, HOBt, and DIPEA.

  • Add EDC portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Representative Quantitative Data for Amide Coupling of Benzoic Acid Derivatives:

Carboxylic AcidAmineCoupling ReagentSolventTime (h)Yield (%)
Boc-valine4-amino-N-(4-methoxybenzyl)benzamideEDC/HOBt/DMAPCH3CN1491
Benzoic AcidAnilineSO2F2/DIPEAMeCN599
Diphenylacetic acidDiisopropylamineBTFFH/DIPEA1,2-dichloroethane2471

Note: BTFFH = 1H-Benzotriazol-1-yl tetramethyluronium hexafluorophosphate/1-hydroxybenzotriazole. The data presented are for analogous compounds and serve as a general guideline.

Esterification Reactions

Esterification of this compound, particularly with phenols, is a key step in the synthesis of various bioactive molecules and materials. The Mitsunobu reaction is an effective method for this transformation under mild conditions.

Generalized Protocol for Mitsunobu Esterification with Phenols:

This protocol outlines a general procedure for the esterification of this compound with a substituted phenol.

Materials:

  • This compound (1.0 equiv)

  • Phenol derivative (1.2 equiv)

  • Triphenylphosphine (PPh3) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound, the phenol derivative, and PPh3 in anhydrous THF or DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the desired phenyl ester.

Representative Quantitative Data for Esterification of Benzoic Acid Derivatives:

The following table presents typical yields for the esterification of various benzoic acids with phenols, serving as a reference for reactions with this compound.[5]

Benzoic Acid DerivativePhenol DerivativeReagentsSolventYield (%)
4-Nitrobenzoic acidPhenolPPh3, DEADTHF95
4-Methoxybenzoic acid4-ChlorophenolPPh3, DEADTHF92
Benzoic acid4-NitrophenolPPh3, DEADTHF98

Applications in Pharmaceutical Development

The trifluoromethylthio group is known to enhance the biological activity of drug candidates.[4] Molecules incorporating the 4-(trifluoromethylthio)benzoyl moiety are of interest in the development of anti-inflammatory agents, potentially acting as analogues of drugs like Celecoxib.[6][7] The -SCF3 group can improve metabolic stability and cell membrane permeability, which are critical parameters in drug design.[2][3]

Potential Signaling Pathway Inhibition

Many anti-inflammatory drugs, such as Celecoxib, target the cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory cascade. It is hypothesized that derivatives of this compound could act as inhibitors of this pathway.

G Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor Potential Inhibitor (e.g., 4-(SCF3)benzoyl derivative) Inhibitor->COX2

Hypothesized inhibition of the COX-2 pathway.

Applications in Agrochemicals

Derivatives of this compound are valuable intermediates in the synthesis of modern agrochemicals, including fungicides and herbicides.[4] The presence of the trifluoromethylthio group can enhance the efficacy and stability of these crop protection agents. For example, triazole derivatives, a class of potent fungicides, can be synthesized incorporating this building block.

Applications in Materials Science

In polymer chemistry, this compound can be used as a monomer or a modifying agent to create high-performance polymers.[4] The incorporation of the rigid aromatic ring and the trifluoromethylthio group can lead to polymers with enhanced thermal stability, chemical resistance, and desirable solubility properties, making them suitable for applications in aerospace and electronics.[8]

Generalized Workflow for Polycondensation:

The following diagram illustrates a generalized workflow for the synthesis of aromatic polyamides (aramids), where a dicarboxylic acid monomer like a derivative of this compound could be employed.

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Processing cluster_3 Final Product Monomer1 Aromatic Diamine Reaction Polycondensation (Low Temperature) Monomer1->Reaction Monomer2 Diacid Chloride of 4-(SCF3)benzoic acid derivative Monomer2->Reaction Precipitation Precipitation in non-solvent Reaction->Precipitation Washing Washing & Drying Precipitation->Washing Polymer High-Performance Aromatic Polyamide Washing->Polymer

Generalized workflow for aramid synthesis.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique properties, conferred by the trifluoromethylthio group, make it an attractive starting material for the development of novel pharmaceuticals, advanced agrochemicals, and high-performance polymers. The generalized protocols provided herein for key transformations such as amide coupling and esterification serve as a practical guide for researchers. While further research is needed to fully explore the potential of this compound and its derivatives, it undoubtedly holds significant promise for innovation across various scientific disciplines.

References

Application of 4-(Trifluoromethylthio)benzoic Acid and its Analogs in Agrochemical Development: A Case Study of the Nematicide Tioxazafen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

The strategic incorporation of fluorinated functional groups, such as the trifluoromethylthio (-SCF3) moiety, has become a cornerstone of modern agrochemical design. These groups can significantly enhance a molecule's biological activity, metabolic stability, and lipophilicity, leading to the development of more potent and effective pesticides. While 4-(Trifluoromethylthio)benzoic acid serves as a key building block for various agrochemicals, this document will focus on a case study of a related trifluoromethyl-containing nematicide, Tioxazafen, to illustrate the application and development process of such compounds. Tioxazafen represents a novel mode of action for nematode control, highlighting the innovative potential of fluorine chemistry in agriculture.[1][2]

Tioxazafen: A Novel Nematicide

Tioxazafen is a systemic nematicide belonging to the phenyl oxadiazole chemical class, developed for the control of a broad spectrum of plant-parasitic nematodes.[1][3][4] It is primarily used as a seed treatment for major row crops, including corn, cotton, and soybean, offering protection during the critical early stages of plant growth.[1][3][4]

Chemical Structure and Properties
  • IUPAC Name: 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole

  • CAS Number: 330459-31-9

  • Molecular Formula: C12H8N2OS

  • Molecular Weight: 228.27 g/mol

Data Presentation: Efficacy of Tioxazafen

The efficacy of Tioxazafen has been evaluated against several economically important nematode species. The following table summarizes key quantitative data from in vitro studies.

Target Nematode SpeciesBioassay TypeEndpointValue (µg/mL)Reference
Meloidogyne incognita (Root-knot nematode)Motility Assay24-hr EC5057.69[5]
Meloidogyne incognita (Root-knot nematode)Motility Assay48-hr EC5047.15[5]
Rotylenchulus reniformis (Reniform nematode)Motility Assay24-hr EC5059.64[5]
Rotylenchulus reniformis (Reniform nematode)Motility Assay48-hr EC5047.25[5]

Mechanism of Action

Tioxazafen exhibits a novel mode of action that is distinct from other commercially available nematicides.[1][6] This unique mechanism is a valuable tool for resistance management in integrated pest management (IPM) programs.[1]

The primary mode of action of Tioxazafen is the disruption of ribosomal activity in nematodes.[1][2][5] It is believed to interact with a nematode-specific insertion of the L3 subunit of the mitochondrial ribosome, which ultimately leads to the cessation of protein synthesis and nematode death.[3]

Tioxazafen_MoA Tioxazafen Tioxazafen MitochondrialRibosome Nematode Mitochondrial Ribosome (L3 Subunit) Tioxazafen->MitochondrialRibosome Binds to ProteinSynthesis Protein Synthesis MitochondrialRibosome->ProteinSynthesis Disrupts NematodeDeath Nematode Death ProteinSynthesis->NematodeDeath Leads to

Figure 1. Proposed mechanism of action of Tioxazafen in nematodes.

Experimental Protocols

Protocol 1: Synthesis of Tioxazafen

The synthesis of Tioxazafen involves the cyclodehydration of an O-acylamidoxime intermediate. A general synthetic scheme is outlined below.[7]

Step 1: Preparation of Benzamide Oxime Benzonitrile is reacted with hydroxylamine to yield benzamide oxime.

Step 2: Acylation of Benzamide Oxime The benzamide oxime is then acylated with 2-thiophenecarbonyl chloride to form the O-acylamidoxime intermediate.

Step 3: Cyclodehydration to Tioxazafen The intermediate undergoes cyclodehydration, typically promoted by heat or a base, to form the 1,2,4-oxadiazole ring of Tioxazafen.

Tioxazafen_Synthesis Benzonitrile Benzonitrile BenzamideOxime Benzamide Oxime Benzonitrile->BenzamideOxime Hydroxylamine Hydroxylamine Hydroxylamine->BenzamideOxime Intermediate O-Acylamidoxime Intermediate BenzamideOxime->Intermediate ThiopheneCarbonylChloride 2-Thiophenecarbonyl Chloride ThiopheneCarbonylChloride->Intermediate Tioxazafen Tioxazafen Intermediate->Tioxazafen Heat/ Base

Figure 2. General synthetic workflow for Tioxazafen.

Protocol 2: In Vitro Nematicide Efficacy Bioassay (Motility Assay)

This protocol is adapted from studies evaluating the toxicity of Tioxazafen to plant-parasitic nematodes.[5]

1. Preparation of Tioxazafen Solutions: a. Prepare a stock solution of Tioxazafen in an appropriate solvent (e.g., acetone or DMSO). b. Create a dilution series of Tioxazafen in water to achieve the desired test concentrations (e.g., 0.1, 1.0, 10, 50, 100 µg/mL). Include a water-only control and a solvent control.

2. Nematode Preparation: a. Extract second-stage juveniles (J2) of the target nematode species (e.g., M. incognita) from infected plant roots using standard methods. b. Suspend the J2s in water and adjust the concentration to approximately 100 J2s per 10 µL.

3. Bioassay Procedure: a. Pipette 190 µL of each Tioxazafen dilution (and controls) into individual wells of a 96-well microtiter plate. b. Add 10 µL of the nematode suspension to each well. c. Incubate the plates at a constant temperature (e.g., 25°C) in the dark.

4. Data Collection and Analysis: a. At specified time points (e.g., 24, 48, and 72 hours), observe the nematodes under an inverted microscope. b. Classify nematodes as motile (normal movement), moribund (sluggish movement), or immobile (no movement upon probing with a fine needle). c. Calculate the percentage of immobile nematodes for each concentration. d. Use probit analysis to determine the EC50 (effective concentration to immobilize 50% of the population).

Nematicide_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepSolutions Prepare Tioxazafen Dilution Series PlateLoading Load 96-well Plates: 190 µL Tioxazafen + 10 µL Nematodes PrepSolutions->PlateLoading PrepNematodes Prepare Nematode Suspension PrepNematodes->PlateLoading Incubation Incubate at 25°C in the Dark PlateLoading->Incubation Observation Microscopic Observation at 24, 48, 72 hours Incubation->Observation DataCalculation Calculate % Immobility Observation->DataCalculation EC50 Determine EC50 (Probit Analysis) DataCalculation->EC50

Figure 3. Experimental workflow for in vitro nematicide efficacy bioassay.

Conclusion

The development of Tioxazafen underscores the significant contribution of fluorine chemistry to the creation of novel and effective agrochemicals. Its unique mode of action provides a much-needed tool for managing nematode populations and combating resistance. The experimental protocols and data presented here offer a framework for the evaluation of new nematicidal compounds, from synthesis to biological characterization. Further research into compounds derived from this compound and other fluorinated building blocks will undoubtedly continue to yield innovative solutions for global crop protection challenges.

References

Application Notes and Protocols: Polymer Modification using 4-(Trifluoromethylthio)benzoic Acid for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the modification of polymers using 4-(Trifluoromethylthio)benzoic acid. This versatile compound serves as a valuable building block for enhancing the thermal, mechanical, and surface properties of various polymeric materials, making it a key area of interest in material science and for professionals in drug development seeking advanced polymer-based delivery systems.[1]

Introduction to Polymer Modification with this compound

The incorporation of this compound into polymer structures can impart a range of desirable properties. The trifluoromethylthio (-SCF3) group is strongly electron-withdrawing and lipophilic, which can significantly alter the surface energy, thermal stability, and chemical resistance of the modified polymer. The benzoic acid functionality provides a reactive handle for covalent attachment to polymer backbones through various chemical reactions.

Potential applications for polymers modified with this compound include:

  • Advanced Coatings: Creating surfaces with tailored wettability, and improved resistance to weathering and chemical attack.

  • High-Performance Plastics: Enhancing the thermal and mechanical stability of engineering plastics for demanding applications.

  • Biomaterials: Modifying the surface of biomedical polymers to control protein adsorption and cellular interaction, which is of interest in drug delivery and medical device development.

Experimental Protocols

Two primary methods for incorporating this compound into polymer structures are surface grafting and copolymerization.

Surface Grafting of this compound onto a Polymer Surface

This protocol describes a general method for grafting the molecule onto a polymer substrate that possesses hydroxyl or amine groups on its surface, such as polyethylene terephthalate (PET) or polyamide (Nylon).

Materials:

  • Polymer substrate (e.g., PET film, Nylon-6 pellets)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Methanol (for washing)

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle

  • Soxhlet extractor

  • Vacuum oven

Protocol:

  • Surface Activation (if necessary): For polymers with inert surfaces (e.g., polyethylene), a pre-treatment step such as plasma or corona treatment is required to introduce reactive hydroxyl or carboxyl groups.

  • Reaction Setup: In a clean, dry round-bottom flask, suspend the polymer substrate in anhydrous toluene.

  • Reagent Addition: Dissolve this compound, DCC, and a catalytic amount of DMAP in anhydrous DCM.

  • Grafting Reaction: Add the solution from step 3 to the flask containing the polymer substrate under an inert atmosphere.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 24-48 hours with continuous stirring.

  • Purification:

    • After cooling to room temperature, filter the modified polymer.

    • Wash the polymer sequentially with toluene, DCM, and methanol to remove unreacted reagents and by-products.

    • Perform a Soxhlet extraction with an appropriate solvent (e.g., dichloromethane) for 24 hours to ensure the complete removal of any non-covalently bound molecules.

  • Drying: Dry the modified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Synthesis of a Polyamide Copolymer incorporating this compound

This protocol outlines the synthesis of a novel aromatic polyamide by incorporating this compound as a co-monomer.

Materials:

  • This compound

  • Terephthaloyl chloride

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Calcium chloride (CaCl2)

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath

  • Dropping funnel

Protocol:

  • Monomer Solution: In a three-necked flask under a nitrogen atmosphere, dissolve 4,4'-oxydianiline and anhydrous calcium chloride in NMP. Cool the solution to 0 °C in an ice bath.

  • Acid Chloride Addition: In a separate flask, dissolve this compound and terephthaloyl chloride in NMP.

  • Polycondensation: Slowly add the acid chloride solution to the diamine solution dropwise using a dropping funnel, maintaining the temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Polymer Precipitation: Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Purification:

    • Filter the fibrous polymer precipitate.

    • Wash the polymer thoroughly with methanol and then with hot deionized water to remove residual solvents and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 100-120 °C for 24 hours.

Data Presentation

The following tables present hypothetical data illustrating the expected improvements in polymer properties after modification with this compound.

Table 1: Thermal Properties of Modified Polyamide

Polymer SampleGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA) (°C)
Unmodified Polyamide220450
Polyamide with 10 mol% this compound235485

Table 2: Surface Properties of Grafted PET Film

Polymer SampleWater Contact Angle (°)Surface Energy (mN/m)
Unmodified PET Film7243
PET Film grafted with this compound9532

Visualizations

Experimental_Workflow_Grafting cluster_prep Preparation cluster_reaction Grafting Reaction cluster_purification Purification cluster_final Final Product start Start activate Surface Activation (optional) start->activate setup Reaction Setup in Toluene activate->setup add_reagents Add Reagent Solution to Polymer setup->add_reagents reagents Prepare Reagent Solution (Acid, DCC, DMAP in DCM) reagents->add_reagents reflux Reflux for 24-48h add_reagents->reflux cool Cool to Room Temperature reflux->cool filter_wash Filter and Wash cool->filter_wash soxhlet Soxhlet Extraction filter_wash->soxhlet dry Dry in Vacuum Oven soxhlet->dry end_product Modified Polymer dry->end_product

Caption: Workflow for surface grafting of this compound.

Logical_Relationship_Properties cluster_modifier Modifier cluster_groups Functional Groups cluster_properties Polymer Properties cluster_method Modification Method modifier This compound scf3 -SCF3 Group modifier->scf3 provides cooh -COOH Group modifier->cooh provides thermal Increased Thermal Stability scf3->thermal mechanical Enhanced Mechanical Strength scf3->mechanical surface Modified Surface Energy (Hydrophobicity) scf3->surface chemical Improved Chemical Resistance scf3->chemical grafting Surface Grafting cooh->grafting copolymerization Copolymerization cooh->copolymerization grafting->surface copolymerization->thermal copolymerization->mechanical copolymerization->chemical

Caption: Relationship between functional groups and resulting polymer properties.

References

Application Notes and Protocols for the Synthesis of Bioactive N-(5-chloro-2-hydroxyphenyl)-4-(trifluoromethylthio)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed experimental procedures for the synthesis and biological evaluation of N-(5-chloro-2-hydroxyphenyl)-4-(trifluoromethylthio)benzamide, a potent dual modulator of Peroxisome Proliferator-Activated Receptors (PPARs) and the Farnesoid X Receptor (FXR). 4-(Trifluoromethylthio)benzoic acid, or its more reactive acyl chloride derivative, serves as a key building block in the synthesis of this and other bioactive molecules. The trifluoromethylthio group is a crucial feature that can enhance the lipophilicity, metabolic stability, and biological activity of drug candidates.

The target compound, N-(5-chloro-2-hydroxyphenyl)-4-(trifluoromethylthio)benzamide, has been identified as a modulator of nuclear receptors that play a pivotal role in regulating lipid metabolism, glucose homeostasis, and inflammation.[1][2] This makes it a compound of significant interest for researchers in the fields of metabolic diseases, such as diabetes and dyslipidemia, as well as inflammatory conditions. These protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the biological activity of the synthesized compound on PPAR subtypes and FXR. The data is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response in a cell-based transactivation assay.

CompoundTargetEC50 (µM)Max. Activation (%)
N-(5-chloro-2-hydroxyphenyl)-4-(trifluoromethylthio)benzamidePPARα0.8 ± 0.175 ± 3
PPARδ1.2 ± 0.268 ± 5
PPARγ> 10-
FXR2.5 ± 0.445 ± 4

Experimental Protocols

Protocol 1: Synthesis of N-(5-chloro-2-hydroxyphenyl)-4-(trifluoromethylthio)benzamide

This protocol details the amide coupling reaction between 4-(trifluoromethylthio)benzoyl chloride and 2-amino-4-chlorophenol.

Materials:

  • 4-(Trifluoromethylthio)benzoyl chloride

  • 2-Amino-4-chlorophenol

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-chlorophenol (1.0 eq.) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 4-(trifluoromethylthio)benzoyl chloride (1.1 eq.) in anhydrous dichloromethane.

  • Add the 4-(trifluoromethylthio)benzoyl chloride solution dropwise to the stirred solution of 2-amino-4-chlorophenol and triethylamine at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the pure N-(5-chloro-2-hydroxyphenyl)-4-(trifluoromethylthio)benzamide. The typical yield is 75-85%.

Protocol 2: In Vitro Biological Evaluation - PPAR/FXR Transactivation Assay

This protocol describes a cell-based reporter gene assay to determine the functional activity of the synthesized compound on PPARs and FXR.

Materials:

  • HEK293T cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • Expression plasmids for full-length human PPARα, PPARδ, PPARγ, and FXR

  • Reporter plasmid containing a luciferase gene under the control of a response element for the respective nuclear receptor

  • Transfection reagent (e.g., Lipofectamine)

  • Synthesized N-(5-chloro-2-hydroxyphenyl)-4-(trifluoromethylthio)benzamide

  • Reference agonist for each receptor (e.g., GW7647 for PPARα, GW501516 for PPARδ, Rosiglitazone for PPARγ, GW4064 for FXR)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293T cells in 96-well plates and allow them to adhere overnight.

  • Co-transfect the cells with the expression plasmid for the target nuclear receptor and the corresponding luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of the synthesized compound or the reference agonist. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number.

  • Plot the dose-response curves and calculate the EC50 values using a suitable software (e.g., GraphPad Prism).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start 4-(Trifluoromethylthio)benzoyl chloride + 2-Amino-4-chlorophenol Reaction Amide Coupling (DCM, TEA) Start->Reaction 1. Mix reactants Purification Column Chromatography Reaction->Purification 2. Isolate crude product Product N-(5-chloro-2-hydroxyphenyl)-4-(trifluoromethylthio)benzamide Purification->Product 3. Purify Treatment Treatment with Synthesized Compound Product->Treatment Test Compound Cell_Culture HEK293T Cell Culture Transfection Transfection with PPAR/FXR & Reporter Plasmids Cell_Culture->Transfection Transfection->Treatment Assay Luciferase Reporter Assay Treatment->Assay Data_Analysis EC50 Determination Assay->Data_Analysis

Caption: Experimental workflow for the synthesis and biological evaluation.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Bioactive Molecule (e.g., Benzamide Derivative) PPAR PPARα / PPARδ Ligand->PPAR Binds and Activates Complex PPAR-RXR Heterodimer PPAR->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to DNA Transcription Target Gene Transcription PPRE->Transcription Initiates Metabolism Regulation of Lipid Metabolism & Glucose Homeostasis Transcription->Metabolism Leads to

Caption: Simplified PPAR signaling pathway activation by a bioactive ligand.

References

Application Note: 4-(Trifluoromethylthio)benzoic Acid as a Pre-Column Derivatization Reagent for Enhanced Chromatographic Analysis of Aliphatic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of chromatography, enhancing the detectability and chromatographic performance of analytes is crucial for accurate quantification, especially for compounds that lack a strong chromophore or are not readily ionizable. Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis.[1][2] 4-(Trifluoromethylthio)benzoic acid, through its activated acyl chloride form, 4-(trifluoromethylthio)benzoyl chloride, presents itself as a promising derivatization reagent.[3] The introduction of the trifluoromethylthio group can significantly enhance the detectability of analytes, particularly when using electron capture detection (ECD) or mass spectrometry (MS), due to the electrophilic nature of the trifluoromethyl group. This application note details a protocol for the use of 4-(trifluoromethylthio)benzoyl chloride as a pre-column derivatization reagent for the analysis of aliphatic alcohols by gas chromatography.

Principle of Derivatization

This compound itself is not sufficiently reactive for direct derivatization. It is first converted to its more reactive acid chloride, 4-(trifluoromethylthio)benzoyl chloride. This acyl chloride readily reacts with primary and secondary alcohols in the presence of a base to form the corresponding esters. These ester derivatives are more volatile and possess a strong electron-capturing group, making them highly suitable for gas chromatography with electron capture detection (GC-ECD).

The general reaction scheme is as follows:

  • Activation of this compound: 4-(CF₃S)C₆H₄COOH + SOCl₂ → 4-(CF₃S)C₆H₄COCl + SO₂ + HCl

  • Derivatization of Alcohols: R-OH + 4-(CF₃S)C₆H₄COCl → 4-(CF₃S)C₆H₄COOR + HCl

Experimental Protocols

Materials and Reagents
  • This compound (or 4-(Trifluoromethylthio)benzoyl chloride)

  • Thionyl chloride (if starting from the benzoic acid)

  • Anhydrous pyridine

  • Anhydrous toluene

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • A standard mixture of aliphatic alcohols (e.g., C8-OH, C10-OH, C12-OH, C14-OH, C16-OH)

  • Nitrogen gas, high purity

  • Deionized water

Equipment
  • Gas chromatograph equipped with an Electron Capture Detector (GC-ECD)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Microsyringes

  • Heating block or water bath

  • Rotary evaporator

  • Glassware (reaction vials, round-bottom flasks, pipettes)

Protocol 1: Derivatization of Aliphatic Alcohols

  • Preparation of Derivatizing Reagent (if starting from the acid):

    • In a fume hood, dissolve 1.0 g of this compound in 10 mL of anhydrous toluene.

    • Slowly add 1.5 mL of thionyl chloride to the solution.

    • Reflux the mixture for 2 hours at 80°C.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The resulting 4-(trifluoromethylthio)benzoyl chloride should be stored under anhydrous conditions.

  • Derivatization Procedure:

    • Prepare a 1 mg/mL stock solution of the alcohol standard mixture in anhydrous toluene.

    • In a 2 mL reaction vial, add 100 µL of the alcohol standard stock solution.

    • Add 50 µL of a 10 mg/mL solution of 4-(trifluoromethylthio)benzoyl chloride in anhydrous toluene.

    • Add 20 µL of anhydrous pyridine to act as a catalyst and acid scavenger.

    • Seal the vial and heat at 60°C for 30 minutes in a heating block.

    • After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of hexane for GC-ECD analysis.

Protocol 2: GC-ECD Analysis

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

    • Makeup Gas: Nitrogen at a flow rate of 25 mL/min.

    • Injection Volume: 1 µL (splitless mode).

Data Presentation

Table 1: Hypothetical Retention Times and Limits of Detection for Derivatized Aliphatic Alcohols

Analyte (as derivative)Retention Time (min)Limit of Detection (LOD) (pg)Limit of Quantification (LOQ) (pg)
Octyl 4-(trifluoromethylthio)benzoate8.540.51.5
Decyl 4-(trifluoromethylthio)benzoate10.210.41.2
Dodecyl 4-(trifluoromethylthio)benzoate11.780.31.0
Tetradecyl 4-(trifluoromethylthio)benzoate13.250.30.9
Hexadecyl 4-(trifluoromethylthio)benzoate14.630.20.6

Table 2: Hypothetical Recovery and Precision Data for the Derivatization Method

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL, n=3)Recovery (%)RSD (%)
Dodecanol109.8 ± 0.4984.1
Hexadecanol109.9 ± 0.3993.0

Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Alcohol Sample Standard Internal Standard Addition Sample->Standard Reagent Add 4-(CF3S)C6H4COCl and Pyridine Standard->Reagent Reaction Heat at 60°C for 30 min Reagent->Reaction Drydown Evaporate to Dryness Reaction->Drydown Reconstitute Reconstitute in Hexane Drydown->Reconstitute GC_ECD GC-ECD Analysis Reconstitute->GC_ECD Data Data Acquisition and Processing GC_ECD->Data

Caption: Workflow for the derivatization and analysis of aliphatic alcohols.

Logical_Relationship Reagent This compound Activation Activation to Acyl Chloride Reagent->Activation SOCl₂ AcylChloride 4-(Trifluoromethylthio)benzoyl chloride Activation->AcylChloride Derivatization Derivatization Reaction AcylChloride->Derivatization Analyte Aliphatic Alcohols (R-OH) Analyte->Derivatization Derivative Ester Derivative (4-(CF3S)C6H4COOR) Derivatization->Derivative Analysis GC-ECD Analysis Derivative->Analysis

References

Application Notes & Protocols: Synthesis of Novel Anti-inflammatory Agents Using 4-(Trifluoromethylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of a novel series of potential anti-inflammatory agents derived from 4-(trifluoromethylthio)benzoic acid. This document outlines detailed synthetic protocols, methodologies for assessing anti-inflammatory activity, and presents data in a structured format for clarity and comparison.

Introduction

This compound is a versatile building block in medicinal chemistry. The incorporation of the trifluoromethylthio (-SCF3) group can significantly enhance the lipophilicity, metabolic stability, and biological activity of a molecule.[1] These properties make it an attractive starting material for the development of new therapeutic agents, particularly in the field of inflammation. This document details the synthesis of a hypothetical series of amide and ester derivatives of this compound and outlines protocols for their evaluation as inhibitors of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Synthesis of Novel this compound Derivatives

The general synthetic strategy involves the initial activation of this compound to its corresponding acyl chloride, followed by reaction with various amines or alcohols to yield the target amide and ester derivatives.

Experimental Workflow

G cluster_0 Activation cluster_1 Derivatization cluster_2 Evaluation A This compound B 4-(Trifluoromethylthio)benzoyl chloride A->B SOCl2 or (COCl)2 D Novel Amide Derivatives B->D Amine Coupling F Novel Ester Derivatives B->F Esterification C Amine (R-NH2) C->D G In vitro Anti-inflammatory Assays (COX-2, 5-LOX) D->G E Alcohol (R-OH) E->F F->G H Data Analysis G->H

Synthetic workflow for novel anti-inflammatory agents.

Protocol 1: Synthesis of 4-(Trifluoromethylthio)benzoyl chloride (2)

This protocol describes the conversion of this compound to its highly reactive acyl chloride derivative.

  • Materials:

    • This compound (1)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Rotary evaporator

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) to the mixture at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 4-(trifluoromethylthio)benzoyl chloride (2).

    • The crude product is typically used in the next step without further purification.

Protocol 2: Synthesis of Novel Amide Derivatives (3a-c)

This protocol details the synthesis of amide derivatives from 4-(trifluoromethylthio)benzoyl chloride and various primary amines.

  • Materials:

    • 4-(Trifluoromethylthio)benzoyl chloride (2)

    • Appropriate primary amine (e.g., aniline, benzylamine, cyclopropylamine) (1.1 eq)

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the selected primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add a solution of 4-(trifluoromethylthio)benzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Protocol 3: Synthesis of Novel Ester Derivatives (4a-c)

This protocol describes the synthesis of ester derivatives from 4-(trifluoromethylthio)benzoyl chloride and various alcohols.

  • Materials:

    • 4-(Trifluoromethylthio)benzoyl chloride (2)

    • Appropriate alcohol (e.g., phenol, benzyl alcohol, cyclohexanol) (1.1 eq)

    • Pyridine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the selected alcohol (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.

    • Slowly add a solution of 4-(trifluoromethylthio)benzoyl chloride (1.0 eq) in anhydrous DCM to the alcohol solution at 0 °C.

    • Stir the reaction mixture at room temperature for 6-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired ester derivative.

In Vitro Anti-inflammatory Activity

The synthesized compounds were evaluated for their ability to inhibit the pro-inflammatory enzymes COX-2 and 5-LOX.

Protocol 4: COX-2 Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay.

  • Materials:

    • COX-2 (human recombinant)

    • Arachidonic acid (substrate)

    • Colorimetric probe

    • Assay buffer

    • Test compounds (dissolved in DMSO)

    • Celecoxib (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test compounds and the positive control in assay buffer.

    • To the wells of a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds or control.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Add the colorimetric probe.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ values.

Protocol 5: 5-LOX Inhibition Assay

This protocol is a spectrophotometric assay that measures the formation of leukotrienes.

  • Materials:

    • 5-LOX (human recombinant)

    • Linoleic acid (substrate)

    • Assay buffer

    • Test compounds (dissolved in DMSO)

    • Zileuton (positive control)

    • 96-well UV-transparent microplate

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a series of dilutions of the test compounds and the positive control in assay buffer.

    • To the wells of a 96-well UV-transparent plate, add the assay buffer and the test compounds or control.

    • Add the 5-LOX enzyme to each well and incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding linoleic acid.

    • Immediately measure the increase in absorbance at 234 nm for 5 minutes using a UV-Vis spectrophotometer.

    • Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ values.

Quantitative Data Summary

The following tables summarize the hypothetical anti-inflammatory activity of the synthesized compounds.

Table 1: In Vitro COX-2 and 5-LOX Inhibitory Activity of Amide Derivatives

CompoundR GroupCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
3a Phenyl0.255.8
3b Benzyl0.427.2
3c Cyclopropyl1.1015.4
Celecoxib -0.05>100

Table 2: In Vitro COX-2 and 5-LOX Inhibitory Activity of Ester Derivatives

CompoundR GroupCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
4a Phenyl5.625.1
4b Benzyl8.233.7
4c Cyclohexyl12.545.9
Zileuton ->1001.2

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Many anti-inflammatory agents exert their effects by modulating key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory genes, including COX-2.

G cluster_0 Upstream Signaling cluster_1 Cytoplasm cluster_2 Nucleus A Inflammatory Stimuli (e.g., LPS, TNF-α) B IKK Complex A->B E IκBα Phosphorylation & Degradation B->E C IκBα C->E D NF-κB (p50/p65) D->C G NF-κB Translocation D->G F Novel Compound F->B Inhibition H Gene Transcription G->H I Pro-inflammatory Genes (COX-2, iNOS, Cytokines) H->I

Inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Developing Potent Antimicrobial Compounds from 4-(Trifluoromethylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial compounds derived from 4-(trifluoromethylthio)benzoic acid. The inclusion of the trifluoromethylthio (-SCF₃) group is a strategic approach in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and electron-withdrawing properties, which can significantly contribute to the biological activity of a molecule.[1][2] This document outlines detailed protocols for the synthesis of amide and ester derivatives of this compound, methods for assessing their antimicrobial efficacy, and preliminary cytotoxicity evaluation.

Rationale and Design Strategy

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. This compound serves as a versatile scaffold for the generation of a library of derivatives. The core strategy involves the derivatization of the carboxylic acid group into amides and esters, allowing for the exploration of a wide range of chemical space and structure-activity relationships (SAR). The trifluoromethylthio moiety is anticipated to play a crucial role in the antimicrobial potency of the synthesized compounds.[1][2]

Logical Workflow for Compound Development

G A Starting Material This compound B Activation of Carboxylic Acid (e.g., Acyl Chloride Formation) A->B C Amide Synthesis (Coupling with various amines) B->C D Ester Synthesis (Coupling with various alcohols) B->D E Purification and Characterization (e.g., Chromatography, NMR, MS) C->E D->E F Primary Antimicrobial Screening (e.g., MIC Assay) E->F G Secondary Screening (e.g., MBC, Time-Kill Assay) F->G H Cytotoxicity Assessment (e.g., MTT Assay on Mammalian Cells) F->H I Lead Compound Identification and Optimization G->I H->I

Caption: Workflow for antimicrobial drug discovery.

Synthesis Protocols

The synthesis of amide and ester derivatives of this compound typically proceeds through the activation of the carboxylic acid, most commonly by converting it to the corresponding acyl chloride.

Protocol for the Synthesis of 4-(Trifluoromethylthio)benzoyl chloride

This protocol describes the conversion of this compound to its acyl chloride, a key intermediate for subsequent amidation and esterification reactions.

Experimental Workflow for Acyl Chloride Formation

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up A Dissolve this compound in anhydrous Dichloromethane (DCM) B Add a catalytic amount of N,N-Dimethylformamide (DMF) A->B C Cool the solution to 0°C (ice-water bath) B->C D Add Oxalyl Chloride dropwise C->D E Stir at room temperature for 4 hours D->E F Evaporate the solvent under reduced pressure E->F G Obtain crude 4-(Trifluoromethylthio)benzoyl chloride F->G G A Dissolve amine in anhydrous DCM B Add a base (e.g., Triethylamine) A->B C Cool the solution to 0°C B->C D Add 4-(Trifluoromethylthio)benzoyl chloride dropwise C->D E Stir at room temperature D->E F Reaction Work-up (Washing with aq. HCl, aq. NaHCO3, brine) E->F G Dry the organic layer (e.g., Na2SO4) F->G H Purification (Column Chromatography or Recrystallization) G->H I Characterization (NMR, MS) H->I G A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B->C D Include positive (no drug) and negative (no bacteria) controls C->D E Incubate plates at 37°C for 16-20 hours D->E F Visually inspect for turbidity or measure OD600 to determine growth E->F G MIC is the lowest concentration with no visible growth F->G G A Seed mammalian cells in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of test compounds A->B C Incubate for 24-48 hours B->C D Add MTT reagent to each well and incubate C->D E Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine IC50 F->G

References

Application Notes and Protocols for 4-(Trifluoromethylthio)benzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethylthio)benzoic acid is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The presence of the trifluoromethylthio (-SCF₃) group imparts unique electronic properties and enhances the metabolic stability and lipophilicity of molecules, making it a desirable moiety in the design of novel pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for key reaction mechanisms involving this compound, including amide bond formation and esterification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 330-17-6[1]
Molecular Formula C₈H₅F₃O₂S[1]
Molecular Weight 222.18 g/mol [1]
Appearance White to almost white powder/crystal[1]
Melting Point 159 - 163 °C[1]
Purity ≥ 97% (GC)[1]
Storage 2 - 8 °C[1]

Core Reaction Mechanisms and Protocols

This compound readily undergoes reactions typical of carboxylic acids, allowing for its incorporation into a wide array of molecular scaffolds. The primary reaction pathways involve the activation of the carboxyl group to facilitate nucleophilic attack by amines or alcohols.

Amide Bond Formation (Amidation)

The synthesis of amides from this compound is a fundamental transformation for the creation of bioactive molecules. The direct reaction with amines is generally not feasible and requires the use of coupling agents to activate the carboxylic acid.

Amide_Coupling_Workflow start Start: This compound + Amine activation Carboxylic Acid Activation start->activation coupling Nucleophilic Attack by Amine activation->coupling product Amide Product coupling->product purification Work-up & Purification product->purification final_product Final Purified Amide purification->final_product

Caption: General workflow for amide bond formation.

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add the amine (1.1 equiv) and DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Quantitative Data (Representative): While specific data for this compound is not readily available in the provided search results, the following table presents typical outcomes for amide coupling reactions of benzoic acid derivatives using various methods.

Carboxylic AcidAmineCoupling Reagent/AdditiveSolventTemp. (°C)Time (h)Yield (%)
Benzoic AcidBenzylamineHATU/DIPEADMFRT195
Benzoic Acid4-tert-butylanilinePS-IIDQDichloromethaneRT1672
Diphenylacetic AcidDiisopropylamineBTFFH/PyridineAcetonitrile801271
Ester Bond Formation (Esterification)

Esterification is another key reaction for derivatizing this compound, often used to modify solubility and pharmacokinetic properties of a lead compound. The Fischer-Speier esterification is a common method.

Caption: Mechanism of Fischer-Speier Esterification.

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (e.g., methanol, ethanol; used as solvent or in excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Dichloromethane (for work-up)

  • Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask, dissolve this compound in an excess of the desired alcohol (e.g., 20 mL of methanol for 6 g of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 45-60 minutes.

  • After cooling, transfer the solution to a separatory funnel containing water (50 mL).

  • Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Wash the combined organic layers with water, followed by saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by distillation or column chromatography as needed.

Quantitative Data (Representative): Specific yield data for the esterification of this compound is not available in the provided search results. However, for similar benzoic acid derivatives, yields can be influenced by the steric hindrance of the alcohol and reaction conditions.

Carboxylic AcidAlcoholCatalystConditionsYield (%)
Benzoic AcidMethanolH₂SO₄Reflux, 1h~70
4-Nitrobenzoic AcidMentholDEAD, PPh₃0°C to RT, 12h85-90
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄ (Microwave)130°C, 15 min>90

Conclusion

This compound is a valuable synthon that can be readily incorporated into various molecular frameworks through standard amide and ester bond formation reactions. The protocols provided herein offer general guidelines for these transformations. Researchers should optimize reaction conditions based on the specific properties of the coupling partners to achieve the desired outcomes. The unique electronic and steric properties imparted by the trifluoromethylthio group continue to make this a compound of high interest in the development of new chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Trifluoromethylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Trifluoromethylthio)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and effective method for synthesizing this compound is through the cross-coupling of a 4-halobenzoic acid, typically 4-iodobenzoic acid or 4-bromobenzoic acid, with a trifluoromethylthiolating reagent. Copper- and palladium-catalyzed reactions are the most widely employed for this transformation.

Q2: Which starting material is preferred, 4-iodobenzoic acid or 4-bromobenzoic acid?

A2: 4-Iodobenzoic acid is generally the preferred starting material over 4-bromobenzoic acid for trifluoromethylthiolation reactions. Aryl iodides are typically more reactive than aryl bromides in cross-coupling reactions, often leading to higher yields and milder reaction conditions.

Q3: What are the common trifluoromethylthiolating reagents used in this synthesis?

A3: Common reagents for introducing the trifluoromethylthio (-SCF₃) group include silver(I) trifluoromethanethiolate (AgSCF₃) and copper(I) trifluoromethanethiolate (CuSCF₃). These are often used in conjunction with a copper or palladium catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inadequate Catalyst Activity - Ensure the catalyst (e.g., CuI, Pd(OAc)₂) is of high purity and handled under an inert atmosphere if air-sensitive. - Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). - Consider using a more active pre-catalyst or adding a suitable ligand.
Poor Reagent Quality - Use freshly prepared or high-purity trifluoromethylthiolating reagent (e.g., AgSCF₃). - Ensure the 4-halobenzoic acid is pure and dry.
Suboptimal Reaction Temperature - The carboxylic acid group is electron-withdrawing and can deactivate the aromatic ring, potentially requiring higher reaction temperatures.[1][2][3][4] - Gradually increase the reaction temperature in 10-20 °C increments.
Incorrect Solvent - The choice of solvent is crucial. High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often effective. - Screen different solvents to find the optimal one for your specific catalytic system.
Presence of Water or Oxygen - Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps
Homocoupling of Starting Material - This can occur at high temperatures or with highly active catalysts. - Lower the reaction temperature. - Reduce the catalyst loading.
Protodehalogenation (Loss of Halogen) - This side reaction replaces the halogen with a hydrogen atom. - Ensure the reaction is free of protic impurities. - Use a non-protic solvent.
Decomposition of the Trifluoromethylthiolating Reagent - Some trifluoromethylthiolating reagents can be thermally unstable. - Add the reagent in portions over time rather than all at once. - Maintain a consistent and not excessively high reaction temperature.
Problem 3: Difficult Purification of the Final Product
Potential Cause Troubleshooting Steps
Contamination with Metal Catalyst Residues - After the reaction, perform an aqueous workup with a solution that can complex with the metal (e.g., ammonium hydroxide for copper). - Consider passing the crude product through a short plug of silica gel or celite.
Similar Polarity of Product and Byproducts - Optimize the reaction conditions to minimize byproduct formation. - Employ a different chromatographic technique, such as reverse-phase chromatography if standard silica gel chromatography is ineffective. - Recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

General Protocol for Copper-Catalyzed Trifluoromethylthiolation

This protocol is based on established methods for the trifluoromethylthiolation of aryl halides and should be optimized for the specific substrate.

Materials:

  • 4-Iodobenzoic acid

  • Copper(I) iodide (CuI)

  • Silver(I) trifluoromethanethiolate (AgSCF₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 4-iodobenzoic acid (1.0 equiv), Copper(I) iodide (0.1 equiv), and Silver(I) trifluoromethanethiolate (1.5 equiv).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Summary of Reaction Parameters for Optimization

ParameterTypical RangeNotes
Starting Material 4-Iodobenzoic acid or 4-Bromobenzoic acid4-Iodobenzoic acid is generally more reactive.
Catalyst CuI, Cu(OAc)₂, Pd(OAc)₂, PdCl₂(PPh₃)₂Copper catalysts are often more cost-effective.
Trifluoromethylthiolating Agent AgSCF₃, CuSCF₃AgSCF₃ is commercially available but can be expensive.
Solvent DMF, DMAc, NMP, DioxaneHigh-boiling polar aprotic solvents are commonly used.
Temperature 80 - 150 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time 12 - 48 hoursMonitor reaction progress to determine the optimal time.

Visualizing the Synthetic Pathway and Troubleshooting

To aid in understanding the synthesis and potential issues, the following diagrams illustrate the general reaction pathway and a troubleshooting workflow.

G cluster_synthesis General Synthesis Pathway start 4-Halobenzoic Acid (X = I, Br) reagents SCF3 Source (e.g., AgSCF3) Catalyst (e.g., CuI) Solvent (e.g., DMF) start->reagents product This compound reagents->product

Caption: General synthetic pathway for this compound.

G cluster_troubleshooting Troubleshooting Workflow start Low Yield or No Reaction check_catalyst Check Catalyst Activity & Purity start->check_catalyst check_reagents Verify Reagent Quality & Stoichiometry check_catalyst->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent check_inertness Ensure Inert Atmosphere & Dryness optimize_solvent->check_inertness success Improved Yield check_inertness->success

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Troubleshooting nucleophilic substitution reactions for trifluoromethylthiolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic trifluoromethylthiolation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your reactions and achieve desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no yield in my nucleophilic trifluoromethylthiolation reaction?

A1: Low or no yield in these reactions can stem from several factors. Key areas to investigate include the stability and reactivity of your trifluoromethylthiolating reagent, the nature of your substrate, and the optimization of reaction conditions. Some reagents may require specific activators or are sensitive to air and moisture.[1][2] Additionally, the inherent reactivity of your substrate plays a crucial role; highly stable or sterically hindered substrates may require more forcing conditions or a more reactive reagent.[3][4]

Q2: I am observing the formation of multiple trifluoromethylthiolated products on my substrate. How can I improve the selectivity for mono-substitution?

A2: The formation of multiple trifluoromethylthiolated products, such as di- or tri-substitution, is often a result of a highly reactive substrate or an excess of the trifluoromethylthiolating reagent.[5] To favor mono-substitution, you can carefully control the stoichiometry by using the trifluoromethylthiolating agent as the limiting reagent.[5] Lowering the reaction temperature and closely monitoring the reaction progress to quench it upon formation of the desired product can also significantly enhance selectivity.[5]

Q3: My trifluoromethylthiolating reagent seems to be degrading. What are some stable alternatives and how should they be handled?

A3: Reagent stability is a critical factor for reproducible results. While some traditional reagents can be unstable, several shelf-stable options have been developed. For instance, S-(Trifluoromethyl)benzothioate (TFBT) is a bench-stable and user-friendly reagent.[2] N-Trifluoromethylthiosaccharin and trifluoromethanesulfenates are other examples of stable electrophilic trifluoromethylthiolating reagents.[1][3] Proper handling, such as storage under an inert atmosphere and avoidance of moisture, is always recommended to prolong the reagent's shelf life.

Q4: Can the choice of solvent affect the outcome of my reaction?

A4: Yes, the solvent can have a significant impact on the reaction's success. The solubility of both the substrate and the reagent in the chosen solvent is crucial. For instance, in the trifluoromethylthiolation of difluoro enol silyl ethers, replacing acetonitrile with dichloromethane, where the activator KF has poor solubility, can inhibit the reaction.[6][7] It is important to select a solvent that is compatible with all reaction components and conditions.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or non-existent product yield is a frequent issue. The following guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow for Low Yield

LowYield Start Low/No Yield Reagent Check Reagent Stability & Activity Start->Reagent Substrate Evaluate Substrate Reactivity Start->Substrate Conditions Optimize Reaction Conditions Start->Conditions Solution1 Use Fresh/Alternative Reagent (e.g., TFBT, N-Trifluoromethylthiosaccharin) Reagent->Solution1 Solution2 Increase Temperature Use More Reactive Reagent Increase Reaction Time Substrate->Solution2 Solution3 Screen Solvents Adjust Stoichiometry Vary Temperature Conditions->Solution3

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Verify Reagent Integrity:

    • Action: Check the age and storage conditions of your trifluoromethylthiolating reagent. If in doubt, use a freshly opened bottle or synthesize a fresh batch.

    • Rationale: Many trifluoromethylthiolating reagents can degrade over time, especially if exposed to air or moisture, leading to a loss of reactivity.[2]

  • Assess Substrate Reactivity:

    • Action: Evaluate the electronic and steric properties of your substrate.

    • Rationale: Electron-poor or sterically hindered nucleophiles may react sluggishly. For such substrates, more reactive trifluoromethylthiolating reagents or harsher reaction conditions might be necessary.[4]

  • Optimize Reaction Conditions:

    • Action: Systematically vary the reaction temperature, solvent, and stoichiometry of the reagents.

    • Rationale: The optimal conditions can be highly substrate-dependent. A solvent screen can identify a medium where both reactants are sufficiently soluble and reactive. Adjusting the temperature can overcome activation energy barriers.

Quantitative Data on Reaction Condition Optimization

ParameterVariationObservationReference
Temperature Increasing temperature from RT to 100°CIncreased yield for less reactive substrates.[8]
Solvent MeCN vs. DCMReaction yield dropped from 78% to 0% in DCM for a specific reaction due to poor activator solubility.[6][7]
Activator KF vs. CsF vs. TBAFKF provided the highest yield (78%), while TBAF resulted in a much lower yield (15%) and side product formation.[6][7]
Problem 2: Formation of Side Products and Multiple Substitutions

The formation of undesired side products, including multiple trifluoromethylthiolations, can complicate purification and reduce the yield of the target molecule.

Logical Relationship for Minimizing Side Products

SideProducts Problem Side Product Formation (e.g., Multiple Substitutions) Cause1 Excess Trifluoromethylthiolating Reagent Problem->Cause1 Cause2 High Reaction Temperature / Long Reaction Time Problem->Cause2 Cause3 Highly Activated Substrate Problem->Cause3 Solution1 Use Stoichiometric or Sub-stoichiometric Amounts of Reagent Cause1->Solution1 Solution2 Lower Reaction Temperature Monitor Reaction and Quench at Optimal Time Cause2->Solution2 Solution3 Use a Less Reactive Trifluoromethylthiolating Reagent Cause3->Solution3

Caption: Strategies to minimize side product formation.

Detailed Steps:

  • Control Stoichiometry:

    • Action: Carefully control the molar ratio of the trifluoromethylthiolating reagent to the substrate. Often, using the reagent as the limiting reactant is beneficial.[5]

    • Rationale: An excess of the reagent can drive the reaction towards multiple substitutions, especially with substrates possessing multiple reactive sites.[5]

  • Optimize Reaction Time and Temperature:

    • Action: Monitor the reaction progress using techniques like TLC, GC-MS, or NMR.[9][10] Quench the reaction as soon as the desired mono-substituted product is maximized. Consider running the reaction at a lower temperature.

    • Rationale: Prolonged reaction times and high temperatures can lead to over-reaction and decomposition of products, reducing selectivity.[5]

  • Select the Appropriate Reagent:

    • Action: If multiple substitutions persist, consider using a less reactive trifluoromethylthiolating reagent.

    • Rationale: Some reagents are inherently more reactive and less selective.[5] Choosing a reagent with attenuated reactivity can provide better control over the reaction.

Experimental Protocols

General Procedure for Nucleophilic Trifluoromethylthiolation of Difluoro Enol Silyl Ethers

This protocol is adapted from a reported procedure for the trifluoromethylthiolation of difluoro enol silyl ethers.[6][7]

Experimental Workflow

Protocol Start Start Step1 Combine Difluoro Enol Silyl Ether, N-trifluoromethylthiodibenzenesulfonimide, and KF in a Glovebox Start->Step1 Step2 Add Dry Acetonitrile Step1->Step2 Step3 Stir at Room Temperature for 3 hours Step2->Step3 Step4 Evaporate Solvent Step3->Step4 Step5 Purify by Silica Gel Column Chromatography Step4->Step5 End End Step5->End

Caption: Experimental workflow for a typical reaction.

Methodology:

  • In a glovebox, combine the difluoro enol silyl ether (0.1 mmol, 1.0 equiv), N-trifluoromethylthiodibenzenesulfonimide (39.7 mg, 0.1 mmol, 1.0 equiv), and potassium fluoride (KF) (5.8 mg, 0.1 mmol, 1.0 equiv) in a reaction vessel.

  • Add 0.5 mL of dry acetonitrile (MeCN).

  • Stir the reaction mixture at room temperature for 3 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Isolate the final product by silica gel column chromatography.

Note: This is a general procedure and may require optimization for different substrates. The reaction should be performed under an inert atmosphere to prevent the degradation of reagents and intermediates. Monitoring the reaction by ¹⁹F NMR is recommended to determine the optimal reaction time.[6][7]

References

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 4-(Trifluoromethylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 4-(Trifluoromethylthio)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The two most common derivatization methods for this compound are amide bond formation (amidation) and esterification.

  • Amidation: This involves reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Esterification: This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting the carboxylic acid to a more reactive species like an acyl chloride.

Q2: I am getting a low yield in my amide coupling reaction. What are the potential causes?

A2: Low yields in amide coupling reactions with this compound can stem from several factors:

  • Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough, or the activation time could be too short. The electron-withdrawing nature of the trifluoromethylthio group can affect the reactivity of the carboxylic acid.

  • Poor nucleophilicity of the amine: Sterically hindered amines or anilines with electron-withdrawing groups can be poor nucleophiles.

  • Side reactions: The activated carboxylic acid can react with water or other nucleophiles present in the reaction mixture.

  • Suboptimal reaction conditions: Incorrect solvent, temperature, or base can negatively impact the reaction.

Q3: Which coupling reagent is best for forming an amide with this compound?

A3: The choice of coupling reagent depends on the amine's reactivity and steric hindrance.

  • For simple, unhindered amines: EDC/HOBt is a cost-effective option that often provides good yields.

  • For sterically hindered or electron-deficient amines: More powerful uronium-based reagents like HATU are generally recommended as they lead to faster reactions and often higher yields.

Q4: What are the typical conditions for Fischer esterification of this compound?

A4: Fischer esterification involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). To drive the equilibrium towards the ester product, it is common to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.

Q5: My esterification reaction is not going to completion. How can I improve the yield?

A5: To improve the yield of your esterification reaction, consider the following:

  • Use a large excess of the alcohol: This will shift the reaction equilibrium towards the product side.

  • Remove water: Use a Dean-Stark trap or a drying agent to remove the water byproduct.

  • Increase the reaction temperature: Higher temperatures can increase the reaction rate, but be mindful of potential side reactions.

  • Use a more reactive derivative: Convert the carboxylic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-(Trifluoromethylthio)benzoyl chloride is much more reactive and will readily form esters with alcohols, often at room temperature.

Troubleshooting Guides

Amide Bond Formation
Problem Potential Cause Recommended Solution
Low or no product yield Incomplete activation of the carboxylic acid.- Use a more potent coupling reagent (e.g., switch from EDC/HOBt to HATU).- Increase the amount of coupling reagent to 1.1-1.5 equivalents.- Increase the activation time before adding the amine.
Low nucleophilicity of the amine.- Increase the reaction temperature.- Use a stronger, non-nucleophilic base (e.g., DIPEA).- Increase the reaction time.
Presence of water in the reaction.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple byproducts Side reactions of the activated intermediate.- Add the amine immediately after the activation of the carboxylic acid.- Perform the reaction at a lower temperature.
Racemization (if the amine is chiral).- Use an additive like HOBt or Oxyma Pure with carbodiimide coupling agents.
Difficulty in purification Excess coupling reagent and byproducts.- For EDC, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the urea byproduct.- For HATU, byproducts are generally water-soluble and can be removed with an aqueous workup.
Esterification
Problem Potential Cause Recommended Solution
Low conversion in Fischer Esterification Reaction has reached equilibrium.- Use a large excess of the alcohol (can be used as the solvent).- Remove water using a Dean-Stark apparatus or molecular sieves.
Insufficient catalysis.- Ensure a catalytic amount of a strong acid (e.g., H₂SO₄) is present.
Decomposition of starting material or product Reaction temperature is too high.- Monitor the reaction closely and avoid unnecessarily long reaction times.- Consider using the acyl chloride route which often requires milder conditions.
Low yield when using the acyl chloride route Hydrolysis of the acyl chloride.- Ensure all glassware, solvents, and the alcohol are anhydrous.- Perform the reaction under an inert atmosphere.
Steric hindrance of the alcohol.- Primary alcohols react faster than secondary, which are faster than tertiary alcohols. For hindered alcohols, longer reaction times or heating may be necessary.[1]

Data Presentation

Comparison of Amide Coupling Reagents
Coupling ReagentBaseSolventTemperatureTimeTypical Yield Range for Electron-Deficient Benzoic Acids
EDC/HOBtDIPEADMF or CH₂Cl₂Room Temp.12-24 h60-85%
HATUDIPEADMFRoom Temp.1-4 h80-95%

Yields are highly dependent on the specific amine used.

Yields for Esterification of Substituted Benzoic Acids with Various Alcohols
Alcohol TypeReaction MethodCatalyst/ReagentTypical Yield Range
Primary (e.g., Methanol, Ethanol)Fischer EsterificationH₂SO₄70-95%[2]
Secondary (e.g., Isopropanol)Fischer EsterificationH₂SO₄40-60%[1]
Tertiary (e.g., tert-Butanol)Fischer EsterificationH₂SO₄<10%[1]
PrimaryAcyl ChloridePyridine>90%
SecondaryAcyl ChloridePyridine80-90%

Note: The reactivity order for Fischer esterification is primary > secondary > tertiary alcohols. Using the acyl chloride derivative generally provides higher yields, especially for more hindered alcohols. A reported synthesis of methyl 4-(trifluoromethylthio)benzoate, a primary ester, indicates the feasibility of this transformation.

Experimental Protocols

Protocol 1: Amide Synthesis using HATU
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equiv.) in anhydrous DMF.

  • Addition of Reagents: Add the amine (1.1 equiv.) followed by DIPEA (2.0-3.0 equiv.).

  • Coupling: Add HATU (1.1 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1.0 equiv.), the desired alcohol (in large excess, can be used as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the alcohol is volatile, remove it under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation.

Protocol 3: Derivatization via Acyl Chloride
  • Synthesis of 4-(Trifluoromethylthio)benzoyl chloride: In a fume hood, dissolve this compound (1.0 equiv.) in an anhydrous solvent such as dichloromethane, and add a catalytic amount of DMF. Cool the solution to 0 °C and add oxalyl chloride (1.2 equiv.) or thionyl chloride (1.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.

  • Amide Formation: Dissolve the amine (1.0 equiv.) and a non-nucleophilic base like triethylamine or pyridine (1.2 equiv.) in an anhydrous solvent. Cool to 0 °C and slowly add a solution of 4-(Trifluoromethylthio)benzoyl chloride (1.05 equiv.). Allow the reaction to warm to room temperature and stir until completion.

  • Ester Formation: Dissolve the alcohol (1.0 equiv.) and pyridine (1.2 equiv.) in an anhydrous solvent. Cool to 0 °C and slowly add 4-(Trifluoromethylthio)benzoyl chloride (1.05 equiv.). Stir at room temperature until the reaction is complete.

  • Workup and Purification: For both amidation and esterification, quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Mandatory Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start acid This compound start->acid amine Amine start->amine reagents Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) start->reagents mix Combine Acid, Amine, Base in Anhydrous Solvent activate Add Coupling Reagent mix->activate react Stir at Room Temperature activate->react quench Aqueous Workup (e.g., NaHCO3 wash) react->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Amide purify->product

Caption: General experimental workflow for amide synthesis.

Caption: Troubleshooting logic for low amide yield.

References

Identifying and minimizing side products in 4-(Trifluoromethylthio)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(trifluoromethylthio)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: As a carboxylic acid, this compound is frequently used in amide bond formations (amide coupling) and esterifications. These reactions are crucial for incorporating the 4-(trifluoromethylthio)phenyl moiety into larger molecules, a common strategy in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethylthio group, such as increased lipophilicity and metabolic stability.[1][2]

Q2: Is the trifluoromethylthio (-SCF₃) group stable under typical amide coupling and esterification conditions?

A2: The trifluoromethylthio group is generally stable under most standard amide coupling and esterification conditions.[1] However, it can be sensitive to strong oxidizing agents, which can convert the sulfide to the corresponding sulfoxide or sulfone. Therefore, it is crucial to avoid potent oxidants in the reaction mixture unless the oxidation is intended. The stability of the -SCF₃ group is a key feature that allows for its incorporation into complex molecules.[1]

Q3: What are the potential side products I should be aware of during the synthesis of this compound itself?

A3: The synthesis of this compound can sometimes result in impurities. For instance, if prepared via trifluoromethylthiolation of 4-halobenzoic acid, residual starting material or over-thiolated products could be present. If the synthesis involves oxidation of a precursor, incomplete oxidation or over-oxidation to a sulfone might occur. Purification is often necessary to remove these impurities.

Troubleshooting Guides

Amide Coupling Reactions

Problem 1: Low yield of the desired amide product.

  • Possible Cause 1: Incomplete activation of the carboxylic acid.

    • Solution: Ensure your coupling reagents (e.g., EDC, HATU, PyBOP) are fresh and anhydrous. The choice of coupling reagent can be critical; for sterically hindered amines or acids, more potent activators like HATU or COMU may be necessary.[3] Consider the use of additives like HOBt or HOAt to improve efficiency and reduce side reactions.

  • Possible Cause 2: Poor nucleophilicity of the amine.

    • Solution: If using an amine salt (e.g., hydrochloride or trifluoroacetate), ensure an adequate amount of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is added to liberate the free amine in situ.

  • Possible Cause 3: Side reaction of the activated acid.

Problem 2: Formation of an unexpected side product with a mass corresponding to the coupling reagent.

  • Possible Cause: Formation of N-acylurea.

    • Explanation: When using carbodiimide coupling reagents like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.

    • Solution: Add a nucleophilic additive such as HOBt or HOAt. These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine. The order of addition of reagents can also be critical; pre-activating the acid with the coupling reagent and additive before adding the amine is a common strategy.

Problem 3: I observe a side product that appears to be an amide formed with trifluoroacetic acid (TFA).

  • Possible Cause: Use of a TFA salt of the amine.

    • Explanation: If your amine starting material is a TFA salt (often from a deprotection step), the trifluoroacetate anion can compete with the desired carboxylic acid for reaction with the activated amine, leading to the formation of a trifluoroacetamide side product.

    • Solution: Whenever possible, use the free base of the amine or a hydrochloride salt, as chloride is a much poorer nucleophile. If a TFA salt must be used, ensure the addition of a stoichiometric amount of a tertiary amine base to neutralize the TFA. Thorough removal of residual TFA from the amine starting material is also recommended.

Problem 4: I suspect the trifluoromethylthio group is reacting.

  • Possible Cause: Oxidation of the sulfur atom.

    • Explanation: While generally stable, the trifluoromethylthio group can be oxidized to the corresponding sulfoxide (Ar-S(O)CF₃) or sulfone (Ar-S(O)₂CF₃) in the presence of oxidizing agents. Some reagents or reaction conditions might inadvertently be oxidative.

    • Solution: Carefully review all reagents and solvents to ensure they are free from peroxides or other oxidizing impurities. If the reaction is performed open to the air for an extended period, consider running it under an inert atmosphere (e.g., nitrogen or argon).

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scf3_reaction -> oxidation [label="Cause", color="#5F6368"]; } .enddot Troubleshooting flowchart for amide coupling reactions.

Esterification Reactions

Problem 1: The esterification reaction is very slow or does not go to completion.

  • Possible Cause: Equilibrium limitation.

    • Explanation: Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is an equilibrium process. The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials.

    • Solution: Use a large excess of the alcohol to shift the equilibrium towards the product. Alternatively, remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Possible Cause: Insufficiently acidic catalyst.

    • Solution: Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. For substrates that are sensitive to strong acids, consider alternative esterification methods such as converting the carboxylic acid to an acyl chloride followed by reaction with the alcohol.

Problem 2: I observe decomposition of my starting material or product.

  • Possible Cause: Harsh reaction conditions.

    • Explanation: The use of strong acids and high temperatures in Fischer esterification can lead to side reactions, such as dehydration of the alcohol or degradation of sensitive functional groups.

    • Solution: Reduce the reaction temperature and prolong the reaction time. Use a milder acid catalyst if possible. Alternatively, switch to a milder esterification method, such as the Steglich esterification (using DCC and DMAP) for acid-sensitive substrates.

Problem 3: Formation of an ether side product.

  • Possible Cause: Acid-catalyzed dehydration of the alcohol.

    • Explanation: Under strongly acidic conditions and at elevated temperatures, alcohols can undergo dehydration to form ethers.

    • Solution: Lower the reaction temperature and use the minimum effective amount of acid catalyst. Ensure that the reaction is not heated for an unnecessarily long time.

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// Causes for Decomposition harsh_conditions [label="Harsh Conditions\n(Strong Acid, High Temp)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Causes for Ether Side Product alcohol_dehydration [label="Alcohol Dehydration", fillcolor="#F1F3F4", fontcolor="#202124"];

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decomposition -> harsh_conditions [label="Cause", color="#5F6368"];

ether_side_product -> alcohol_dehydration [label="Cause", color="#5F6368"]; } .enddot Troubleshooting flowchart for esterification reactions.

Data Presentation

Table 1: Representative Amide Coupling Reactions of Aryl Carboxylic Acids

EntryCarboxylic AcidAmineCoupling ReagentBaseSolventYield (%)Reference
14-Bromophenylacetic acidBenzylamine(COCl)₂, PyrazoleTEAMeCN70[4]
24-Bromophenylacetic acidn-Butylamine(COCl)₂, PyrazoleTEAMeCN60[4]
34-Chlorophenylacetic acidBenzylamine(COCl)₂, PyrazoleTEAMeCN55[4]
4Benzoic AcidBenzylamineCOMUCollidineMeCN/Water85[3]
5Benzoic AcidAnilineTPTU-NMI-MeCN/Water82[3]

Note: The data presented is for structurally related aryl carboxylic acids to provide an indication of expected yields under various conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or MeCN).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture.

  • Coupling Agent Addition: Add HATU (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.[5]

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Protocol 2: General Procedure for Fischer Esterification

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Then, wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. Further purification can be achieved by distillation or flash column chromatography if necessary.

References

Addressing stability issues of the trifluoromethylthio group in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the trifluoromethylthio (-SCF3) group. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other challenges you may encounter during the synthesis of trifluoromethylthiolated compounds.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethylthio (-SCF3) group to acidic and basic conditions?

A1: The trifluoromethylthio group, particularly on an aromatic ring, is generally considered to be robust and stable under a range of acidic and basic conditions.[1][2] Its stability is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which influences the properties of the sulfur atom. However, extreme pH conditions, especially at elevated temperatures, could potentially lead to degradation, the extent of which is highly dependent on the overall structure of the molecule.

Q2: Can the trifluoromethylthio group be cleaved during a reaction?

A2: While generally stable, the C-SCF3 bond can be cleaved under specific, harsh conditions. For instance, certain nucleophilic fluorinating reagents, such as diethylaminosulfur trifluoride (DAST) and its derivatives, have been shown to induce C-C bond cleavage and subsequent trifluoromethylthiolation, implying the possibility of C-S bond scission under these reactive environments.[3][4] It is not a common decomposition pathway under standard synthetic transformations.

Q3: Is the -SCF3 group sensitive to oxidizing or reducing agents?

A3: The sulfur atom in the trifluoromethylthio group is in a lower oxidation state and can be susceptible to oxidation.[2] Strong oxidizing agents can potentially convert the thioether to a trifluoromethylsulfoxide (-SOCF3) or a trifluoromethylsulfone (-SO2CF3). The compatibility with reducing agents should be evaluated on a case-by-case basis, but the group is generally stable to many common reducing conditions used in organic synthesis.

Q4: Do I need to use a protecting group for the -SCF3 moiety?

A4: Typically, the trifluoromethylthio group does not require a protecting group. It is relatively inert to many common reaction conditions due to its electronic properties and stability.[5][6][7] Standard protecting group strategies for thiols are generally not applied to the -SCF3 group. If a reaction is failing, it is more likely due to other factors such as steric hindrance, incorrect reaction conditions, or instability of the substrate itself, rather than the reactivity of the -SCF3 group.

Q5: My trifluoromethylthiolation reaction is giving low yield or multiple products. What are the common causes?

A5: Low yields or the formation of multiple products in trifluoromethylthiolation reactions can stem from several factors:

  • Reagent Choice and Stoichiometry : The reactivity of trifluoromethylthiolating reagents varies significantly. Using a highly reactive reagent in excess can lead to multiple trifluoromethylthiolations on substrates with more than one active site.[8] Careful control of stoichiometry is crucial.

  • Reaction Conditions : High temperatures or prolonged reaction times can reduce selectivity and lead to side product formation.[8]

  • Substrate Reactivity : Highly activated substrates may be prone to over-reaction. Conversely, deactivated or sterically hindered substrates may require more forcing conditions or a more reactive reagent.[8]

  • Moisture and Air : While many modern trifluoromethylthiolating reagents are shelf-stable, some reactions may still be sensitive to moisture or air.[9] Ensuring anhydrous conditions can be critical.

Troubleshooting Guides

Guide 1: Low or No Product Formation in Trifluoromethylthiolation

This guide will help you troubleshoot reactions where the desired trifluoromethylthiolated product is not being formed in sufficient quantities.

Troubleshooting Workflow

start Low or No Product check_reagent 1. Verify Reagent Activity & Purity start->check_reagent reagent_ok Reagent is Active check_reagent->reagent_ok check_conditions 2. Assess Reaction Conditions conditions_ok Conditions Appropriate? check_conditions->conditions_ok check_substrate 3. Evaluate Substrate Stability & Reactivity substrate_ok Substrate Stable? check_substrate->substrate_ok reagent_ok->check_conditions Yes increase_reactivity Increase Reagent Reactivity or Stoichiometry reagent_ok->increase_reactivity No conditions_ok->check_substrate Yes optimize_temp_time Optimize Temperature & Time conditions_ok->optimize_temp_time No modify_substrate Consider Substrate Modification substrate_ok->modify_substrate No consult_lit Consult Literature for Analogous Systems substrate_ok->consult_lit Yes increase_reactivity->check_conditions optimize_temp_time->check_substrate modify_substrate->consult_lit end_success Successful Reaction consult_lit->end_success

Caption: Troubleshooting workflow for low-yield trifluoromethylthiolation.

Step Action Details
1. Verify Reagent Check the quality and reactivity of your trifluoromethylthiolating agent.Many modern electrophilic reagents are shelf-stable, but it's good practice to verify their activity, especially if the container has been open for a while.[9] Consider using a fresh batch or a different type of reagent (e.g., a more electrophilic one if the reaction is sluggish).[10]
2. Assess Conditions Review your reaction setup, solvent, temperature, and time.Ensure anhydrous and inert conditions if required for your specific reagent and substrate. Optimize temperature; sometimes lowering it can improve selectivity, while a modest increase can drive a slow reaction to completion. Monitor the reaction by TLC or LC-MS to avoid decomposition over extended periods.[8]
3. Evaluate Substrate Confirm the stability and purity of your starting material.The substrate may be degrading under the reaction conditions. Run a control experiment without the trifluoromethylthiolating reagent to check for substrate stability. Ensure the substrate is pure, as impurities can inhibit the reaction.
Guide 2: Product Instability or Decomposition During Workup/Purification

This guide addresses issues where the trifluoromethylthiolated product appears to form but is lost during subsequent steps.

Potential Decomposition Pathways

product Ar-SCF3 sulfoxide Ar-S(O)CF3 product->sulfoxide [Oxidation] hydrolysis Hydrolysis/Cleavage (Substrate Dependent) product->hydrolysis Harsh Acid/Base High Temp sulfone Ar-S(O2)CF3 sulfoxide->sulfone [Further Oxidation]

Caption: Potential oxidation and decomposition pathways for Ar-SCF3.

Problem Possible Cause Recommended Solution
Product loss during aqueous workup The product may be unstable to the pH of the aqueous wash.Use buffered aqueous solutions (e.g., saturated sodium bicarbonate for acidic conditions, or dilute ammonium chloride for basic conditions). Minimize contact time with the aqueous phase and work at lower temperatures.
Decomposition on silica gel The acidic nature of silica gel can degrade sensitive compounds.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the elution solvent. Alternatively, use a different stationary phase such as alumina (neutral or basic) or consider purification by reverse-phase HPLC.
High volatility of the product Some low molecular weight trifluoromethylthiolated compounds can be volatile, leading to loss during solvent removal.[11][12]Use a rotary evaporator at low temperature and pressure. For very volatile compounds, consider purification techniques that do not require complete solvent removal, or use co-distillation with a high-boiling, non-volatile solvent to gently remove the reaction solvent.
Co-elution with impurities The high lipophilicity of the -SCF3 group can cause the product to co-elute with nonpolar impurities.Optimize your chromatography. For normal phase, try a different solvent system. For reverse-phase HPLC, adjusting the mobile phase pH or using additives like trifluoroacetic acid (TFA) can improve peak shape and resolution.[13]

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of a Trifluoromethylthiolated Compound

This protocol provides a framework for testing the stability of your -SCF3 containing compound to various conditions.

  • Preparation of Stock Solution : Prepare a stock solution of your purified trifluoromethylthiolated compound in a suitable solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions :

    • Acidic : To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 1M HCl in water or methanol).

    • Basic : To another aliquot, add an equal volume of a basic solution (e.g., 1M NaOH in water or methanol).

    • Oxidative : To a third aliquot, add a solution of an oxidizing agent (e.g., 1.1 equivalents of m-CPBA).

    • Thermal : Keep an aliquot of the stock solution at an elevated temperature (e.g., 60 °C).

  • Time Points : At various time points (e.g., 1h, 4h, 24h), take a sample from each stress condition.

  • Analysis : Quench the reaction if necessary (e.g., neutralize the acid/base). Analyze the samples by LC-MS and/or ¹⁹F NMR, comparing them to a control sample of the stock solution kept at room temperature.

  • Quantification : Use an internal standard to quantify the amount of remaining starting material and identify any major degradation products.

Quantitative Data Summary

The stability of the trifluoromethylthio group is highly dependent on the specific molecular structure it is a part of. The following table provides a general guide to its compatibility with common reagents and conditions. It is crucial to perform stability studies on your specific compound.

Condition / Reagent Class -SCF3 Group Stability Potential Side Reactions Citation
Strong Acids (e.g., HCl, H₂SO₄) Generally StableSubstrate-dependent degradation[1][2]
Strong Bases (e.g., NaOH, KOH) Generally StableSubstrate-dependent degradation[1][2]
Common Oxidizing Agents (e.g., m-CPBA, H₂O₂) Potentially UnstableOxidation to sulfoxide or sulfone[2]
Common Reducing Agents (e.g., NaBH₄, H₂/Pd) Generally StableCompatibility depends on the specific reagent and substrate
Organometallic Reagents (e.g., Grignard, Organolithiums) Generally StableMay react with other functional groups on the molecule
Palladium Catalysis (e.g., Suzuki, Buchwald-Hartwig) Generally StableThe C-S bond is typically stable to these conditions
Silica Gel Chromatography Generally StableCan cause degradation of sensitive molecules

References

Enhancing the solubility of 4-(Trifluoromethylthio)benzoic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Trifluoromethylthio)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical reactions, with a focus on enhancing its solubility.

Troubleshooting Guides

Issue 1: Poor Solubility in Common Reaction Solvents

Symptoms:

  • The compound does not fully dissolve in the chosen solvent, even with heating and stirring.

  • A suspension or slurry is observed instead of a clear solution.

  • Reaction yields are low or inconsistent.

Possible Causes:

  • This compound is a crystalline solid with a relatively high melting point (159-163 °C), indicating strong intermolecular forces that hinder dissolution.[1]

  • The polarity of the solvent may not be optimal to solvate both the polar carboxylic acid group and the more nonpolar trifluoromethylthio-phenyl group.

Solutions:

  • Solvent Selection:

    • Polar Aprotic Solvents: These are often the first choice. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are effective at solvating both polar and nonpolar parts of the molecule.

    • Ethers: Tetrahydrofuran (THF) and Dioxane can be effective, particularly when gentle heating is applied.

    • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform may be used, but solubility is often limited.

    • Alcohols: Methanol and Ethanol can dissolve the compound, but their protic nature may interfere with certain reactions (e.g., those involving organometallics or acid chlorides).[2]

  • Co-solvent Systems:

    • Employ a mixture of solvents to fine-tune the polarity. For example, a mixture of a good but potentially reactive solvent (like an alcohol) with a less reactive, poorer solvent (like toluene) can enhance solubility without compromising the reaction.

  • Temperature Adjustment:

    • Gently heating the mixture can significantly increase solubility. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.

  • Sonication:

    • Applying ultrasonic waves can help break down solid agglomerates and accelerate the dissolution process.

Issue 2: Compound Precipitates During Reaction

Symptoms:

  • The compound initially dissolves but then crashes out of solution as the reaction progresses.

  • A sudden formation of solid material is observed upon the addition of a reagent.

Possible Causes:

  • Change in Polarity: The reaction mixture's polarity may change as reactants are consumed and products are formed.

  • Temperature Fluctuation: If the reaction is cooled or the initial heating is removed, the compound may precipitate.

  • Salt Formation: Addition of a basic reagent can deprotonate the carboxylic acid, forming a salt that may be less soluble in the organic solvent.[2]

Solutions:

  • Maintain Constant Temperature: Use a temperature-controlled reaction vessel to ensure a stable temperature throughout the process.

  • Gradual Reagent Addition: Add reagents slowly to the solution to avoid sudden changes in concentration and polarity.

  • Increase Solvent Volume: A more dilute reaction mixture can help keep all components in solution.

  • Solubilizing Agents: Consider the use of phase-transfer catalysts for reactions involving an aqueous phase and an organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for dissolving this compound?

A1: Polar aprotic solvents such as DMF and DMSO generally exhibit the highest solubility for this compound. However, the choice of solvent is highly dependent on the specific reaction conditions and the compatibility of the solvent with the other reagents.

Q2: How can I increase the solubility of this compound without heating?

A2: If heating is not desirable, you can try using a stronger polar aprotic solvent, increasing the solvent volume, or employing a co-solvent system. Sonication at ambient temperature can also be effective.

Q3: Can I use a base to deprotonate the carboxylic acid and increase its solubility?

A3: Yes, converting the carboxylic acid to its corresponding carboxylate salt can significantly increase its solubility in polar solvents, especially water.[2] Common bases for this purpose include sodium hydroxide, potassium carbonate, or organic amines like triethylamine. However, ensure that the resulting salt is soluble in your reaction medium and that the presence of a base does not interfere with your desired reaction.

Q4: Are there any derivatization strategies to improve solubility for subsequent reactions?

A4: Yes. You can convert the carboxylic acid to an ester or an amide.[3] For example, conversion to a methyl or ethyl ester can increase solubility in less polar organic solvents. This is a common strategy if the carboxylic acid functionality is not directly involved in the subsequent reaction step.

Data Presentation

Table 1: Qualitative Solubility of this compound at Room Temperature (20-25 °C)

SolventPolarity IndexSolubilityObservations
Water10.2InsolubleSolid remains undissolved.
Methanol5.1SolubleDissolves to form a clear solution.
Ethanol4.3SolubleDissolves to form a clear solution.
Acetone5.1SolubleDissolves readily.
Dichloromethane (DCM)3.1SparinglyA significant amount of solid remains.
Tetrahydrofuran (THF)4.0SolubleDissolves with stirring.
Toluene2.4InsolubleSolid remains undissolved.
N,N-Dimethylformamide (DMF)6.4Very SolubleDissolves quickly to form a clear solution.
Dimethyl Sulfoxide (DMSO)7.2Very SolubleDissolves quickly to form a clear solution.

Note: This data is compiled from literature and typical observations for similar compounds.

Table 2: Quantitative Solubility of this compound in Selected Solvents at 25 °C

SolventSolubility ( g/100 mL)Molar Solubility (mol/L)
Methanol~5.2~0.23
THF~8.9~0.40
DMF> 20> 0.90
DMSO> 20> 0.90

Note: These are estimated values based on the qualitative solubility and are intended for illustrative purposes. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of a Saturated Solution for Solubility Measurement

This protocol outlines the "shake-flask" method, a standard for determining equilibrium solubility.

Materials:

  • This compound

  • Selected solvent

  • 20 mL screw-cap vials with PTFE-lined caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Add an excess amount of this compound to a vial.

  • Add a known volume (e.g., 10 mL) of the selected solvent.

  • Seal the vial and place it on the shaker at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.

  • Determine the concentration of the dissolved solid in the filtrate. This can be done by evaporating the solvent and weighing the residue or by a suitable analytical technique like HPLC or UV-Vis spectroscopy with a pre-established calibration curve.

  • Calculate the solubility in g/100 mL or mol/L.

Protocol 2: In-situ Salt Formation to Enhance Solubility for Reaction

This protocol describes how to increase the solubility of this compound in a polar aprotic solvent for a subsequent reaction, such as an amide coupling.

Materials:

  • This compound

  • Anhydrous DMF

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel with a magnetic stirrer and nitrogen inlet

Procedure:

  • To the reaction vessel under a nitrogen atmosphere, add this compound.

  • Add anhydrous DMF to the vessel. Stir the mixture; a suspension will likely form.

  • Slowly add 1.1 equivalents of a tertiary amine base (e.g., TEA or DIPEA) to the suspension at room temperature.

  • Stir the mixture. The solid should gradually dissolve as the carboxylate salt is formed, resulting in a clear solution.

  • The resulting solution of the carboxylate salt is now ready for the addition of other reagents for the subsequent reaction step.

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent equilibrate Equilibrate at constant temperature (24-48h) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter analyze Analyze filtrate concentration (e.g., gravimetrically, HPLC) filter->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Solubility start Poor Solubility Observed change_solvent Switch to a more polar aprotic solvent (DMF, DMSO)? start->change_solvent increase_temp Increase reaction temperature? change_solvent->increase_temp No success Reaction proceeds in solution change_solvent->success Yes cosolvent Use a co-solvent system? increase_temp->cosolvent No increase_temp->success Yes insitu_salt Form salt in-situ with a base? cosolvent->insitu_salt No cosolvent->success Yes sonicate Apply sonication? insitu_salt->sonicate No insitu_salt->success Yes sonicate->success Yes

Caption: Decision tree for addressing solubility issues during reactions.

References

Preventing decomposition of 4-(Trifluoromethylthio)benzoic acid under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-(Trifluoromethylthio)benzoic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The decomposition of this compound is primarily influenced by elevated temperatures, exposure to high-energy light (such as UV), and reaction with strong oxidizing or reducing agents. The benzoic acid moiety can undergo decarboxylation, while the trifluoromethylthio group may be susceptible to oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dry, and dark place. Refrigeration at 2-8°C is recommended for long-term storage. The container should be tightly sealed to prevent exposure to moisture and air.

Q3: Is this compound stable in common organic solvents?

A3: this compound is generally stable in common organic solvents such as DMF, DMSO, and alcohols at room temperature for short periods. However, for long-term storage, it is advisable to store the compound in its solid form. If a stock solution is prepared, it should be stored at low temperatures and protected from light.

Q4: Can I heat my reaction mixture containing this compound?

A4: Caution should be exercised when heating reaction mixtures containing this compound. While moderate heating may be acceptable, high temperatures can induce thermal decomposition. Studies on benzoic acid have shown that severe degradation can occur at temperatures above 200°C, leading to decarboxylation.[1] It is recommended to monitor the reaction closely and use the lowest effective temperature.

Troubleshooting Guides

Issue 1: Unexpected loss of starting material or formation of impurities during a reaction.

This guide will help you troubleshoot potential decomposition of this compound during a chemical reaction.

Troubleshooting Workflow

start Problem: Unexpected reaction outcome check_temp Was the reaction heated? start->check_temp high_temp High temperature (>150°C) used? check_temp->high_temp decarboxylation Potential decarboxylation to form 4-(trifluoromethylthio)benzene. high_temp->decarboxylation Yes check_reagents Were strong oxidizing or reducing agents used? high_temp->check_reagents No reduce_temp Action: Reduce reaction temperature. decarboxylation->reduce_temp analyze_impurities Analyze byproducts by LC-MS or GC-MS to identify degradation products. reduce_temp->analyze_impurities oxidizing_agent Oxidizing agent present? check_reagents->oxidizing_agent scf3_oxidation Potential oxidation of SCF3 group to sulfoxide or sulfone. oxidizing_agent->scf3_oxidation Yes check_light Was the reaction exposed to light? oxidizing_agent->check_light No reagent_choice Action: Consider alternative reagents. scf3_oxidation->reagent_choice reagent_choice->analyze_impurities uv_light UV or prolonged light exposure? check_light->uv_light photodegradation Potential photochemical degradation. uv_light->photodegradation Yes uv_light->analyze_impurities No protect_light Action: Protect reaction from light. photodegradation->protect_light protect_light->analyze_impurities

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Potential Degradation Pathways and Products

ConditionPotential Degradation PathwayMajor Degradation Product(s)
High Temperature (>200°C)Thermal decarboxylation4-(Trifluoromethylthio)benzene, CO2[1][2][3]
Strong Oxidizing AgentsOxidation of the sulfur atom4-(Trifluoromethylsulfinyl)benzoic acid, 4-(Trifluoromethylsulfonyl)benzoic acid
UV Light ExposurePhotochemical degradationHydroxylated and decarboxylated species[4][5][6]
Issue 2: Compound degradation observed during storage.

If you suspect that your sample of this compound has degraded during storage, follow this guide.

Troubleshooting Workflow

start Problem: Suspected storage degradation check_storage_conditions Review storage conditions start->check_storage_conditions temp_check Stored at 2-8°C? check_storage_conditions->temp_check improper_temp Improper temperature. temp_check->improper_temp No light_check Protected from light? temp_check->light_check Yes store_cold Action: Store at recommended temperature. improper_temp->store_cold confirm_degradation Confirm degradation and identify impurities using analytical methods (e.g., HPLC, 19F NMR). store_cold->confirm_degradation light_exposure Exposure to light. light_check->light_exposure No container_check Container tightly sealed? light_check->container_check Yes store_dark Action: Store in a dark place or amber vial. light_exposure->store_dark store_dark->confirm_degradation improper_seal Exposure to air/moisture. container_check->improper_seal No container_check->confirm_degradation Yes seal_container Action: Ensure container is tightly sealed. improper_seal->seal_container seal_container->confirm_degradation

Caption: Troubleshooting workflow for storage-related degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Thermal Stress

  • Objective: To determine the thermal stability of the compound.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into several vials.

    • Heat the vials in a calibrated oven or heating block at various temperatures (e.g., 100°C, 150°C, 200°C, 250°C) for a set period (e.g., 1, 4, 8 hours).

    • Include a control sample stored at room temperature.

    • After heating, allow the samples to cool to room temperature.

    • Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile).

    • Analyze the samples by HPLC to quantify the remaining amount of this compound and detect the formation of any degradation products. Compare the chromatograms to the control sample.

Protocol 2: Photostability Testing

  • Objective: To evaluate the stability of the compound upon exposure to light.

  • Methodology:

    • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) at a known concentration.

    • Transfer the solution into a quartz cuvette or a UV-transparent container.

    • Expose the solution to a controlled light source (e.g., a UV lamp with a specific wavelength or a photostability chamber) for various durations.

    • Wrap a control sample in aluminum foil to protect it from light and keep it under the same temperature conditions.

    • At each time point, withdraw an aliquot of the exposed and control solutions and analyze by HPLC to monitor for degradation.

Protocol 3: Analytical Method for Detecting Degradation

  • Objective: To identify and quantify this compound and its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Mass spectrometry (LC-MS) can be used for the identification of unknown impurities.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Analysis: Monitor for a decrease in the peak area of this compound and the appearance of new peaks, which may indicate degradation products. For further characterization of these products, techniques such as GC-MS or LC-MS can be employed.[7][8] ¹⁹F NMR can also be a powerful tool to observe changes in the chemical environment of the trifluoromethyl group.

References

Challenges and solutions for scaling up 4-(Trifluoromethylthio)benzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-(Trifluoromethylthio)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common laboratory and industrial synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This typically utilizes a 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-chlorobenzoic acid) and a trifluoromethylthiolating agent. Another potential route, though less direct for this specific product, involves the direct trifluoromethylthiolation of benzoic acid, which can be challenging regarding regioselectivity and substrate activation.

Q2: What are the key safety precautions when handling trifluoromethylthiolating reagents?

A2: Trifluoromethylthiolating reagents can be volatile, toxic, and may decompose to release hazardous gases.[1] It is crucial to handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For larger scale operations, a closed system is recommended. Early generation trifluoromethylthiolating agents were often hazardous gases, but more modern, bench-stable solid reagents are now available.[1]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC analysis, a suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (4-halobenzoic acid) and the appearance of the product spot, which should be visualized under UV light, indicate reaction progression. HPLC offers a more quantitative assessment of the conversion.

Q4: What are the typical solvents used for this reaction?

A4: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base and do not interfere with the nucleophile. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no conversion of starting material 1. Insufficient reaction temperature: The SNAr reaction may require elevated temperatures to proceed at a reasonable rate. 2. Inactive catalyst or base: The base may have degraded due to improper storage or handling. 3. Poor quality of reagents: The starting material or trifluoromethylthiolating agent may be impure.1. Increase reaction temperature: Gradually increase the temperature in 10°C increments, monitoring for product formation and potential side reactions. 2. Use fresh catalyst or base: Ensure the base is anhydrous and has been stored correctly. 3. Verify reagent purity: Use analytical techniques like NMR or GC-MS to check the purity of starting materials.
Formation of significant byproducts 1. Side reactions: The trifluoromethylthiolating reagent may react with the solvent or itself at high temperatures. 2. Decomposition of product: The product may be unstable under the reaction conditions. 3. Reaction with impurities: Impurities in the starting materials or solvent can lead to unwanted side products.1. Optimize reaction conditions: Lower the reaction temperature or shorten the reaction time. 2. Perform a reaction profile: Analyze aliquots of the reaction mixture at different time points to identify when byproduct formation becomes significant. 3. Purify starting materials and solvents: Ensure all components of the reaction are of high purity.
Difficulties in product isolation and purification 1. Product is highly soluble in the reaction solvent: This can lead to low recovery during extraction. 2. Formation of emulsions during workup: This can complicate the separation of aqueous and organic layers. 3. Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate.1. Solvent selection for extraction: Use a solvent in which the product has good solubility and the impurities have low solubility. 2. Brine wash: Add a saturated sodium chloride solution to break up emulsions. 3. Optimize chromatography conditions: Screen different solvent systems and stationary phases to achieve better separation. Recrystallization can also be an effective purification method.
Poor yield upon scale-up 1. Inefficient heat transfer: Exothermic reactions can lead to localized overheating and byproduct formation in large reactors. 2. Mass transfer limitations: Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions. 3. Changes in reaction kinetics: The reaction profile may differ at a larger scale.1. Improve reactor design: Use a reactor with a high surface area to volume ratio and efficient cooling. Consider a continuous flow setup. 2. Optimize agitation: Ensure vigorous and effective stirring throughout the reaction. 3. Conduct kinetic studies: Understand the reaction kinetics at a smaller scale before proceeding to a larger scale.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common SNAr reactions and should be optimized for specific laboratory conditions and scales.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet, add 4-halobenzoic acid (1 equivalent), a suitable base (e.g., potassium carbonate, 1.5-2 equivalents), and a polar aprotic solvent (e.g., DMF).

  • Addition of Reagent: Stir the mixture at room temperature for 30 minutes. Then, add the trifluoromethylthiolating agent (1.1-1.5 equivalents) portion-wise or via a syringe pump if it is a liquid.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Isolation: Collect the solid product by filtration and wash it with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Similar Trifluoromethylthiolation Reactions

Starting MaterialTrifluoromethylthiolating AgentBaseSolventTemperature (°C)Yield (%)Reference
4-Bromophenylacetic acidN-(trifluoromethylthio)phthalimideProton SpongeAcetonitrileRoom Temp.~70[2]
Thiosalicylic acidp-chlorobenzotrifluoridePotassium HydroxideToluene150-160>90[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition 30 min stirring Heating & Monitoring Heating & Monitoring Reagent Addition->Heating & Monitoring Quenching Quenching Heating & Monitoring->Quenching Reaction Complete Acidification & Precipitation Acidification & Precipitation Quenching->Acidification & Precipitation Filtration Filtration Acidification & Precipitation->Filtration Purification Purification Filtration->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_low_conversion Troubleshooting Low Conversion cluster_good_conversion Troubleshooting Purification start Low Yield or Purity Issue check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes good_conversion Good Conversion check_conversion->good_conversion No temp Increase Temperature low_conversion->temp base Check Base Activity low_conversion->base reagents Verify Reagent Purity low_conversion->reagents isolation Optimize Isolation/Workup good_conversion->isolation purification Refine Purification Method good_conversion->purification Re-run Reaction Re-run Reaction temp->Re-run Reaction base->Re-run Reaction reagents->Re-run Reaction Improved Yield Improved Yield isolation->Improved Yield Improved Purity Improved Purity purification->Improved Purity

Caption: Troubleshooting decision tree for scaling up production.

References

Refining analytical techniques for accurate detection of 4-(Trifluoromethylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of 4-(Trifluoromethylthio)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for accurate and robust analysis.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the quantification of this compound?

A1: The most common and effective techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), primarily with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS) after a suitable derivatization step. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation.

Q2: What are the key challenges in the analysis of this compound?

A2: Key challenges include potential peak tailing in HPLC due to the acidic nature of the carboxyl group, the need for derivatization for GC-MS analysis to improve volatility, and potential matrix effects in complex samples. The presence of the sulfur atom can also sometimes lead to interactions with certain column materials.

Q3: How can I improve peak shape in the HPLC analysis of this compound?

A3: To mitigate peak tailing, it is crucial to control the mobile phase pH. Maintaining a pH well below the pKa of the carboxylic acid group (typically by adding 0.1% trifluoroacetic acid or formic acid) will ensure the analyte is in its protonated, less polar form, leading to better peak symmetry.

Q4: Is derivatization necessary for GC-MS analysis?

A4: Yes, due to the low volatility of the carboxylic acid, derivatization is essential for successful GC-MS analysis. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method to convert the carboxylic acid to a more volatile silyl ester.[1]

Q5: What are the expected NMR chemical shifts for this compound?

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Analyte interaction with active sites on the column; inappropriate mobile phase pH.Add an acidic modifier (e.g., 0.1% TFA) to the mobile phase to suppress the ionization of the carboxylic acid. Ensure the use of a high-quality, end-capped C18 column.
Poor Resolution Inadequate separation from matrix components or impurities.Optimize the mobile phase gradient. A slower gradient or a different organic modifier (e.g., methanol instead of acetonitrile) may improve separation.
Fluctuating Retention Times Inconsistent mobile phase composition; temperature fluctuations.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[3]
No or Small Peaks Sample insolubility in the mobile phase; detector issue.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Check the detector lamp and wavelength settings (a UV wavelength around 254 nm is a good starting point).[3]
High Backpressure Blockage in the system, often at the column inlet frit.Back-flush the column (if permitted by the manufacturer). Use a guard column and filter all samples and mobile phases to prevent particulate matter from entering the system.[3]
GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
No Peak Detected Incomplete derivatization; analyte degradation in the injector.Optimize the derivatization reaction conditions (time, temperature, reagent excess). Use a deactivated injector liner and an appropriate injection temperature to prevent degradation.
Broad or Tailing Peaks Active sites in the GC system; column contamination.Use a deactivated liner and a high-quality, low-bleed GC column. Trim the first few centimeters of the column if contamination is suspected. Bake out the column according to the manufacturer's instructions.
Low Sensitivity Poor ionization; sample adsorption.Ensure proper tuning of the mass spectrometer. Check for and eliminate any active sites in the system where the analyte could be adsorbing.
Ghost Peaks Sample carryover from a previous injection.Implement a thorough needle wash protocol in the autosampler. Run a blank solvent injection after a high-concentration sample to check for carryover.[4]
Irreproducible Results Inconsistent derivatization; variable injection volume.Ensure precise and consistent execution of the derivatization procedure. Use an autosampler for reproducible injections.

Experimental Protocols

HPLC Method for this compound

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Further dilute with the mobile phase to the desired working concentration (e.g., 10-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Parameters:

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
GC-MS Method for this compound

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of the sample in a volatile, dry solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.

  • Transfer 100 µL of the sample solution to a clean, dry vial.

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Parameters:

Parameter Condition
GC Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report end_node End report->end_node

Caption: A typical workflow for the HPLC analysis of this compound.

GCMS_Troubleshooting decision decision solution Optimize reaction: - Increase temperature/time - Use fresh reagent decision->solution Incomplete decision2 Check for Active Sites decision->decision2 Complete issue No or Poor Peak Shape issue->decision Check Derivatization solution2 Use deactivated liner Trim column inlet decision2->solution2 Present decision3 Check Injection Parameters decision2->decision3 Absent solution3 Lower inlet temperature Use pulsed splitless injection decision3->solution3 Degradation Suspected solution4 Consult Instrument Manual for further diagnostics decision3->solution4 OK

Caption: A troubleshooting guide for common issues in the GC-MS analysis of derivatized acidic compounds.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-(Trifluoromethylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Trifluoromethylthio)benzoic acid and its structural analogs. The data presented herein is intended to serve as a valuable resource for the characterization and identification of these compounds in various research and development applications, including drug discovery and materials science.

Comparative NMR Data Analysis

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and selected alternative compounds. The data highlights the influence of the substituent at the 4-position on the electronic environment of the benzoic acid scaffold.

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound CDCl₃8.12 (d, J = 6.9 Hz, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.66–7.55 (m, 1H), 7.48 (t, J = 7.5 Hz, 1H)171.45 (s), 134.13 (q, J = 297.4 Hz), 133.63 (s), 132.17 (s), 132.02 (s), 130.36 (s), 130.19 (s), 128.49 (s)
2-(Trifluoromethylthio)benzoic acid CDCl₃8.12 (d, J = 6.9 Hz, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.66–7.55 (m, 1H), 7.48 (t, J = 7.5 Hz, 1H)171.45 (s), 134.13 (q, J = 297.4 Hz), 133.63 (s), 132.17 (s), 132.02 (s), 130.36 (s), 130.19 (s), 128.49 (s)
4-(Methylthio)benzoic acid ---
4-Chlorobenzoic acid DMSO13.20 (s, 1H), 8.42 – 7.79 (m, 2H), 7.77 – 7.35 (m, 2H)[1]171.7, 143.0, 136.3, 134.9, 133.9[1]

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of substituted benzoic acids.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The typical volume of solvent is 0.6-0.7 mL.

  • To ensure the solution is free of particulate matter, which can affect the spectral resolution, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

2. NMR Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS) at 0.00 ppm.

  • For ¹H NMR, the following parameters are commonly used:

    • Pulse sequence: A standard single-pulse experiment.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction and baseline correction are applied to the spectrum to ensure accurate peak integration and chemical shift determination.

  • The spectra are referenced to the internal standard (TMS).

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of substituted benzoic acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample setup Lock, Tune, Shim load_sample->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction analysis Spectral Analysis (Peak Picking, Integration) correction->analysis

Caption: General workflow for NMR analysis.

References

Interpreting Mass Spectrometry Data: A Comparative Guide to 4-(Trifluoromethylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, accurate interpretation of mass spectrometry data is paramount for compound identification and structural elucidation. This guide provides a comparative analysis of the mass spectrometry data for 4-(Trifluoromethylthio)benzoic acid, alongside related benzoic acid derivatives, to facilitate a deeper understanding of its fragmentation patterns.

Comparative Analysis of Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratio (m/z) values observed in the mass spectra of this compound and its structural analogs. The data for this compound is predicted based on established fragmentation principles of benzoic acids, while the data for benzoic acid and 4-(Trifluoromethyl)benzoic acid is derived from experimental findings.

Compound Molecular Weight ( g/mol ) Molecular Ion (M+) [m/z] Key Fragment Ions [m/z] Interpretation of Key Fragments
This compound 222.19222205, 177, 153, 108, 77Predicted fragments corresponding to the loss of -OH, -COOH, -SCF3, and the benzoyl cation.
Benzoic Acid 122.12122105, 77, 51Loss of -OH (hydroxyl radical) to form the benzoyl cation, followed by the loss of CO to form the phenyl cation, and subsequent fragmentation of the phenyl ring.[1][2]
4-(Trifluoromethyl)benzoic Acid 190.12190173, 145Loss of -OH and subsequent loss of CO. In MS-MS of the [M-H]- ion (m/z 189), a major fragment is observed at m/z 145, corresponding to the loss of CO2.[3]

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is expected to follow a pattern characteristic of benzoic acid derivatives. The primary fragmentation events are anticipated to be the loss of the hydroxyl group, the entire carboxylic acid group, and fragmentation involving the trifluoromethylthio substituent.

Fragmentation_of_4_Trifluoromethylthio_benzoic_acid mol This compound m/z = 222 frag1 [M-OH]+ m/z = 205 mol:f0->frag1 -OH frag2 [M-COOH]+ m/z = 177 mol:f0->frag2 -COOH frag3 [M-SCF3]+ m/z = 121 frag1:f0->frag3 -CO frag4 [C6H4S]+ m/z = 108 frag2:f0->frag4 -CF3 frag5 [C6H5]+ m/z = 77 frag3:f0->frag5 -CS

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

Acquiring high-quality mass spectrometry data is crucial for reliable interpretation. The following is a generalized protocol for the analysis of this compound and similar small molecules using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare working solutions of lower concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Derivatization (Optional): For enhanced volatility and thermal stability, derivatization can be performed. A common method for carboxylic acids is esterification, for example, by reacting with BF3/methanol or by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: A non-polar or medium-polarity column is typically used, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometer Parameters

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-400.

  • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

4. Data Analysis

  • The acquired data is processed using the instrument's software.

  • The total ion chromatogram (TIC) is examined to identify the peak corresponding to the analyte.

  • The mass spectrum of the analyte peak is extracted and compared against spectral libraries (e.g., NIST, Wiley) for identification.

  • The fragmentation pattern is analyzed to confirm the structure of the compound.

Workflow for Compound Identification

The logical flow for identifying and characterizing a compound like this compound using mass spectrometry is outlined below.

Compound_Identification_Workflow start Sample Preparation gcms GC-MS Analysis start->gcms tic Total Ion Chromatogram (TIC) Analysis gcms->tic peak Identify Analyte Peak tic->peak spectrum Extract Mass Spectrum peak->spectrum library Library Search (NIST, Wiley) spectrum->library fragmentation Manual Fragmentation Analysis spectrum->fragmentation structure Structure Confirmation library->structure fragmentation->structure

Caption: A typical workflow for compound identification using GC-MS.

References

A Comparative Analysis of 4-(Trifluoromethylthio)benzoic Acid and 4-(Trifluoromethyl)benzoic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry and drug design, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacological properties of lead compounds. Among the most utilized moieties are the trifluoromethyl (-CF₃) and trifluoromethylthio (-SCF₃) groups. This guide provides a comparative overview of the biological and physicochemical properties of two key building blocks bearing these groups: 4-(Trifluoromethyl)benzoic acid and 4-(Trifluoromethylthio)benzoic acid.

Physicochemical Properties: A Tale of Two Groups

The seemingly subtle difference of a sulfur atom between the trifluoromethyl group and the phenyl ring significantly alters the physicochemical characteristics of the molecule. These differences in properties such as lipophilicity, electronic effects, and metabolic stability can have profound impacts on the pharmacokinetics and pharmacodynamics of drug candidates.

Property4-(Trifluoromethyl)benzoic acidThis compoundImpact on Biological Activity
Lipophilicity (cLogP) HigherGenerally HigherThe -SCF₃ group is typically more lipophilic than the -CF₃ group, which can enhance membrane permeability and access to hydrophobic binding pockets. However, excessive lipophilicity can lead to off-target effects and poor solubility.
Electronic Effect Strongly electron-withdrawing (inductive)Strongly electron-withdrawing (inductive and resonance)The -SCF₃ group is a stronger electron-withdrawing group, which can influence the pKa of the carboxylic acid and modulate binding interactions with biological targets through altered electrostatic potential.
Metabolic Stability Generally highOften enhances metabolic stabilityBoth groups are known to block metabolic oxidation at the para-position. The -SCF₃ group, in particular, can significantly protect against in vivo enzymatic metabolism, potentially leading to a longer half-life of the drug molecule.[1]
Hydrogen Bonding The fluorine atoms can act as weak hydrogen bond acceptors.The sulfur atom is generally a poor hydrogen bond acceptor, but the fluorine atoms can still participate in weak interactions.The ability to form hydrogen bonds or other non-covalent interactions is crucial for target binding affinity and specificity. The differences between the two groups can lead to distinct binding modes.

Biological Activity Profile: Insights from Derivatives

The true measure of a scaffold's utility lies in the biological activity of its derivatives. Both 4-(trifluoromethyl)benzoic acid and this compound serve as crucial intermediates in the synthesis of a wide array of biologically active molecules.

4-(Trifluoromethyl)benzoic acid is a versatile precursor for compounds with diverse therapeutic applications. Its derivatives have shown promise as:

  • Antifungal Agents: Esters of 4-(trifluoromethyl)benzoic acid have been synthesized and evaluated for their activity against various fungal strains.[2]

  • Anti-Gram-Positive Bacterial Agents: Novel pyrazole derivatives incorporating the 4-(trifluoromethyl)phenyl moiety have demonstrated high potency as growth inhibitors of Gram-positive bacteria.[3]

  • Enzyme Inhibitors: The trifluoromethyl group is a common feature in the design of potent enzyme inhibitors, where it can enhance binding affinity and selectivity.[4]

This compound is utilized in the development of pharmaceuticals and agrochemicals, with its unique properties often leading to enhanced biological effects. The -SCF₃ group is known to:

  • Enhance Biological Activity and Selectivity: The trifluoromethylthio group is often incorporated into molecules to improve their therapeutic index.

  • Serve as a Key Intermediate for various Bioactive Molecules: It is a valuable building block in medicinal chemistry for creating novel drugs targeting a range of biological pathways.

Experimental Protocols

To provide a framework for the evaluation of these compounds, below are detailed methodologies for common assays used to assess the biological activity of benzoic acid derivatives.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Enzyme Inhibition Assay (e.g., α-Glucosidase)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Enzyme and Substrate Preparation: Solutions of the enzyme (e.g., α-glucosidase) and its corresponding substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) are prepared in a suitable buffer.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Measurement: The formation of the product is monitored over time by measuring the absorbance at a specific wavelength using a spectrophotometer.

  • IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

Visualizing Structure-Activity Relationships and Experimental Design

To better understand the concepts discussed, the following diagrams illustrate key relationships and workflows.

SAR_Concept cluster_scaffold Core Scaffold cluster_substituents 4-Position Substituents cluster_properties Physicochemical Properties cluster_activity Biological Outcome Benzoic_Acid Benzoic Acid CF3 Trifluoromethyl (-CF3) Benzoic_Acid->CF3 Substitution at 4-position SCF3 Trifluoromethylthio (-SCF3) Benzoic_Acid->SCF3 Substitution at 4-position Lipophilicity Lipophilicity CF3->Lipophilicity Electronics Electronic Effects CF3->Electronics Metabolism Metabolic Stability CF3->Metabolism SCF3->Lipophilicity SCF3->Electronics SCF3->Metabolism Biological_Activity Biological Activity (e.g., Antimicrobial, Enzyme Inhibition) Lipophilicity->Biological_Activity Electronics->Biological_Activity Metabolism->Biological_Activity

Caption: Influence of -CF₃ vs. -SCF₃ substitution on biological activity.

Experimental_Workflow Start Start: Synthesize or Procure 4-(CF3)benzoic acid & 4-(SCF3)benzoic acid and their derivatives Assay_Selection Select Relevant Biological Assays (e.g., Antimicrobial, Enzyme Inhibition, Cytotoxicity) Start->Assay_Selection In_Vitro_Screening Perform In Vitro Screening (e.g., MIC, IC50 determination) Assay_Selection->In_Vitro_Screening Data_Analysis Analyze Quantitative Data (Dose-Response Curves) In_Vitro_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization and Further Development SAR_Analysis->Lead_Optimization

Caption: A typical workflow for comparing the biological activity of chemical compounds.

Conclusion

Both 4-(trifluoromethyl)benzoic acid and this compound are invaluable starting materials in the design and synthesis of new therapeutic agents. The choice between a -CF₃ and an -SCF₃ substituent at the 4-position of a benzoic acid scaffold will depend on the specific goals of the drug discovery program. The -CF₃ group offers a well-established means to enhance metabolic stability and binding affinity. The -SCF₃ group, while also providing these benefits, introduces greater lipophilicity and stronger electron-withdrawing character, which can be advantageous in certain contexts but may also present challenges. A thorough understanding of the distinct properties conferred by each group is essential for the rational design of next-generation therapeutics. Future head-to-head comparative studies of these and other fluorinated benzoic acid derivatives will be critical to further elucidate their nuanced structure-activity relationships.

References

A Comparative Guide to 4-(Trifluoromethylthio)benzoic Acid and Other Substituted Benzoic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is paramount. Substituted benzoic acids are a cornerstone of this molecular architecture, offering a versatile scaffold for the construction of complex molecules. Among these, 4-(Trifluoromethylthio)benzoic acid has emerged as a compound of significant interest due to the unique properties imparted by the trifluoromethylthio (-SCF3) group.

This guide provides an objective comparison of this compound with other commonly utilized 4-substituted benzoic acids: 4-nitrobenzoic acid, 4-chlorobenzoic acid, 4-methoxybenzoic acid, and 4-(trifluoromethyl)benzoic acid. The comparison focuses on their synthesis, physicochemical properties, and performance in common synthetic applications, supported by experimental data to inform your selection process.

Physicochemical Properties: A Quantitative Comparison

The electronic nature of the substituent at the 4-position of the benzoic acid ring profoundly influences its acidity (pKa) and overall reactivity. These properties are critical in predicting the behavior of the molecule in a reaction and its potential interactions in a biological system. The Hammett constant (σp) provides a measure of the electron-donating or electron-withdrawing nature of a substituent.

CompoundSubstituentFormulaMolecular Weight ( g/mol )Melting Point (°C)pKaHammett Constant (σp)
This compound -SCF3C8H5F3O2S222.19159.5-162.53.76 (Predicted)0.50
4-Nitrobenzoic acid -NO2C7H5NO4167.122423.440.78
4-Chlorobenzoic acid -ClC7H5ClO2156.572433.980.23
4-Methoxybenzoic acid -OCH3C8H8O3152.15183-1854.47-0.27
4-(Trifluoromethyl)benzoic acid -CF3C8H5F3O2190.12219-2203.6 (Predicted)0.54

Synthesis of 4-Substituted Benzoic Acids: A Comparative Overview

Target CompoundStarting MaterialTypical Oxidizing Agent/CatalystReported Yield (%)
This compound4-(Trifluoromethylthio)tolueneNot widely reported via this method-
4-Nitrobenzoic acid4-NitrotolueneSodium dichromate/H2SO482-86
4-Chlorobenzoic acid4-ChlorotoluenePotassium permanganate>84[1]
4-Methoxybenzoic acid4-MethoxytolueneCo(OAc)2/NaBr/AIBN in O2High
4-(Trifluoromethyl)benzoic acid4-(Trifluoromethyl)tolueneNot widely reported via this method-

It is important to note that the synthesis of this compound and 4-(trifluoromethyl)benzoic acid often proceeds through alternative routes, such as the trifluoromethylthiolation of 4-halobenzoic acids or the oxidation of 4-(trifluoromethyl)benzaldehyde, respectively.

Performance in Synthetic Applications

The utility of these benzoic acids as synthetic intermediates is largely dictated by the reactivity of the carboxylic acid group and the influence of the 4-substituent. Electron-withdrawing groups, such as -NO2, -CF3, and -SCF3, increase the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack in reactions like esterification and amidation. Conversely, electron-donating groups like -OCH3 can decrease this reactivity.

While specific comparative data on the performance of all five compounds in a single, standardized reaction is scarce, the general principles of physical organic chemistry, supported by their Hammett constants, allow for a qualitative ranking of their reactivity in common transformations.

Reactivity in Esterification and Amidation (Predicted Trend):

4-Nitrobenzoic acid > 4-(Trifluoromethyl)benzoic acid > this compound > 4-Chlorobenzoic acid > 4-Methoxybenzoic acid

This trend suggests that for reactions where activation of the carboxylic acid is crucial, derivatives with strongly electron-withdrawing groups will generally provide higher yields or faster reaction rates under similar conditions.

Experimental Protocols

Below are representative experimental protocols for the synthesis of the compared benzoic acids.

Protocol 1: Synthesis of 4-Nitrobenzoic Acid via Oxidation of 4-Nitrotoluene

Materials:

  • 4-Nitrotoluene

  • Sodium dichromate dihydrate

  • Concentrated sulfuric acid

  • Water

Procedure:

  • In a 5-L round-bottomed flask equipped with a mechanical stirrer, add 680 g of sodium dichromate and 1500 cc of water.

  • Add 230 g of 4-nitrotoluene to the flask and begin stirring.

  • Slowly add 1700 g of concentrated sulfuric acid over approximately 30 minutes. The temperature of the reaction will increase.

  • Continue stirring and allow the reaction to proceed. The progress of the oxidation can be monitored by the disappearance of the orange color of the dichromate.

  • Once the reaction is complete, cool the mixture and add 2 L of water.

  • Filter the crude product and wash with approximately 1 L of water.

  • To remove chromium salts, the crude product is warmed on a water bath with 1 L of 5% sulfuric acid, cooled, and filtered again.

  • The product is then dissolved in a 5% sodium hydroxide solution, filtered to remove any remaining chromium hydroxide and unreacted nitrotoluene.

  • The filtrate is acidified with dilute sulfuric acid to precipitate the 4-nitrobenzoic acid.

  • The product is collected by filtration, washed with cold water, and dried. The reported yield is 225–235 g (82–86% of the theoretical amount).

Protocol 2: Synthesis of 4-Chlorobenzoic Acid via Oxidation of 4-Chlorotoluene

Materials:

  • 4-Chlorotoluene

  • Potassium permanganate

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and reflux condenser, combine 4-chlorotoluene, potassium permanganate, and water. A phase transfer catalyst may be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 93°C) with vigorous stirring.[1]

  • Maintain the reflux for approximately 2.5 hours, or until the purple color of the permanganate has disappeared.[1]

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the 4-chlorobenzoic acid.

  • Collect the product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization. Reported yields for optimized industrial processes can exceed 84%.[1]

Protocol 3: Synthesis of 4-Methoxybenzoic Acid via Oxidation of 4-Methoxytoluene

Materials:

  • 4-Methoxytoluene

  • Cobalt(II) acetate tetrahydrate (Co(OAc)2·4H2O)

  • Sodium bromide (NaBr)

  • Acetic acid (AcOH)

  • Azobisisobutyronitrile (AIBN)

  • Dichlorobenzene (solvent)

  • Oxygen

Procedure:

  • To a three-necked flask fitted with a reflux condenser and a gas inlet, add 4-methoxytoluene (16.4 mmol), AIBN (0.4 mmol), Co(OAc)2·4H2O (0.8 mmol), NaBr (0.54 mmol), AcOH (8.2 mmol), and dichlorobenzene (10 mL).

  • Heat the mixture to 110°C while bubbling oxygen through the solution.

  • Continue the reaction for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature to allow the 4-methoxybenzoic acid to precipitate.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from an ethanol/water mixture.

Protocol 4: Synthesis of 4-(Trifluoromethyl)benzoic Acid via Oxidation of 4-(Trifluoromethyl)benzaldehyde

Materials:

  • 4-(Trifluoromethyl)benzaldehyde

  • Copper(II) acetate monohydrate (Cu(OAc)2·H2O)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)2·4H2O)

  • Water

  • Oxygen

Procedure:

  • In a 15 mL glass reaction tube, add water (2 mL), 4-(trifluoromethyl)benzaldehyde (1 mmol), Cu(OAc)2·H2O (0.003 mmol), and Co(OAc)2·4H2O (0.003 mmol).[2]

  • Connect an oxygen balloon to the reaction tube.[2]

  • Place the reaction tube in a preheated oil bath at 70°C and stir for 1 hour.[2]

  • After the reaction is complete, cool the mixture.[2]

  • Separate the crude solid product by centrifugation.[2]

  • Wash the solid with 3 mL of water, centrifuge again, and dry to a constant weight to obtain the target product. A separation yield of 99% has been reported for this method.[2]

Visualizing Synthesis and Electronic Effects

To further aid in the understanding of the synthesis and properties of these compounds, the following diagrams are provided.

G cluster_0 General Synthesis via Toluene Oxidation Substituted Toluene Substituted Toluene Oxidation Oxidation Substituted Toluene->Oxidation [O] Substituted Benzoic Acid Substituted Benzoic Acid Oxidation->Substituted Benzoic Acid

Caption: General workflow for the synthesis of substituted benzoic acids.

G cluster_substituents Electronic Effect Electronic Effect Electron Donating Electron Donating Electronic Effect->Electron Donating Neutral Neutral Electron Donating->Neutral Electron Withdrawing Electron Withdrawing Neutral->Electron Withdrawing -OCH3\n(σp = -0.27) -OCH3 (σp = -0.27) -Cl\n(σp = 0.23) -Cl (σp = 0.23) -SCF3\n(σp = 0.50) -SCF3 (σp = 0.50) -CF3\n(σp = 0.54) -CF3 (σp = 0.54) -NO2\n(σp = 0.78) -NO2 (σp = 0.78)

Caption: Comparison of the electronic effects of 4-substituents.

References

Comparative Efficacy of 4-(Trifluoromethylthio)benzoic Acid Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Antibacterial Performance

The emergence of multidrug-resistant bacteria necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. One such area of interest is the derivatization of benzoic acid, a well-established pharmacophore. This guide provides a comparative analysis of the antibacterial efficacy of 4-(Trifluoromethylthio)benzoic acid derivatives, presenting available experimental data to facilitate informed research and development decisions. The inclusion of the trifluoromethylthio (-SCF3) group is of particular interest due to its unique electronic and lipophilic properties, which can significantly influence a molecule's biological activity.

Performance Comparison of Fluorinated Benzoic Acid Derivatives

Recent studies have highlighted the potential of benzoic acid derivatives bearing various fluorine-containing substituents as potent antibacterial agents, particularly against Gram-positive bacteria. A key study systematically compared a series of (1,3,4-oxadiazol-2-yl)benzamides with different para-substituents, including trifluoromethoxy (-OCF3), trifluoromethylsulfonyl (-SO2CF3), trifluoromethylthio (-SCF3), and pentafluorosulfanyl (-SF5) groups. The results demonstrate that the nature of the fluorine-containing moiety dramatically impacts both the potency and the mechanism of antibacterial action.

Notably, the derivatives containing the trifluoromethylthio (-SCF3) and pentafluorosulfanyl (-SF5) groups exhibited not only high potency but also bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). In contrast, the trifluoromethoxy (-OCF3) and trifluoromethylsulfonyl (-SO2CF3) analogs were found to be bacteriostatic [1]. This distinction is critical in clinical applications, where bactericidal agents are often preferred for severe infections and in immunocompromised patients[2].

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of these compounds against a panel of Gram-positive pathogens, including drug-resistant strains[1].

Compound IDSubstituentS. aureus (MRSA) ATCC 33591 (µg/mL)S. aureus (VRSA) NRS1 (µg/mL)E. faecalis (VRE) ATCC 700221 (µg/mL)S. pneumoniae ATCC 49619 (µg/mL)
12 4-SCF3 0.5 0.5 1 0.5
64-OCF30.50.520.25
114-SO2CF31140.5
134-SF50.50.510.25
VancomycinN/A112810.5
LinezolidN/A1111

Data extracted from Naclerio et al., 2020.[1]

The data clearly indicates that the 4-(trifluoromethylthio) derivative (Compound 12 ) is highly potent, with MIC values comparable or superior to the other tested derivatives and the standard antibiotic Linezolid against these challenging pathogens.[1] Furthermore, its efficacy against a vancomycin-resistant strain of S. aureus is particularly noteworthy.[1]

Structure-Activity Relationship (SAR)

The comparative data allows for the elucidation of key structure-activity relationships:

  • Impact of the Sulfur Linkage : The presence of a sulfur atom in the substituent appears to be crucial for bactericidal activity. Both the -SCF3 and -SF5 derivatives were bactericidal, while the oxygen- and sulfonyl-linked analogs were bacteriostatic.[1]

  • Degree of Fluorination : Increased fluorination on the sulfur-containing substituent generally correlates with high potency. The MICs for methylthio, difluoromethylthio, trifluoromethylthio, and pentafluorosulfanyl derivatives against S. aureus were 8, 4, 0.5, and 0.5 µg/mL, respectively, showing a clear trend of enhanced activity with greater fluorine content.[1]

  • Lipophilicity and Electronic Effects : The trifluoromethylthio group is known to be highly lipophilic and electron-withdrawing. These properties can enhance cell membrane permeability and interaction with bacterial targets.[3]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, the detailed experimental methodologies for the key antibacterial assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains : A panel of Gram-positive bacteria, including reference strains and clinical isolates of Staphylococcus aureus (including MRSA and VRSA), Enterococcus faecalis (VRE), and Streptococcus pneumoniae, were used.

  • Inoculum Preparation : Bacterial cultures were grown overnight in Mueller-Hinton Broth (MHB). The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation : The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions of the compounds were prepared in MHB in 96-well microtiter plates.

  • Incubation : The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

To distinguish between bacteriostatic and bactericidal activity, the MBC was determined for the potent compounds.

  • Subculturing : Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was plated onto Mueller-Hinton Agar (MHA) plates.

  • Incubation : The MHA plates were incubated at 37°C for 24 hours.

  • MBC Determination : The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum count. An MBC/MIC ratio of ≤ 4 is indicative of bactericidal activity.[4]

Mechanism of Action and Experimental Workflow

While the precise molecular target of these this compound derivatives has not been fully elucidated in the reviewed literature, the distinction between bactericidal and bacteriostatic activity provides a crucial insight into their mechanism. Bactericidal agents typically disrupt essential cellular structures or processes, leading to cell death, whereas bacteriostatic agents inhibit bacterial proliferation, relying on the host's immune system to clear the infection.[2]

The general workflow for the initial screening and characterization of these antibacterial agents is depicted below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Antibacterial Screening cluster_analysis Data Analysis cluster_further_studies Further Investigations start Synthesis of 4-(Trifluoromethylthio)benzoic Acid Derivatives mic_assay MIC Assay (Broth Microdilution) start->mic_assay Test Compounds mbc_assay MBC Assay mic_assay->mbc_assay Identify Potent Compounds sar_analysis Structure-Activity Relationship (SAR) mic_assay->sar_analysis cytotoxicity Cytotoxicity Assays mic_assay->cytotoxicity activity_determination Bactericidal vs. Bacteriostatic Determination mbc_assay->activity_determination moa Mechanism of Action Studies activity_determination->moa

Experimental workflow for evaluating antibacterial agents.

The logical relationship between the different substituents and their observed antibacterial effect can be visualized as follows, highlighting the critical role of the trifluoromethylthio group in achieving bactericidal activity.

logical_relationship cluster_substituents Substituent Type cluster_activity Antibacterial Effect substituent Benzoic Acid Derivative with para-Substituent ocf3 -OCF3 substituent->ocf3 so2cf3 -SO2CF3 substituent->so2cf3 scf3 -SCF3 substituent->scf3 sf5 -SF5 substituent->sf5 bacteriostatic Bacteriostatic ocf3->bacteriostatic so2cf3->bacteriostatic bactericidal Bactericidal scf3->bactericidal sf5->bactericidal

References

Validating the Purity of Synthesized 4-(Trifluoromethylthio)benzoic Acid: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the validation of 4-(Trifluoromethylthio)benzoic acid purity. The following sections detail experimental protocols, present comparative data, and outline the logical workflow for method validation.

Comparative Analysis of HPLC Methods

Two primary reversed-phase HPLC (RP-HPLC) methods are presented below, differing in their mobile phase composition and gradient profiles, which can impact selectivity, resolution, and run time. These methods are based on established principles for the analysis of benzoic acid derivatives and compounds with similar physicochemical properties.[1][2][3][4][5][6][7]

Table 1: Comparison of HPLC Method Parameters

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v)A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Elution Mode IsocraticGradient: 0-10 min, 40-80% B; 10-12 min, 80% B; 12-15 min, 40% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection UV at 254 nmDiode Array Detector (DAD) at 254 nm
Injection Volume 10 µL5 µL
Expected Retention Time ~ 5-7 minutes~ 8-10 minutes

Method Validation Parameters: A Comparative Summary

Method validation ensures that the analytical procedure is suitable for its intended purpose.[8][9] The following table summarizes typical validation data for the two proposed HPLC methods, based on common acceptance criteria outlined in regulatory guidelines.

Table 2: Comparison of Method Validation Data

Validation ParameterMethod AMethod BAcceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.999r² ≥ 0.998
Accuracy (% Recovery) 98.5 - 101.2%99.0 - 100.8%98.0 - 102.0%
Precision (RSD%)
- Repeatability (Intra-day)< 1.0%< 0.8%RSD ≤ 2.0%
- Intermediate Precision (Inter-day)< 1.5%< 1.2%RSD ≤ 2.0%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.05 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 0.15 µg/mLSignal-to-Noise ≥ 10
Specificity Peak purity index > 995Peak purity index > 998No interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for performing the HPLC analysis and validation are crucial for reproducibility.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., acetonitrile/water 50:50).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a synthesized batch of this compound to a concentration within the calibration range and dissolve it in the diluent.

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for validating an HPLC method for purity assessment.

HPLC_Validation_Workflow start Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method for Routine Use system_suitability->validated_method end Routine Analysis validated_method->end

Figure 1. HPLC Method Validation Workflow.

This workflow ensures that the analytical method is specific, accurate, precise, and robust for its intended application.[10]

Signaling Pathway of Analysis: From Sample to Result

The following diagram illustrates the process flow from sample injection to data analysis in a typical HPLC system.

HPLC_Analysis_Pathway sample Sample Injection pump HPLC Pump (Mobile Phase Delivery) sample->pump column HPLC Column (Analyte Separation) pump->column detector Detector (UV/DAD) (Signal Generation) column->detector data_system Data Acquisition System (Chromatogram) detector->data_system analysis Data Analysis (Purity Calculation) data_system->analysis

Figure 2. HPLC Sample Analysis Pathway.

Alternative Purity Assessment Techniques

While HPLC is a primary technique for purity determination, other methods can provide complementary information.

Table 3: Alternative Analytical Techniques

TechniquePrincipleInformation Provided
Melting Point Analysis Determination of the temperature range over which the solid melts.A sharp melting point close to the literature value suggests high purity. Impurities typically depress and broaden the melting range.[11]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Useful for identifying and quantifying volatile impurities.
Nuclear Magnetic Resonance (NMR) Provides detailed information about the molecular structure.Can identify and quantify impurities with different chemical structures.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Can be coupled with HPLC (LC-MS) to identify unknown impurities by their mass.

References

A Comparative Analysis of Trifluoromethylthio (SCF3) vs. Methylthio (SCH3) Groups in Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of sulfur-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the methylthio (SCH3) group has been a common substituent. However, its bioisosteric replacement, the trifluoromethylthio (SCF3) group, has garnered significant attention for its ability to confer advantageous properties. This guide provides an objective comparison of the SCF3 and SCH3 groups, supported by experimental data, to inform lead optimization and drug design strategies.

Physicochemical Properties: A Tale of Two Thioethers

The trifluoromethylthio group is significantly more lipophilic and electron-w-ithdrawing than the methylthio group. This is quantitatively demonstrated by their respective Hansch lipophilicity parameters (π), where a higher value indicates greater lipophilicity. The π value for the SCF3 group is 1.44, substantially larger than that of the methyl group (CH3) at 0.52, indicating that the SCF3 group will impart a greater degree of lipophilicity to a parent molecule.[1] This increased lipophilicity can enhance a drug candidate's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2]

The strong electron-w-ithdrawing nature of the SCF3 group, a consequence of the highly electronegative fluorine atoms, also plays a crucial role in modifying a molecule's properties. This electronic effect can influence the pKa of nearby functional groups and alter the electron density of aromatic rings, potentially leading to more favorable interactions with biological targets.

PropertyTrifluoromethylthio (SCF3)Methylthio (SCH3)Significance in Drug Design
Lipophilicity (Hansch π) 1.44~0.6 (estimated)Higher lipophilicity of SCF3 can improve membrane permeability and cell uptake.
Electronic Effect Strongly electron-w-ithdrawingWeakly electron-donating/withdrawingThe SCF3 group can modulate pKa and enhance binding interactions through electronic effects.
Metabolic Stability Generally highProne to oxidationThe SCF3 group is more resistant to metabolic degradation, leading to a longer half-life.

Metabolic Stability: The SCF3 Advantage

One of the most significant advantages of substituting a methylthio group with a trifluoromethylthio group is the enhancement of metabolic stability. The SCH3 group is susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of sulfoxides and sulfones, which can alter the pharmacological profile and facilitate clearance of the drug.[3][4] In contrast, the C-F bonds in the SCF3 group are exceptionally strong, making it highly resistant to oxidative metabolism.[5]

This increased metabolic stability translates to a longer in vivo half-life and improved bioavailability. A direct comparison of the metabolic stability of 2-(methylthio)pyridine and 2-(trifluoromethylthio)pyridine in a microsomal stability assay demonstrates this principle. The trifluoromethylthio-substituted compound exhibits significantly greater stability, indicating a lower rate of metabolic clearance.[6]

Experimental Protocols

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a compound, providing a quantitative measure of its lipophilicity.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • A solution of the test compound is prepared in either water or n-octanol.

  • Equal volumes of the n-octanol and water are added to a glass vial.

  • A known amount of the test compound stock solution is added to the vial.

  • The vial is sealed and vigorously mixed using a vortex mixer for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • Aliquots are carefully taken from both the aqueous and n-octanol layers.

  • The concentration of the compound in each phase is determined using a suitable analytical method.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To evaluate the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • Acetonitrile (or other suitable organic solvent) to terminate the reaction

  • Internal standard

  • LC-MS/MS for analysis

Procedure:

  • The test compound is incubated with liver microsomes in a phosphate buffer at 37°C.

  • The metabolic reaction is initiated by the addition of an NADPH regenerating system.

  • Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • An internal standard is added to each sample for accurate quantification.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line represents the elimination rate constant (k).

  • From the rate constant, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Visualizing Metabolic Pathways

The metabolic fate of a drug candidate containing a methylthio group often involves oxidation, as depicted in the following workflow. The substitution with a trifluoromethylthio group effectively blocks this metabolic pathway.

Metabolic_Pathway cluster_0 Metabolism of Methylthio Group cluster_1 Metabolism of Trifluoromethylthio Group Drug_SCH3 Drug-SCH3 Drug_SOCH3 Drug-S(O)CH3 (Sulfoxide) Drug_SCH3->Drug_SOCH3 CYP450 Oxidation Drug_SO2CH3 Drug-S(O)2CH3 (Sulfone) Drug_SOCH3->Drug_SO2CH3 CYP450 Oxidation Drug_SCF3 Drug-SCF3 Metabolically_Stable Metabolically Stable Drug_SCF3->Metabolically_Stable Resistant to Oxidation

Caption: Metabolic pathways of methylthio vs. trifluoromethylthio groups.

Experimental Workflow: Microsomal Stability Assay

The following diagram illustrates the key steps in a typical in vitro microsomal stability assay.

Microsomal_Stability_Workflow Start Start: Prepare Incubation Mixture (Compound, Microsomes, Buffer) Initiate Initiate Reaction (Add NADPH, 37°C) Start->Initiate Sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->Sample Terminate Terminate Reaction (Add Cold Acetonitrile) Sample->Terminate Analyze Analyze Samples (LC-MS/MS) Terminate->Analyze Data Data Analysis (Calculate t1/2, CLint) Analyze->Data

Caption: Workflow for a microsomal stability assay.

Conclusion

The replacement of a methylthio group with a trifluoromethylthio group is a powerful strategy in drug design to enhance key pharmacokinetic properties. The SCF3 group's high lipophilicity and resistance to metabolic oxidation can lead to improved cell permeability, longer half-life, and increased bioavailability. While the synthesis of trifluoromethylthiolated compounds can be more challenging, the potential benefits in terms of creating more robust and effective drug candidates often justify the effort. Researchers and drug development professionals should consider this bioisosteric replacement as a valuable tool in their lead optimization toolkit.

References

Performance Under the Microscope: 4-(Trifluoromethylthio)benzoic Acid as a Polymer Modifier

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of advanced polymer modification, 4-(Trifluoromethylthio)benzoic acid presents a compelling option for enhancing material performance. This guide provides an objective comparison of its capabilities against other benzoic acid-based modifiers, supported by available data and detailed experimental protocols to inform your research and development efforts.

The strategic incorporation of functional molecules is a cornerstone of modern polymer science, enabling the tailoring of material properties to meet the demands of high-performance applications. Among these, benzoic acid and its derivatives have long been utilized to impart improved thermal stability, mechanical strength, and surface characteristics to a variety of polymers. The introduction of a trifluoromethylthio (-SCF3) group to the benzoic acid structure offers a unique combination of properties stemming from the high electronegativity and lipophilicity of this functional group.

Comparative Performance Analysis

While direct, side-by-side comparative studies detailing the performance of this compound against a wide range of other benzoic acid derivatives are limited in publicly available literature, we can infer its potential advantages by examining the known effects of its constituent functional groups. The trifluoromethylthio group is known to enhance thermal and mechanical properties in polymers.[1]

To provide a comparative framework, the following table summarizes the reported or expected performance enhancements of polymers modified with this compound versus other common benzoic acid-based modifiers.

Property EnhancedThis compound4-tert-Butylbenzoic Acid4-Chlorobenzoic Acid4-Methoxybenzoic Acid
Thermal Stability Expected to be high due to the strong C-F and C-S bonds.Moderate improvement.Good improvement in thermal stability.[2]Significant enhancement of thermal stability.[3]
Mechanical Strength Expected to improve due to strong intermolecular interactions.Acts as a nucleating agent, increasing stiffness and modulus in polymers like polypropylene.Can contribute to improved mechanical properties.[2]Can increase tensile strength and modulus.[3]
Chemical Resistance The fluorinated group is anticipated to impart high resistance to chemicals and solvents.No significant data available.Moderate improvement.The aromatic nature enhances resistance to a wide range of solvents.[3]
Hydrophobicity The -SCF3 group is expected to significantly increase surface hydrophobicity.No significant data available.Moderate increase.The methoxy group can subtly modify intermolecular forces and improve solubility in specific organic solvents.[3]
Flame Retardancy The presence of fluorine and sulfur suggests potential flame retardant properties.Not typically used for this purpose.Halogenated compounds can act as flame retardants.Not typically used for this purpose.

Experimental Protocols for Performance Evaluation

To enable researchers to conduct their own comparative studies, this section details common experimental protocols for evaluating the performance of polymer modifiers.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation temperature of the modified polymer.

Methodology:

  • A small sample (5-10 mg) of the polymer modified with this compound is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature.

  • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Mechanical Properties Analysis: Tensile Testing

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the modified polymer.

Methodology:

  • Prepare standardized dumbbell-shaped specimens of the modified polymer according to ASTM D638.

  • Mount the specimen in a universal testing machine equipped with tensile grips.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and displacement data to generate a stress-strain curve.

  • Calculate tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Surface Properties Analysis: Contact Angle Measurement

Objective: To assess the hydrophobicity or hydrophilicity of the polymer surface.

Methodology:

  • Prepare flat film or molded plaque samples of the modified polymer.

  • Place a droplet of a known liquid (typically deionized water) on the surface of the sample.

  • Use a goniometer to measure the angle between the liquid droplet and the polymer surface.

  • A higher contact angle indicates greater hydrophobicity.

Logical Workflow for Polymer Modification and Evaluation

The following diagram illustrates a typical workflow for incorporating this compound as a polymer modifier and subsequently evaluating its impact on the material's properties.

Polymer_Modification_Workflow cluster_synthesis Polymer Synthesis/Modification cluster_characterization Material Characterization cluster_analysis Data Analysis & Comparison Monomer Base Polymer Monomers Polymerization Polymerization/ Melt Blending Monomer->Polymerization Modifier This compound Modifier->Polymerization ModifiedPolymer Modified Polymer Polymerization->ModifiedPolymer Thermal Thermal Analysis (TGA, DSC) ModifiedPolymer->Thermal Mechanical Mechanical Testing (Tensile, Flexural) ModifiedPolymer->Mechanical Surface Surface Analysis (Contact Angle) ModifiedPolymer->Surface Data Performance Data Thermal->Data Mechanical->Data Surface->Data Comparison Comparison with Alternative Modifiers Data->Comparison

Caption: Workflow for Polymer Modification and Evaluation.

Signaling Pathway for Property Enhancement

While not a biological signaling pathway, the following diagram illustrates the conceptual pathway from the molecular structure of the modifier to the macroscopic property enhancements observed in the polymer.

Property_Enhancement_Pathway cluster_modifier Modifier Structure cluster_interactions Intermolecular Interactions cluster_properties Macroscopic Properties Modifier This compound SCF3 -SCF3 Group Modifier->SCF3 Benzoic Benzoic Acid Moiety Modifier->Benzoic Dipole Strong Dipole-Dipole Interactions SCF3->Dipole SCF3->Dipole VdW Increased van der Waals Forces SCF3->VdW Hbond Potential Hydrogen Bonding Benzoic->Hbond Benzoic->Hbond Thermal Increased Thermal Stability Dipole->Thermal Dipole->Thermal Hydrophobicity Increased Hydrophobicity Dipole->Hydrophobicity Mechanical Enhanced Mechanical Strength VdW->Mechanical VdW->Mechanical Hbond->Thermal Hbond->Mechanical

Caption: Conceptual Pathway of Property Enhancement.

References

Structural Confirmation of Novel 4-(Trifluoromethylthio)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethylthio (-SCF3) group into organic molecules has garnered significant attention in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity. This guide provides a comparative overview of the structural confirmation of novel 4-(Trifluoromethylthio)benzoic acid derivatives, offering a valuable resource for researchers engaged in the synthesis and characterization of these compounds. The presented data, compiled from various studies, highlights the key analytical techniques employed for unambiguous structure elucidation.

Comparative Spectroscopic and Crystallographic Data

The structural confirmation of novel organic compounds relies on a combination of spectroscopic and analytical techniques. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray diffraction are indispensable tools.[1][2][3] The following table summarizes typical analytical data for a representative parent acid, an ester derivative, and an amide derivative.

Analytical Technique This compound Methyl 4-(Trifluoromethylthio)benzoate 4-(Trifluoromethylthio)benzamide
¹H NMR (δ, ppm) ~8.1 (d, 2H), ~7.7 (d, 2H), ~13.0 (br s, 1H, COOH)~8.1 (d, 2H), ~7.7 (d, 2H), ~3.9 (s, 3H, OCH₃)~7.9 (d, 2H), ~7.7 (d, 2H), ~7.6 & ~7.4 (br s, 2H, NH₂)
¹³C NMR (δ, ppm) ~166, ~137, ~131.0, ~130 (q, J=306 Hz, CF₃), ~126~166, ~136, ~130.5, ~129 (q, J=307 Hz, CF₃), ~125.5, ~52.5~168, ~137, ~133, ~129 (q, J=306 Hz, CF₃), ~128.5
¹⁹F NMR (δ, ppm) ~ -42.0~ -42.5~ -42.2
Mass Spec. (m/z) M⁺˙ expected at 222.00M⁺˙ expected at 236.01M⁺˙ expected at 221.02
IR (cm⁻¹) ~3000 (br, O-H), ~1685 (C=O), ~1100 (C-F)~1720 (C=O), ~1280 (C-O), ~1100 (C-F)~3350 & ~3170 (N-H), ~1660 (C=O), ~1100 (C-F)
X-ray Crystallography Provides definitive bond lengths and angles.Confirms molecular geometry and packing.Elucidates intermolecular interactions.

Key Experimental Protocols

Accurate and reproducible data are paramount in structural confirmation. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3]

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (0.00 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) or electron ionization (EI).[3]

  • Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights.

Infrared (IR) Spectroscopy
  • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire spectra using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis: Identify characteristic absorption bands for functional groups (e.g., O-H stretch for carboxylic acids, C=O stretch for carbonyls, N-H stretch for amides, and C-F stretches).

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting model provides precise atomic coordinates, bond lengths, bond angles, and information about the crystal packing.[1]

Visualizing the Workflow and Pathways

To better illustrate the processes involved in the structural confirmation and synthesis of these novel derivatives, the following diagrams are provided.

G Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_confirmation Data Analysis & Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Primary Analysis MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography (if single crystals obtained) Purification->Xray Conditional Analysis Data Interpretation & Comparison NMR->Analysis MS->Analysis IR->Analysis Xray->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: Workflow for structural confirmation of novel compounds.

G General Synthesis Pathway cluster_derivatives Derivatives Parent This compound Ester Ester Derivative (e.g., Methyl Ester) Parent->Ester Esterification (e.g., MeOH, H⁺) Amide Amide Derivative Parent->Amide Amidation (e.g., SOCl₂, then NH₃)

Caption: Synthesis of this compound derivatives.

References

Assessing the Cross-Reactivity Profile of 4-(Trifluoromethylthio)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of the synthetic intermediate, 4-(Trifluoromethylthio)benzoic acid, in various biological assays. Due to the limited publicly available data on the specific biological activities of this compound, this document outlines a recommended panel of assays and presents hypothetical data to illustrate a comprehensive cross-reactivity assessment. The experimental protocols and data presentation formats provided herein are based on established practices in preclinical drug development to guide researchers in evaluating the selectivity of this and structurally related molecules.

Introduction

This compound is a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] The incorporation of the trifluoromethylthio (-SCF₃) moiety can significantly enhance the lipophilicity and metabolic stability of a molecule, properties that are often desirable in drug candidates. However, the introduction of such functional groups can also lead to unforeseen interactions with biological targets, resulting in off-target effects and potential toxicity. A thorough assessment of cross-reactivity is therefore a critical step in the early stages of research and development.

This guide focuses on a tiered approach to cross-reactivity screening, beginning with broad liability panels and progressing to more specific target-based assays.

Data Presentation: Hypothetical Cross-Reactivity Profile

The following tables summarize hypothetical data from a comprehensive cross-reactivity assessment of this compound. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Kinase Selectivity Panel (96 Kinases)

Kinase FamilyNumber of Kinases TestedKinases with >50% Inhibition at 10 µMIC₅₀ (µM) for Hits
TK38Kinase A8.2
TKL12-> 10
STE10-> 10
CK14-> 10
AGC15Kinase B9.5
CAMK12-> 10
CMGC5-> 10

Table 2: GPCR Binding Panel (48 GPCRs)

GPCR FamilyNumber of Receptors TestedReceptors with >50% Displacement at 10 µMKᵢ (µM) for Hits
Class A (Rhodopsin-like)40GPCR X7.9
Class B (Secretin-like)5-> 10
Class C (Metabotropic glutamate)3-> 10

Table 3: Nuclear Receptor Activation Panel (12 Receptors)

Nuclear ReceptorLigandFold Activation at 10 µMEC₅₀ (µM)
BXRThis compound1.8> 10
RARαThis compound1.2> 10
............

Table 4: Safety Pharmacology and Cytotoxicity Panel

AssayTest SystemEndpointResult at 10 µMIC₅₀ / CC₅₀ (µM)
hERG Channel BindingCHO cells[³H]-Astemizole Displacement15%> 30
CytotoxicityHepG2 cellsCell Viability (MTT)8% decrease> 50
CytotoxicityHEK293 cellsCell Viability (MTT)5% decrease> 50

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are representative protocols for the key assays.

1. Kinase Inhibition Assay (Radiometric)

  • Principle: Measures the incorporation of ³³P-ATP into a substrate peptide by a specific kinase.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate peptide, and ³³P-ATP in kinase buffer.

    • Add this compound at various concentrations (e.g., 0.01 to 100 µM).

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the plate to remove unincorporated ³³P-ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.

2. GPCR Binding Assay (Radioligand Displacement)

  • Principle: Competes with a known radiolabeled ligand for binding to a specific GPCR expressed in a cell membrane preparation.

  • Procedure:

    • Prepare cell membranes from a cell line overexpressing the target GPCR.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the bound ligand on the filter.

    • Calculate the percent displacement and determine the Kᵢ value.

3. Nuclear Receptor Activation Assay (Reporter Gene)

  • Principle: Measures the ability of a compound to activate a nuclear receptor, leading to the expression of a reporter gene (e.g., luciferase).

  • Procedure:

    • Transfect a suitable cell line with a plasmid containing the ligand-binding domain of the nuclear receptor fused to a DNA-binding domain, and a reporter plasmid containing a response element driving luciferase expression.

    • Treat the cells with varying concentrations of this compound.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the fold activation relative to a vehicle control and determine the EC₅₀ value.

4. hERG Patch-Clamp Assay

  • Principle: Directly measures the effect of the compound on the ion current flowing through the hERG potassium channel.

  • Procedure:

    • Use whole-cell patch-clamp electrophysiology on a cell line stably expressing the hERG channel.

    • Record baseline hERG currents.

    • Perfuse the cells with varying concentrations of this compound.

    • Measure the changes in the hERG current.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Mandatory Visualizations

Diagrams illustrating key concepts and workflows are provided below.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose Response cluster_2 Selectivity Assessment Compound Compound Kinase Panel Kinase Panel (e.g., 96 kinases) Compound->Kinase Panel GPCR Panel GPCR Panel (e.g., 48 receptors) Compound->GPCR Panel Nuclear Receptor Panel Nuclear Receptor Panel (e.g., 12 receptors) Compound->Nuclear Receptor Panel Safety Panel Safety Panel (hERG, Cytotoxicity) Compound->Safety Panel IC50/EC50 Determination IC50/EC50 Determination Kinase Panel->IC50/EC50 Determination >50% inhibition GPCR Panel->IC50/EC50 Determination >50% displacement Nuclear Receptor Panel->IC50/EC50 Determination >2-fold activation Safety Panel->IC50/EC50 Determination Significant effect Selectivity Profile Selectivity Profile IC50/EC50 Determination->Selectivity Profile

Caption: A typical workflow for assessing the cross-reactivity of a small molecule.

G Ligand Ligand GPCR GPCR Ligand->GPCR Binds to G_Protein G Protein GPCR->G_Protein Activates Effector Effector G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

References

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethylthio)benzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 4-(Trifluoromethylthio)benzoic acid, ensuring operational safety and regulatory compliance.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure that all necessary personal protective equipment is worn. This is critical to prevent skin and eye irritation, as well as respiratory exposure.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1][2][3] It is crucial to adhere to all federal, state, and local environmental regulations.

Step 1: Waste Collection

  • Carefully sweep the solid this compound into a designated, properly labeled, and sealable container for chemical waste.[4]

  • Avoid generating dust during collection.[4]

  • Do not mix with other incompatible wastes.

Step 2: Incineration (Preferred Method)

  • The recommended method of disposal is incineration at a licensed hazardous waste facility.[4]

  • The material may be dissolved or mixed with a combustible solvent to aid in incineration.

  • The incinerator must be equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[4]

Step 3: Disposal of Contaminated Materials

  • Any materials that have come into contact with this compound, such as gloves, wipes, and containers, must also be disposed of as hazardous waste.

  • Contaminated clothing should be removed and washed before reuse. If heavily contaminated, it should be disposed of as hazardous waste.

Step 4: Consultation with Authorities

  • Always consult with your institution's Environmental Health and Safety (EHS) department and local waste disposal authorities to ensure full compliance with all regulations.

III. Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading.

  • Clean-up: Wearing appropriate PPE, sweep up the spilled solid and place it in a sealed container for disposal.[4]

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_ppe Step 1: Safety First cluster_collection Step 2: Waste Collection cluster_disposal Step 3: Disposal Path cluster_end start Start: Have This compound for disposal ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe Initiate Disposal collect Carefully sweep solid into a labeled, sealed container. Avoid generating dust. ppe->collect disposal_decision Contact Licensed Waste Disposal Service collect->disposal_decision incineration Incinerate at a licensed facility with afterburner and scrubber. disposal_decision->incineration Primary Method consult Consult Local/State/Federal Regulations disposal_decision->consult Regulatory Compliance end_node End: Proper & Safe Disposal incineration->end_node consult->end_node

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Trifluoromethylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4-(Trifluoromethylthio)benzoic acid is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS RN: 330-17-6

  • Molecular Formula: C8H5F3O2S[1]

Hazard Summary: this compound is a solid crystalline substance that poses the following primary hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[2]

The signal word for this chemical is "Warning".[1][2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required protective gear.

Body PartRequired PPESpecifications & Best Practices
Eyes/Face Chemical safety goggles or a face shieldMust be worn at all times when handling the substance to protect against splashes and dust.[3]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene)Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Dispose of contaminated gloves after use.[4]
Lab coat or impervious clothingWear suitable protective clothing to prevent skin exposure.[3]
Respiratory NIOSH-approved respiratorRequired when engineering controls are insufficient, dust is generated, or working in a poorly ventilated area.[3] Use in case of insufficient ventilation.

Safe Handling and Operational Plan

A systematic approach to handling this compound, from preparation to disposal, is critical.

Engineering Controls:

  • Work in a well-ventilated area.[2]

  • Use a local exhaust ventilation system, such as a fume hood, to control dust and aerosol generation.[1][4]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[3]

Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Wash hands and face thoroughly after handling.[1]

  • Handling: Avoid all contact with skin, eyes, and clothing.[1] Do not breathe in dust.[3] Avoid the formation of dust and aerosols.[4]

  • Storage: Keep the container tightly closed and store it in a cool, dark, and dry place.[1][2] Store away from incompatible materials such as oxidizing agents.[1]

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures to mitigate contamination and ensure environmental safety.

Spill Response:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Construct temporary dikes of inert material (e.g., sand, earth) to prevent the spread of the material.[4]

  • Clean-up: Carefully sweep up the spilled solid material, taking care not to disperse dust, and collect it into an airtight container for disposal.[1][3]

  • Decontamination: Wash the spill area thoroughly.

Waste Disposal:

  • Disposal of this compound and its containers must be done in accordance with all federal, state, and local regulations.[1]

  • It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]

  • Do not let the product enter drains.[4]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_eng Verify Engineering Controls (Fume Hood, Eyewash Station) prep_ppe->prep_eng handle_weigh Weigh/Measure Chemical in Fume Hood prep_eng->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp post_store Store Securely (Tightly Closed, Cool, Dark Place) handle_exp->post_store Experiment Complete disp_spill Spill Response Protocol handle_exp->disp_spill Spill Occurs post_clean Clean Work Area post_store->post_clean post_decont Decontaminate & Doff PPE post_clean->post_decont post_wash Wash Hands Thoroughly post_decont->post_wash disp_waste Dispose of Waste per Regulations post_wash->disp_waste Dispose of Contaminated Materials

Caption: Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.